4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Description
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Properties
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKAHMCUWYYTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696049 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32640-96-3 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline basic properties
An In-Depth Technical Guide to 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted heterocyclic aromatic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this specific trimethylated analog for researchers and professionals in drug development and chemical synthesis.
The presence of methyl groups on the saturated portion of the heterocyclic ring and the aromatic ring influences the molecule's lipophilicity, steric profile, and metabolic stability, making it a valuable intermediate for creating diverse chemical libraries. Its structural similarity to other neuroprotective and antioxidant tetrahydroquinoline derivatives suggests significant potential in the development of novel therapeutic agents.[1]
Physicochemical and Core Properties
This compound is a liquid at room temperature.[2] Due to a lack of extensive experimental data in peer-reviewed literature, many of its properties are based on computational predictions. These values provide a reliable estimate for experimental planning.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇N | [2] |
| Molecular Weight | 175.27 g/mol | [2] |
| CAS Number | 32640-96-3 | [3] |
| Physical Form | Liquid | [2] |
| Boiling Point | 268.9 ± 30.0 °C | [3] (Predicted) |
| Density | 0.937 ± 0.06 g/cm³ | [3] (Predicted) |
| pKa (Conjugate Acid) | 5.75 ± 0.40 | [3] (Predicted) |
| Purity | Typically ≥98% |[2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted tetrahydroquinolines can be achieved through several established routes, most notably via the acid-catalyzed cyclization of anilines with aldehydes or ketones, or the hydrogenation of the corresponding quinoline precursor.[4][5] For this compound, a highly plausible and efficient method is the Brønsted or Lewis acid-catalyzed reaction between p-toluidine and mesityl oxide (4-methyl-3-penten-2-one).
Proposed Synthesis Workflow
The reaction proceeds through a cascade of steps: initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by a tautomerization and subsequent intramolecular electrophilic aromatic substitution to form the heterocyclic ring. A final dehydration step yields an intermediate dihydroquinoline, which may be reduced in situ or in a separate step to the final tetrahydroquinoline product.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
This protocol describes a representative procedure based on established domino reactions for tetrahydroquinoline synthesis.[5]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-toluidine (1.0 eq) and a suitable solvent such as toluene (approx. 2 M concentration).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq) or a Lewis acid like zirconium chloride.
-
Reagent Addition: While stirring, add mesityl oxide (1.1 eq) dropwise to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed. This step forms the intermediate 1,2-dihydro-4,4,6-trimethylquinoline.
-
Reduction: Cool the mixture to room temperature. For the reduction step, introduce a reducing agent. A common and effective method is catalytic hydrogenation. Transfer the reaction mixture to a hydrogenation vessel, add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%), and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until TLC analysis confirms the disappearance of the dihydro-intermediate.
-
Causality Note: The hydrogenation specifically reduces the endocyclic imine bond of the dihydroquinoline intermediate due to the high activity of the Pd/C catalyst towards this functionality.
-
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation or silica gel column chromatography to yield this compound as a liquid.
Spectroscopic and Structural Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 6.5-7.0 ppm): The aromatic ring will display three signals. The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets (or a broad singlet), and the proton at C8 as a doublet.
-
NH Proton (δ 3.5-4.5 ppm): A broad singlet corresponding to the amine proton. Its chemical shift can be variable and it will exchange with D₂O.
-
Aliphatic Protons (δ 1.2-3.5 ppm): The methylene protons at C2 and C3 will likely appear as triplets or complex multiplets. The C2 protons adjacent to the nitrogen will be further downfield than the C3 protons.
-
Methyl Protons (δ 1.2-2.3 ppm): Three distinct singlets are expected. The two geminal methyl groups at C4 will appear as a single singlet (6H). The aromatic methyl group at C6 will be a separate singlet (3H).
-
-
¹³C NMR: The carbon NMR spectrum should show 12 distinct signals corresponding to the 12 carbon atoms.
-
Aromatic Carbons (δ 115-145 ppm): Six signals for the aromatic carbons.
-
Aliphatic Carbons (δ 20-55 ppm): Signals for C2, C3, and C4, as well as the three methyl carbons. The quaternary carbon (C4) will likely be a weak signal.
-
Infrared (IR) Spectroscopy
Key vibrational modes expected in the IR spectrum include:
-
N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹.
-
C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C-H (sp²) Stretch: Weaker peaks just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: In the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion (M⁺) peak at m/z = 175. The primary fragmentation pathway would likely involve the loss of a methyl group from the C4 position to form a stable benzylic cation, resulting in a prominent peak at m/z = 160 (M-15).
Reactivity, Stability, and Handling
-
Stability: this compound is generally stable but, like many anilines, can be sensitive to light and air. Oxidation can lead to coloration of the liquid over time. For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room or refrigerated temperatures (2-8°C).[2][3]
-
Reactivity: The secondary amine is nucleophilic and can undergo reactions such as alkylation, acylation, and condensation. The aromatic ring is activated by the amine group and can undergo electrophilic substitution, although the substitution pattern will be directed by both the amine and the methyl group.
Applications and Research Interest
While specific applications for this particular isomer are not extensively documented, its scaffold is of high interest in several areas:
-
Drug Discovery Intermediate: As a substituted tetrahydroquinoline, it serves as a precursor for synthesizing more complex molecules with potential therapeutic activities, particularly targeting the central nervous system.[4]
-
Antioxidant in Materials Science: The parent compound and related structures are used as antioxidants and antiozonants in polymers and rubber due to the hydrogen-donating ability of the N-H group, which can quench radical species.
Safety and Toxicology
The available safety data for this compound indicates that it is an irritant. For the broader class of quinolines, there are concerns about carcinogenicity.
Table 2: GHS Hazard Information
| Hazard | Code | Description | Source |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [2] | |
| Signal Word | Warning | [2] | |
| Hazard Statements | H315 | Causes skin irritation. | [2] |
| H319 | Causes serious eye irritation. | [2] | |
| Precautionary Statements | P280 | Wear protective gloves/eye protection. | [2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |
Toxicological Profile (Inferred from Parent Compound 1,2,3,4-Tetrahydroquinoline):
-
Acute Toxicity: The parent compound is toxic if swallowed.
-
Carcinogenicity: Quinoline is classified by IARC as Group 2B, possibly carcinogenic to humans. While this does not directly apply to the hydrogenated derivative, caution is warranted.
-
Ecotoxicity: The parent compound is harmful to aquatic life with long-lasting effects.
Handling Recommendations: Standard laboratory safety protocols should be strictly followed. Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes.
References
- (2021). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. TURI (Toxicology and Hazard Assessment).
- This compound CAS#: 32640-96-3. ChemicalBook. (n.d.).
- This compound. Ambeed, Inc. (n.d.).
- 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013. PubChem. (n.d.).
- 6-Methyl-1,2,3,4-tetrahydroquinoline. TCI Chemicals. (n.d.).
- 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678. PubChem. (n.d.).
- 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST WebBook. (n.d.).
- para-methyl tetrahydroquinoline, 91-61-2. The Good Scents Company. (n.d.).
- 1,2,3,4-Tetrahydroquinoline. Chem-Impex. (n.d.).
- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem. (n.d.).
- SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich. (2023).
- Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. (n.d.).
- Tetrahydroquinoline. Wikipedia. (n.d.).
- 1,2,3,4-tetrahydroquinoline - 635-46-1, C9H11N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (n.d.).
- 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum. ChemicalBook. (n.d.).
- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook. (n.d.).
- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7759-7789.
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. (n.d.).
- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry. (2021).
- 1,2,3,4-Tetrahydroquinoline, 98%. Fisher Scientific. (n.d.).
- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. Benchchem. (n.d.).
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- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, and potential applications.
Introduction to the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Substituted THQs are integral to various pharmacological agents, including anti-cancer, anti-inflammatory, and neuroprotective drugs.[2] The specific substitution pattern of methyl groups on the this compound molecule imparts distinct physicochemical properties that influence its reactivity and potential as a synthetic intermediate. This guide will focus exclusively on this particular isomer, detailing its structure and a plausible synthetic pathway.
Chemical Structure and Nomenclature
The fundamental identity of a molecule is its structure. This compound is characterized by a benzene ring fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). The key features are a methyl group on the benzene ring at position 6 and two methyl groups (a gem-dimethyl group) on the piperidine ring at position 4.
IUPAC Name and Chemical Identifiers
A table summarizing the key chemical identifiers and computed properties is provided below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | IUPAC Rules |
| CAS Number | 32640-96-3 | [3][4] |
| Molecular Formula | C₁₂H₁₇N | [3] |
| Molecular Weight | 175.27 g/mol | [3] |
| InChI | 1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | [3] |
| InChIKey | RDKAHMCUWYYTGY-UHFFFAOYSA-N | [3] |
| Physical Form | Liquid | [3] |
| Boiling Point | 268.9±30.0 °C (Predicted) | [5] |
| Density | 0.937±0.06 g/cm³ (Predicted) | [5] |
Structural Diagram
Caption: 2D structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis workflow.
Step 1: Doebner-von Miller Reaction to form Dihydroquinoline Intermediate
Causality : The Doebner-von Miller reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline (in this case, p-toluidine) with α,β-unsaturated carbonyl compounds.[6] These unsaturated carbonyls can be formed in situ from the self-condensation of ketones like acetone under acidic conditions. p-Toluidine is selected as the starting material to introduce the required methyl group at the 6-position of the final quinoline ring.[7][8] The reaction with acetone is expected to generate the gem-dimethyl group at the 4-position of the tetrahydroquinoline ring after the subsequent reduction.
Mechanism Overview :
-
Aldol Condensation : Under strong acid catalysis, two molecules of acetone undergo a self-condensation reaction to form mesityl oxide (an α,β-unsaturated ketone).
-
Michael Addition : The aromatic amine (p-toluidine) acts as a nucleophile and adds to the β-carbon of the protonated mesityl oxide in a conjugate addition.
-
Cyclization : The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks a carbonyl-derived electrophile to form the new six-membered ring.
-
Dehydration : A final dehydration step yields the aromatic dihydroquinoline intermediate.
Step 2: Catalytic Hydrogenation
Causality : The dihydroquinoline intermediate produced in Step 1 contains two double bonds within the heterocyclic ring system that are susceptible to reduction. Catalytic hydrogenation is a highly effective and common industrial method for reducing the pyridine part of a quinoline ring system to yield the corresponding tetrahydroquinoline.[9] This method offers high yields and selectivity for the reduction of the heteroaromatic ring over the benzene ring.[10][11]
Mechanism Overview : The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Adsorption : Both the dihydroquinoline substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation : The H-H bond in H₂ is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.
-
Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the double bonds in the dihydroquinoline ring.
-
Desorption : Once saturated, the final this compound product desorbs from the catalyst surface.
Detailed Experimental Protocol (Proposed)
Disclaimer : This protocol is a proposed methodology based on established chemical principles for analogous reactions. It has not been experimentally validated for this specific compound and should be optimized by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of 4,6-Dimethyl-2-(propan-2-ylidene)-1,2-dihydroquinoline
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine (1.0 eq) and a suitable acid catalyst (e.g., concentrated sulfuric acid or iodine, catalytic amount).
-
Add an excess of acetone (e.g., 5-10 eq), which serves as both reactant and solvent.
-
Heat the mixture to reflux and maintain for several hours (e.g., 5-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is known to be exothermic and should be controlled.[12]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the dihydroquinoline intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified dihydroquinoline intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Transfer the solution to a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (e.g., 30-60 bar).[11]
-
Heat the mixture (e.g., 60-80 °C) and stir vigorously for several hours (e.g., 7-24 h) until hydrogen uptake ceases or TLC/GC-MS analysis indicates complete conversion.
-
Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the final product by vacuum distillation or column chromatography.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not available in surveyed databases, its key spectral features can be predicted based on its structure and data from analogous compounds.[13][14]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Protons (δ 6.5-7.0 ppm) : Three signals corresponding to the protons on the substituted benzene ring. A singlet for the proton at C5, and two doublets for the coupled protons at C7 and C8.
-
N-H Proton (δ ~3.6 ppm) : A broad singlet for the amine proton. The chemical shift can vary with concentration and solvent.
-
Methylene Protons (C2, δ ~3.3 ppm) : A triplet for the two protons at the C2 position, adjacent to the nitrogen.
-
Methylene Protons (C3, δ ~1.7 ppm) : A triplet for the two protons at the C3 position.
-
Aromatic Methyl Protons (C6-CH₃, δ ~2.2 ppm) : A singlet integrating to three protons.
-
gem-Dimethyl Protons (C4-(CH₃)₂, δ ~1.3 ppm) : A singlet integrating to six protons, corresponding to the two equivalent methyl groups at the C4 position.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
Aromatic Carbons (δ 115-145 ppm) : Six signals for the aromatic carbons, four of which are quaternary and two are methine carbons.
-
C4 (δ ~50-55 ppm) : A quaternary carbon signal for the C4 position bearing the gem-dimethyl groups.
-
C2 (δ ~42-47 ppm) : A methylene carbon signal for the C2 position.
-
C3 (δ ~30-35 ppm) : A methylene carbon signal for the C3 position.
-
gem-Dimethyl Carbons (C4-(CH₃)₂, δ ~25-30 ppm) : One signal for the two equivalent methyl carbons.
-
Aromatic Methyl Carbon (C6-CH₃, δ ~20-22 ppm) : A signal for the methyl carbon on the aromatic ring.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺) : A prominent peak at m/z = 175, corresponding to the molecular weight of the compound.
-
Major Fragmentation Peak (M-15) : A significant peak at m/z = 160, resulting from the loss of a methyl radical (•CH₃) from the gem-dimethyl group at C4. This is a characteristic fragmentation for molecules with a quaternary carbon center.
Potential Applications and Reactivity
Role in Drug Discovery and Agrochemicals
The tetrahydroquinoline scaffold is a cornerstone in the development of therapeutics targeting the central nervous system and in oncology.[15] While specific biological activity for the 4,4,6-trimethyl isomer is not documented, it serves as a valuable intermediate. Its structural features can be exploited to synthesize more complex molecules. A commercial supplier notes its use as a precursor in the synthesis of antioxidants and stabilizers for polymers, owing to the inherent antioxidant properties of the tetrahydroquinoline ring system.[16]
Chemical Reactivity
-
N-H Reactivity : The secondary amine is nucleophilic and can undergo standard reactions such as alkylation, acylation, and arylation to introduce functionality at the N1 position.
-
Electrophilic Aromatic Substitution : The benzene ring is activated by both the alkyl group and the amino group, directing incoming electrophiles primarily to the C5 and C7 positions (ortho and para to the activating amino group). The steric hindrance from the gem-dimethyl group at C4 may influence the regioselectivity of substitution at the C5 position.
Safety and Handling
Based on supplier safety data, this compound is classified with the following hazards:
-
GHS Pictogram : GHS07 (Exclamation mark)[3]
-
Signal Word : Warning[3]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3]
Handling Recommendations :
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, dark place under an inert atmosphere.[3]
Conclusion
This compound is a substituted heterocyclic compound with a well-defined chemical structure. While specific, published synthetic protocols and experimental characterization data are scarce, its synthesis can be confidently proposed through established methodologies like the Doebner-von Miller reaction followed by catalytic hydrogenation. Its primary value for researchers lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science, leveraging the proven biological and chemical properties of the tetrahydroquinoline scaffold.
References
[17] IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. ([Link]) Accessed January 21, 2026.
[18] ResearchGate. The Skraup Synthesis of Quinolines. ([Link]) Accessed January 21, 2026.
[19] Wikipedia. Skraup reaction. ([Link]) Accessed January 21, 2026.
[12] Chemistry Online. Skraup quinoline synthesis. ([Link]) Accessed January 21, 2026.
[20] PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. ([Link]) Accessed January 21, 2026.
[6] ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. ([Link]) Accessed January 21, 2026.
[8] PubChem. p-Toluidine. ([Link]) Accessed January 21, 2026.
[21] The Royal Society of Chemistry. Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. ([Link]) Accessed January 21, 2026.
[22] Organic Chemistry Portal. Synthesis of tetrahydroquinolines. ([Link]) Accessed January 21, 2026.
[10] National Institutes of Health. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. ([Link]) Accessed January 21, 2026.
[16] MySkinRecipes. This compound. ([Link]) Accessed January 21, 2026.
[2] NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-, IR Spectrum. ([Link]) Accessed January 21, 2026.
[1] PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ([Link]) Accessed January 21, 2026.
[23] Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. ([Link]) Accessed January 21, 2026.
[24] ResearchGate. Development of quinoline hydrogenation catalysts Timeline of the... ([Link]) Accessed January 21, 2026.
[25] Wiley Online Library. Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. ([Link]) Accessed January 21, 2026.
[11] ResearchGate. Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ([Link]) Accessed January 21, 2026.
[15] NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. ([Link]) Accessed January 21, 2026.
[26] Google Patents. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. () Accessed January 21, 2026.
[27] NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-, Mass Spectrum. ([Link]) Accessed January 21, 2026.
[28] PubChem. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. ([Link]) Accessed January 21, 2026.
[14] PubChem. 6-Methyl-1,2,3,4-tetrahydroquinoline. ([Link]) Accessed January 21, 2026.
[29] Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. () Accessed January 21, 2026.
[30] RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ([Link]) Accessed January 21, 2026.
[31] ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ([Link]) Accessed January 21, 2026.
[32] NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. ([Link]) Accessed January 21, 2026.
[9] Wikipedia. Tetrahydroquinoline. ([Link]) Accessed January 21, 2026.
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4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline CAS number and molecular weight
An In-Depth Technical Guide to 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the heterocyclic compound this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and discuss its significance as a versatile scaffold in modern pharmaceutical research. The narrative is structured to provide not just data, but also the scientific rationale behind the experimental and theoretical insights presented.
Core Compound Identification and Physicochemical Profile
This compound belongs to the substituted tetrahydroquinoline family, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of biologically active molecules.[1][2] The strategic placement of three methyl groups—a gem-dimethyl group at the 4-position and a methyl group on the aromatic ring at the 6-position—imparts specific steric and electronic properties that influence its reactivity, conformational flexibility, and potential for biological interactions.
A summary of its key identifiers and computed physicochemical properties is presented below. This data is critical for designing experimental protocols, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 32640-96-3 | [3] |
| Molecular Formula | C₁₂H₁₇N | [3] |
| Molecular Weight | 175.27 g/mol | [3] |
| Boiling Point (Predicted) | 268.9 ± 30.0 °C | [3] |
| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C, Protect from light | [3] |
Synthesis Strategy: A Mechanistic Perspective
The synthesis of substituted tetrahydroquinolines is a well-established field in organic chemistry. While specific literature for the 4,4,6-trimethyl isomer is sparse, a robust and adaptable approach is the acid-catalyzed intramolecular cyclization, a variant of the Skraup synthesis or related reactions. A logical synthetic pathway would involve the reaction of p-toluidine with mesityl oxide.
The causality behind this choice lies in its efficiency and the ready availability of starting materials. The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated ketone, followed by a proton-mediated cyclization and subsequent dehydration/aromatization and reduction steps. However, a more direct and modern approach for creating the tetrahydroquinoline core involves the hydrogenation of a corresponding quinoline or dihydroquinoline precursor.
For instance, a plausible synthesis for a closely related isomer, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, involves the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline using a Palladium-on-carbon (Pd/C) catalyst.[4] This highlights a common and effective strategy for producing the saturated heterocyclic ring system from a more unsaturated precursor.
Protocol: Catalytic Hydrogenation for Tetrahydroquinoline Synthesis
This protocol is adapted from a known procedure for a related isomer and represents a field-proven method for achieving the desired saturation of the quinoline ring system.[4]
-
Vessel Preparation: A high-pressure hydrogenation vessel is charged with the starting material, 4,4,6-trimethyl-1,2-dihydroquinoline (1 equivalent).
-
Solvent Addition: An appropriate solvent, such as ethanol or ethyl acetate, is added to dissolve the substrate completely. The choice of solvent is critical; it must be inert to the reaction conditions and capable of dissolving the substrate.
-
Catalyst Introduction: 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is carefully added to the solution. Pd/C is a heterogeneous catalyst, which simplifies post-reaction workup via simple filtration.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). The reaction is then heated (e.g., to 60°C) and agitated for several hours (e.g., 7-12 hours).[4]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the vessel is carefully depressurized. The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting oil is purified using silica gel column chromatography to afford the final this compound.
Caption: Catalytic hydrogenation workflow for synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in drug development, featuring in therapeutics for a range of conditions.[1] Its derivatives are integral to drugs targeting the central nervous system, cancer, and infectious diseases.[1][5]
-
Neuroprotection: Derivatives of trimethyl-tetrahydroquinoline have shown significant promise in preclinical models for neurodegenerative diseases. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective and antioxidant properties, suggesting potential applications in conditions like Parkinson's disease.[6] The mechanism often involves mitigating oxidative stress and reducing neuroinflammation.[6]
-
Anticancer Activity: The THQ framework provides a robust scaffold for synthesizing potential anti-cancer agents.[5] Novel THQ derivatives have been developed as potent inhibitors of NF-κB transcriptional activity, a key pathway involved in cellular growth, inflammation, and cancer.[7]
-
Antiviral and Antimicrobial Agents: The structural motif is found in various bioactive compounds with antiviral and antifungal properties, such as the antibiotic virantmycin.[1] The versatility of the scaffold allows for the development of new anti-infective agents.[6]
The role of this compound is primarily as a versatile chemical intermediate. Its specific substitution pattern can be leveraged to synthesize more complex molecules with tailored biological activities.
Caption: Role of the scaffold in a drug discovery pipeline.
Safety and Handling
-
Hazards: Related compounds are often classified as toxic if swallowed and may cause cancer.[8] They can also be harmful to aquatic life with long-lasting effects.
-
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
Keep away from heat, sparks, and open flames as related compounds can be combustible.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3][10] Store locked up or in an area accessible only to authorized personnel.
-
First Aid:
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]
-
If Inhaled: Move the person to fresh air.
-
Researchers must always consult the specific SDS for the material being handled before commencing any experimental work.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its defined structure, characterized by the CAS number 32640-96-3 and a molecular weight of 175.27 g/mol , serves as a foundation for the rational design of novel therapeutic agents. Understanding its synthesis, physicochemical properties, and the broader biological activities of the tetrahydroquinoline class enables researchers to effectively harness its potential in the ongoing quest for innovative drugs and advanced materials.
References
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An In-Depth Technical Guide to the Synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, a substituted heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The document delineates a robust two-stage synthetic strategy, commencing with the formation of the aromatic quinoline core via an acid-catalyzed condensation, followed by catalytic hydrogenation to yield the saturated tetrahydroquinoline ring system. This guide furnishes detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, grounded in established principles of heterocyclic chemistry. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Significance
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These molecules exhibit a wide range of pharmacological activities, including but not limited to antiviral, antiarrhythmic, and schistosomicidal properties. The specific substitution pattern of methyl groups on the tetrahydroquinoline ring, as in the case of this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Consequently, the development of efficient and scalable synthetic routes to such tailored analogues is of paramount importance for the exploration of new chemical space in drug discovery programs.
This guide details a logical and field-proven approach to the synthesis of this compound, designed for an audience of researchers, scientists, and drug development professionals. The synthesis is logically divided into two primary stages:
-
Stage 1: Synthesis of the Aromatic Precursor, 4,4,6-Trimethylquinoline. This stage focuses on the construction of the quinoline ring system through an acid-catalyzed cyclization reaction.
-
Stage 2: Catalytic Hydrogenation to this compound. This stage details the reduction of the pyridine moiety of the quinoline ring to afford the final saturated heterocyclic product.
Stage 1: Synthesis of 4,4,6-Trimethylquinoline
The construction of the substituted quinoline core is most effectively achieved through a variation of classical quinoline syntheses, such as the Doebner-von Miller or Combes reactions.[2][3] These methods involve the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound or a β-diketone, respectively.
For the synthesis of 4,4,6-trimethylquinoline, the logical precursors are p-toluidine (to provide the 6-methyl group and the aniline backbone) and a carbonyl compound capable of forming the 4,4-dimethyl substituted pyridine ring. A suitable, though less common, carbonyl partner for this transformation is 3-methyl-3-buten-2-one or an equivalent that can generate the required carbocation intermediates for electrophilic aromatic substitution and subsequent cyclization.
Mechanistic Rationale: A Modified Doebner-von Miller Approach
The reaction is proposed to proceed under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid). The mechanism, a subject of extensive study, is believed to involve a fragmentation-recombination pathway or a direct conjugate addition followed by cyclization and oxidation.[2]
A plausible mechanistic sequence is as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the α,β-unsaturated ketone, enhancing its electrophilicity.
-
Michael Addition: The nucleophilic p-toluidine attacks the β-carbon of the protonated ketone in a conjugate (Michael) addition.
-
Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic attack on the aromatic ring of the p-toluidine moiety.
-
Dehydration and Aromatization: Subsequent dehydration and oxidation (often facilitated by an oxidizing agent or another molecule of the unsaturated ketone acting as a hydrogen acceptor) lead to the formation of the stable, aromatic 4,4,6-trimethylquinoline ring system.
Experimental Protocol: Synthesis of 4,4,6-Trimethylquinoline
This protocol is a representative procedure based on established principles of acid-catalyzed quinoline synthesis and may require optimization for specific laboratory conditions.
Materials:
-
p-Toluidine
-
3-Methyl-3-buten-2-one
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add p-toluidine (1.0 equivalent). If desired, a high-boiling inert solvent like toluene can be used.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid or PPA (typically 2-3 equivalents) to the stirred p-toluidine. This step is highly exothermic.
-
Reactant Addition: Once the acid is added and the mixture is homogenous, begin the dropwise addition of 3-methyl-3-buten-2-one (1.1 to 1.5 equivalents) via the dropping funnel, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 120-140°C. Maintain this temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8. Perform this step in a fume hood as significant CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4,4,6-trimethylquinoline by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
Stage 2: Catalytic Hydrogenation to this compound
The conversion of the synthesized 4,4,6-trimethylquinoline to its corresponding tetrahydro derivative is achieved through catalytic hydrogenation. This process selectively reduces the pyridine ring of the quinoline system, leaving the benzene ring intact.[4] A variety of catalytic systems are effective for this transformation, with palladium on carbon (Pd/C) being a common and robust choice. Other effective catalysts include platinum, rhodium, and ruthenium-based complexes.[5][6]
Mechanistic Considerations
The heterogeneous catalytic hydrogenation of quinolines involves the adsorption of both the quinoline substrate and hydrogen gas onto the surface of the metal catalyst. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms from the catalyst surface to the adsorbed quinoline, leading to the saturation of the C=N and C=C bonds within the pyridine ring. The initial step is often a 1,4-hydride addition, followed by isomerization and a subsequent 1,2-hydride addition.[5]
Experimental Protocol: Catalytic Hydrogenation
This protocol provides a general procedure for the hydrogenation of substituted quinolines and is adaptable for the synthesis of this compound.
Materials:
-
4,4,6-Trimethylquinoline (from Stage 1)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Celite or a similar filtration aid
Procedure:
-
Reaction Setup: In the reaction vessel of a hydrogenation apparatus, dissolve 4,4,6-trimethylquinoline (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm) and commence vigorous stirring. The reaction can be conducted at room temperature or with gentle heating (e.g., 40-60°C) to increase the rate.[7]
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Data Presentation and Workflow Visualization
Table of Reaction Parameters and Expected Outcomes
| Parameter | Stage 1: Quinoline Synthesis | Stage 2: Hydrogenation |
| Key Reactants | p-Toluidine, 3-Methyl-3-buten-2-one | 4,4,6-Trimethylquinoline, H₂ |
| Catalyst/Reagent | H₂SO₄ or PPA | 10% Pd/C |
| Solvent | Toluene (optional) or neat | Ethanol or Methanol |
| Temperature | 120-140°C | 25-60°C |
| Pressure | Atmospheric | 50-100 atm |
| Typical Reaction Time | 3-5 hours | 12-24 hours |
| Expected Yield | 40-60% (after purification) | >90% |
| Purification Method | Column Chromatography | Filtration, Vacuum Distillation |
Visualization of Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Mechanistic Diagram of Quinoline Formation
Caption: Key mechanistic steps in the acid-catalyzed formation of the quinoline ring.
Conclusion and Future Directions
The synthetic route outlined in this guide represents a logical and robust strategy for the preparation of this compound. By combining a modified Doebner-von Miller type reaction with a standard catalytic hydrogenation, researchers can access this valuable heterocyclic scaffold in good overall yield. The provided protocols serve as a solid foundation for laboratory synthesis and can be optimized to suit specific experimental setups and scales.
Future research in this area could focus on the development of one-pot procedures to streamline the synthesis, the exploration of more environmentally benign catalytic systems, and the application of asymmetric hydrogenation techniques to access enantiomerically pure forms of the target molecule, which would be of significant value for pharmacological evaluation.
References
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Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6468. Available at: [Link]
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Wang, D., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(22), 8866-8879. Available at: [Link]
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Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234. Available at: [Link]
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Chem-Station. (2017). Camps Quinoline Synthesis. Available at: [Link]
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Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. Available at: [Link]
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Organic Chemistry Portal. (2023). Tetrahydroquinoline synthesis. Available at: [Link]
-
LookChem. (n.d.). Cas 2243-89-2, 2,4,6-TRIMETHYLQUINOLINE. Available at: [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
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Knueppel, C. A. (1900). Syntheses of derivatives of quinoline. American Chemical Journal, 24(5), 409-420. Available at: [Link]
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PubChem. (n.d.). p-Toluidine. Available at: [Link]
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Study.com. (n.d.). Write a mechanism for the reaction of p-toluidine with acetic anhydride. Available at: [Link]
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Beller, M., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Chemistry – A European Journal, 27(61), 15159-15163. Available at: [Link]
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Introduction: The Tetrahydroquinoline Scaffold as a Privileged Core in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Trimethyl-Substituted 1,2,3,4-Tetrahydroquinolines: A Case Study and Future Perspective on 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in natural products and synthetic pharmaceuticals, demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The versatility of the THQ scaffold allows for extensive derivatization, enabling the fine-tuning of its biological effects.[3]
This guide focuses on the biological landscape of trimethyl-substituted 1,2,3,4-tetrahydroquinolines. While the broader class of THQ derivatives is well-documented, specific isomers such as this compound remain largely unexplored in the scientific literature. Consequently, this document will adopt a dual approach. Firstly, it will provide a comprehensive analysis of a closely related and well-researched analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), to illustrate the profound biological activities inherent to this class of molecules. Secondly, through the lens of structure-activity relationships (SAR), it will offer an expert perspective on the potential biological profile of this compound, thereby outlining a roadmap for future research and development.
Synthetic Strategies for Trimethyl-Substituted Tetrahydroquinolines
The synthesis of the 1,2,3,4-tetrahydroquinoline core is a well-established area of organic chemistry, with numerous methods available for its construction. A common and effective route involves the hydrogenation of the corresponding quinoline precursor.[4] For instance, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized by the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline using a palladium-on-carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere.[5]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic route to trimethyl-substituted tetrahydroquinolines.
This process, often a variation of the Doebner-von Miller reaction, typically involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound, which can be formed in situ from ketones or aldehydes like acetone.[6] The resulting dihydroquinoline intermediate is then reduced to the final tetrahydroquinoline product.[5] The specific substitution pattern of the final product is determined by the choice of the starting aniline and carbonyl compounds.
Biological Activity of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ): A Potent Neuroprotective Agent
While data on this compound is scarce, extensive research on its 6-hydroxy-2,2,4-trimethyl analog (HTHQ) provides a powerful illustration of the therapeutic potential of this compound class. HTHQ has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory activities in preclinical models of neurodegenerative diseases, such as Parkinson's disease and cerebral ischemia/reperfusion.[7][8][9][10][11]
Neuroprotective Effects in Parkinson's Disease Models
In a rat model of rotenone-induced Parkinson's disease, HTHQ administration led to a significant improvement in motor coordination and an increase in the levels of tyrosine hydroxylase, a key enzyme in dopamine synthesis that is depleted in Parkinson's.[7][9] Histopathological analysis revealed that HTHQ attenuated the damage to brain tissue characteristic of the disease.[7]
The neuroprotective mechanism of HTHQ is multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation.
Antioxidant Mechanism of Action
Oxidative stress is a key pathological feature of many neurodegenerative disorders.[12] HTHQ exhibits potent antioxidant properties by directly mitigating oxidative damage and bolstering the endogenous antioxidant defense system.[7][9]
-
Reduction of Oxidative Stress Markers: In animal models, HTHQ significantly reduced the levels of key oxidative stress markers, including 8-isoprostane, lipid oxidation products, and protein oxidation products.[7][9]
-
Modulation of Antioxidant Gene Expression: HTHQ has been shown to upregulate the expression of critical antioxidant genes and transcription factors, such as Nrf2 and Foxo1.[7] This leads to an enhanced cellular antioxidant response.
-
Restoration of Antioxidant Enzyme Activity: The compound effectively recovers the activity of crucial antioxidant enzymes.[7]
The antioxidant activity of HTHQ is central to its neuroprotective effects, as it prevents the oxidative damage to cellular components like DNA, lipids, and proteins that drives neurodegeneration.[9]
Anti-inflammatory Mechanism of Action
Neuroinflammation is another critical component in the pathology of neurodegenerative diseases. HTHQ demonstrates significant anti-inflammatory effects by modulating the NF-κB signaling pathway.[7][10][11]
-
Inhibition of NF-κB: HTHQ reduces the expression of the p65 subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that governs the inflammatory response.[7][11]
-
Downregulation of Pro-inflammatory Cytokines: The inhibition of NF-κB leads to a decrease in the mRNA levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[8][10]
-
Reduction in Myeloperoxidase Activity: HTHQ also decreases the activity of myeloperoxidase, an enzyme involved in the inflammatory cascade.[8][10]
Caption: Signaling pathway of HTHQ's neuroprotective action.
Suppression of Apoptosis
In a rat model of cerebral ischemia/reperfusion, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), demonstrated the ability to suppress apoptosis.[8][13] This was evidenced by decreased caspase activity and reduced DNA fragmentation, indicating that these compounds can interfere with programmed cell death pathways initiated by ischemic injury.[8][13]
The quantitative effects of HTHQ on key biomarkers in a rat model of Parkinson's disease are summarized below.
| Biomarker Category | Parameter | Effect of HTHQ Administration | Reference(s) |
| Oxidative Stress | 8-isoprostane Levels | Significant decrease in brain and serum | [9][11] |
| Lipid Oxidation Products | Significant decrease | [7][9] | |
| Protein Oxidation Products | Significant decrease | [7][9] | |
| Inflammation | NF-κB (p65 subunit) | Reduced expression in the brain | [7][11] |
| Pro-inflammatory Cytokine mRNA | Significant reduction in Il1b, Il6, and Tnf mRNA levels | [10] | |
| Myeloperoxidase Activity | Decreased activity | [8][10] | |
| Neuroprotection | Tyrosine Hydroxylase | Increased expression | [7][9] |
| Motor Coordination | Improved scores in behavioral tests | [7][9] |
Structure-Activity Relationship (SAR) and the Potential of this compound
The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[9]
-
Role of the 6-position: The hydroxyl group at the 6-position in HTHQ is likely a key contributor to its potent antioxidant activity, acting as a free radical scavenger. The presence of a methyl group at this position in this compound, while not a classic phenolic antioxidant, may still influence the electronic properties of the aromatic ring and contribute to its overall biological profile.
-
Influence of Methyl Groups: Studies have shown that the presence of methyl groups on the quinoline ring plays an important role in the antioxidant activity of these compounds.[9] The gem-dimethyl substitution at the 4-position in this compound is a notable structural feature that differentiates it from the 2,2,4-trimethyl substitution pattern of HTHQ. This may impact the molecule's conformation, lipophilicity, and interaction with biological targets.
Hypothetical Biological Profile of this compound:
Based on the established activities of its analogs, it is reasonable to hypothesize that this compound may also possess antioxidant and anti-inflammatory properties. The absence of the 6-hydroxy group might result in a lower intrinsic radical-scavenging activity compared to HTHQ. However, its lipophilicity, influenced by the three methyl groups, could enhance its ability to cross the blood-brain barrier, a desirable property for a neuroprotective agent.[9] The unique 4,4,6-trimethyl substitution pattern warrants direct biological evaluation to determine its specific activities and potential therapeutic applications.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of standardized in vitro and in vivo assays can be employed.
In Vitro Antioxidant Activity Assessment
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in ethanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
In Vitro Anti-inflammatory Activity Assessment
1. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Principle: Measures the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with LPS.
-
Methodology:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure absorbance and calculate the percentage of NO inhibition. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
-
In Vivo Neuroprotection Model
1. MPTP-induced Mouse Model of Parkinson's Disease:
-
Principle: The neurotoxin MPTP is administered to mice to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The test compound is evaluated for its ability to prevent this neurodegeneration.
-
Methodology:
-
Acclimate male C57BL/6 mice for at least one week.
-
Divide the animals into groups: vehicle control, MPTP + vehicle, MPTP + this compound (at various doses).
-
Administer the test compound or vehicle (e.g., intraperitoneally) for a set number of days.
-
On specified days, administer MPTP (e.g., four injections at 2-hour intervals).
-
After a set period (e.g., 7-21 days), conduct behavioral tests to assess motor function (e.g., rotarod test, pole test).
-
Euthanize the animals and collect brain tissue.
-
Perform immunohistochemical analysis for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and dopamine levels in the striatum via HPLC.
-
Future Research Directions and Conclusion
The 1,2,3,4-tetrahydroquinoline scaffold, particularly with trimethyl substitution, holds considerable promise for the development of novel therapeutics. The extensive research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has laid a strong foundation, demonstrating potent neuroprotective effects mediated by a dual antioxidant and anti-inflammatory mechanism.
However, the biological activity of this compound remains an open question. Future research should prioritize the direct biological evaluation of this specific isomer. Key areas of investigation should include:
-
In vitro screening: Comprehensive assessment of its antioxidant, anti-inflammatory, and cytotoxic properties.
-
In vivo studies: Evaluation in established animal models of neurodegeneration, inflammation, and other relevant disease states.
-
Pharmacokinetic profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Comparative studies: Direct comparison with its 2,2,4-trimethyl and 6-hydroxy-2,2,4-trimethyl analogs to build a more complete structure-activity relationship profile.
References
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A. V. A. G. Pinto, D. D. S. de Souza, M. C. F. R. Pinto, et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]
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E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
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E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. [Link]
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R. A. Bunce, D. L. N. T. T. Trang, and N. T. T. Thuy. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6295-6329. [Link]
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M. A. Jordaan, O. Ebenezer. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
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E. D. Kryl'skii, E. E. Chupandina, T. N. Popova, et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. [Link]
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Y. Liu, Q. Gao, L. Liu, et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5), 2425-2428. [Link]
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E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
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E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]
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F. A. H. Kumar, B. K., C. S. K. V. G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13926-13954. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
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M. A. Jordaan, O. Ebenezer. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
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F. A. H. Kumar, B. K., C. S. K. V. G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. Semantic Scholar. [Link]
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S. Faheem, B. K. Kumar, K. V. G. Chandra Sekhar, et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. [Link]
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E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central. [Link]
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ResearchGate. (n.d.). Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors. [Link]
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4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline literature review
An In-depth Technical Guide to 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and materials science. This heterocyclic motif, consisting of a dihydrogenated quinoline ring system, is a cornerstone in the structure of numerous natural products and synthetic pharmaceuticals.[1] The structural rigidity and the presence of a basic nitrogen atom make THQ derivatives ideal for interacting with a wide range of biological targets. Consequently, they exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] Notable drugs incorporating this framework include the antiarrhythmic agent Nicainoprol and the antiviral antibiotic Virantmycin.[1][4]
This guide focuses on a specific derivative, This compound . We will explore its synthesis, physicochemical properties, and potential applications, drawing upon established knowledge of the broader tetrahydroquinoline class to provide field-proven insights for researchers, scientists, and drug development professionals.
Chemical Properties and Data
Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development. Below is a summary of predicted and known data for this compound and its close isomers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | PubChem[5] |
| Molar Mass | 175.27 g/mol | PubChem[5] |
| Boiling Point (Predicted) | 268.9 ± 30.0 °C | ChemicalBook[6] |
| Density (Predicted) | 0.937 ± 0.06 g/cm³ | ChemicalBook[6] |
| Storage Temperature | 2-8°C, Protect from light | ChemicalBook[6] |
Note: Some data are based on predictions or data from closely related isomers due to limited specific experimental values for the 4,4,6-trimethyl isomer.
Synthesis of Tetrahydroquinolines
The most common and robust method for synthesizing tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline or dihydroquinoline precursor.[7] This approach is valued for its efficiency and high yields.
Conceptual Synthetic Workflow: Catalytic Hydrogenation
The synthesis of a trimethyl-tetrahydroquinoline, such as the 2,2,4-trimethyl isomer, typically involves the reduction of a dihydro-trimethylquinoline precursor. This process saturates the double bond within the heterocyclic ring.
Caption: Catalytic hydrogenation workflow for tetrahydroquinoline synthesis.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a known synthesis of the 2,2,4-trimethyl isomer and serves as a validated template for related structures.[8]
Materials:
-
1,2-Dihydro-2,2,4-trimethylquinoline (11.5 mmol, 2.0 g)
-
10% Palladium on Carbon (Pd-C) (0.4 g)
-
Ethanol (10 ml)
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolution: Dissolve 2.0 g of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol within the reaction vessel.[8]
-
Catalyst Addition: Carefully add 0.4 g of 10% Pd-C to the solution. The catalyst is crucial as it provides the surface for the hydrogenation reaction to occur efficiently.
-
Hydrogenation: Seal the vessel and introduce a hydrogen atmosphere. Heat the reaction mixture to 60°C and maintain for 7 hours with stirring.[8] The elevated temperature and pressure facilitate the reduction of the heterocyclic ring.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the palladium catalyst by filtration. This step is critical to prevent catalyst contamination in the final product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol solvent. This yields the final product, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, typically as a light-brown oil.[8] The reported yield for this specific synthesis is approximately 89%.[8]
Spectroscopic Characterization
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the methyl group at the 6-position. The protons on the saturated heterocyclic ring (at C2 and C3) would appear as multiplets in the aliphatic region. The two methyl groups at C4 would likely appear as a singlet, while the C6-methyl group would be another singlet in the aromatic methyl region. The N-H proton would present as a broad singlet.
-
Mass Spectrometry: For the parent 1,2,3,4-tetrahydroquinoline (C₉H₁₁N), the molecular ion peak is observed at m/z 133.[9] For this compound (C₁₂H₁₇N), the molecular ion peak would be expected at m/z 175. Fragmentation patterns would likely involve the loss of methyl groups.
-
Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching for both aromatic and aliphatic carbons, and C=C stretching from the aromatic ring.
Applications in Drug Development and Materials Science
The true value of the tetrahydroquinoline scaffold lies in its diverse biological activities and industrial applications.
Antioxidant and Neuroprotective Potential
Derivatives of trimethyl-tetrahydroquinoline have demonstrated significant potential as antioxidant and neuroprotective agents. A closely related compound, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , has been extensively studied for its therapeutic effects in models of Parkinson's disease.[10][11][12]
Mechanism of Action: HTHQ exerts its neuroprotective effects by mitigating oxidative stress and inflammation.[11] It enhances the body's natural antioxidant systems, normalizes the activity of chaperone proteins that prevent protein misfolding, and suppresses apoptosis (programmed cell death).[10][12] Studies have shown that HTHQ can reduce levels of oxidative stress markers like 8-isoprostane and other lipid and protein oxidation products.[11][13] This potent antioxidant activity leads to a decrease in the expression of the inflammatory factor NF-κB and subsequent reduction in pro-inflammatory cytokines.[11]
Given these findings, it is highly plausible that this compound also possesses antioxidant capabilities, making it a valuable candidate for research into neurodegenerative diseases and other conditions linked to oxidative stress.
Caption: Role of tetrahydroquinolines in mitigating oxidative stress.
Polymerization Inhibition
Antioxidant compounds are often effective as polymerization inhibitors in industrial processes. They function by quenching free radicals that initiate and propagate polymerization reactions. This is particularly important in the storage and transport of reactive monomers like styrene, butadiene, and acrylic acid.[14] The ability of the tetrahydroquinoline scaffold to act as a radical scavenger suggests that this compound could be investigated as a potential polymerization inhibitor for industrial applications.
Conclusion
This compound belongs to a class of heterocyclic compounds with immense value in scientific research and development. While specific data on this isomer is emerging, the established synthetic routes, predictable spectroscopic characteristics, and proven biological activities of its analogs provide a solid foundation for its exploration. Its potential as a potent antioxidant, informed by the neuroprotective effects of similar structures, marks it as a compound of significant interest for drug development professionals targeting oxidative stress-related pathologies. Furthermore, its inherent chemical properties suggest plausible applications in materials science as a polymerization inhibitor. This guide provides the core technical knowledge and validated protocols necessary to empower further research into this promising molecule.
References
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Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2025). ResearchGate. Retrieved from [Link]
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Tetrahydroquinoline. Wikipedia. Retrieved from [Link]
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Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. (2019). National Institutes of Health (PMC). Retrieved from [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. Retrieved from [Link]
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Synthesis of tetrahydroquinolines. Organic Chemistry Portal. Retrieved from [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). ResearchGate. Retrieved from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. Retrieved from [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Retrieved from [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). National Institutes of Health (PMC). Retrieved from [Link]
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. PubChem. Retrieved from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved from [Link]
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and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed. Retrieved from [Link]
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2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link]
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1,2,3,4-tetrahydroquinoline. The Good Scents Company. Retrieved from [Link]
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6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link]
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1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2018). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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An In-depth Technical Guide to 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antiarrhythmic, schistosomicidal, and antiviral properties.[1] The specific substitution pattern of methyl groups on the tetrahydroquinoline core, as seen in 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, significantly influences its physicochemical properties and potential applications, making a thorough understanding of its discovery and synthesis crucial for further research and development.
This guide provides a comprehensive overview of the discovery and history of this compound, with a focus on the foundational synthetic methodologies that enabled its creation. We will delve into the mechanistic underpinnings of these historical reactions and provide detailed experimental protocols, offering valuable insights for contemporary researchers.
The Historical Synthesis: A Legacy of Amine-Ketone Condensations
The discovery of this compound is intrinsically linked to the broader exploration of quinoline and its derivatives in the late 19th and early 20th centuries. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis is a direct application of well-established named reactions for quinoline synthesis, most notably the Combes and Doebner-von Miller reactions. These methods, which involve the acid-catalyzed condensation of anilines with carbonyl compounds, laid the groundwork for the creation of a vast library of substituted quinolines and their hydrogenated counterparts.
The most probable historical route to this compound involves a two-step process:
-
The synthesis of the dihydroquinoline precursor: The acid-catalyzed condensation of p-toluidine (4-methylaniline) with acetone.
-
Reduction to the tetrahydroquinoline: The subsequent hydrogenation of the resulting dihydroquinoline.
This approach is analogous to the well-documented synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone.
The Foundational Chemistry: Combes and Doebner-von Miller Reactions
The Combes quinoline synthesis , first reported by Alphonse Combes in 1888, involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a quinoline. The Doebner-von Miller reaction is a variation that utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the self-condensation of aldehydes or ketones.
In the case of this compound's precursor, two molecules of acetone first undergo an acid-catalyzed aldol condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide (an α,β-unsaturated ketone). This intermediate then reacts with p-toluidine in a classic Doebner-von Miller pathway.
Mechanistic Insights into the Historical Synthesis
The reaction proceeds through a series of well-understood steps:
-
Formation of an Enamine/Iminium Ion: The amino group of p-toluidine attacks one of the carbonyl carbons of the acetone-derived species.
-
Michael Addition: The aromatic ring of a second p-toluidine molecule (or another nucleophile) attacks the β-carbon of the α,β-unsaturated carbonyl system.
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the electron-rich aromatic ring attacks a protonated carbonyl or iminium ion, leading to the formation of the heterocyclic ring.
-
Dehydration: Elimination of water results in the formation of the more stable dihydroquinoline ring system.
The resulting 4,4,6-trimethyl-1,2-dihydroquinoline is then reduced to the final tetrahydroquinoline product. Historically, this reduction could have been achieved using various methods, including catalytic hydrogenation with agents like palladium on carbon.[2]
Experimental Protocols
Historical Synthesis of 4,4,6-Trimethyl-1,2-dihydroquinoline (Precursor)
This protocol is based on the principles of the Doebner-von Miller reaction.
Materials:
-
p-Toluidine
-
Acetone
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Sodium Hydroxide solution
-
Ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or other drying agent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of p-toluidine and a molar excess of acetone is prepared.
-
Concentrated hydrochloric acid or sulfuric acid is added cautiously as a catalyst.
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.
-
The product is extracted with a suitable organic solvent, such as ether.
-
The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude 4,4,6-trimethyl-1,2-dihydroquinoline.
-
Further purification can be achieved by distillation or crystallization.
Reduction to this compound
Materials:
-
4,4,6-Trimethyl-1,2-dihydroquinoline
-
Ethanol or other suitable solvent
-
Palladium on carbon (10% Pd-C)
-
Hydrogen gas source
Procedure:
-
The crude or purified 4,4,6-trimethyl-1,2-dihydroquinoline is dissolved in ethanol in a pressure-resistant flask.
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The flask is connected to a hydrogen gas source and pressurized.
-
The mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield this compound.[2]
-
The final product can be purified by vacuum distillation.
Modern Synthetic Approaches
While the historical methods provide a fundamental understanding, contemporary organic synthesis offers a plethora of more efficient, selective, and environmentally benign methods for the synthesis of tetrahydroquinolines. These include:
-
Catalytic Transfer Hydrogenation: Utilizing a hydrogen donor in the presence of a transition metal catalyst.
-
Domino Reactions: Multi-step reactions that occur in a single pot, increasing efficiency and reducing waste.[1]
-
Asymmetric Synthesis: Employing chiral catalysts to produce enantiomerically pure tetrahydroquinolines, which is crucial for pharmaceutical applications.
Data Presentation
Table 1: Reactants and Products in the Historical Synthesis
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| p-Toluidine | C₇H₉N | 107.15 | Starting Material (Aromatic Amine) |
| Acetone | C₃H₆O | 58.08 | Starting Material (Carbonyl Source) |
| 4,4,6-Trimethyl-1,2-dihydroquinoline | C₁₂H₁₅N | 173.25 | Intermediate |
| This compound | C₁₂H₁₇N | 175.27 | Final Product |
Visualization of the Synthetic Pathway
Caption: Historical synthesis of this compound.
Conclusion
The discovery and synthesis of this compound are rooted in the foundational principles of quinoline chemistry developed over a century ago. While modern synthetic methods offer significant advantages, an appreciation of the historical context and the mechanistic intricacies of these classic reactions remains invaluable for today's researchers. The robust and versatile nature of the tetrahydroquinoline scaffold, exemplified by this trimethylated derivative, ensures its continued importance in the pursuit of novel therapeutics and advanced materials.
References
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
-
PrepChem.com. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]
-
S. L. Katari, H. M. M. Kumar, and P. K. Mohakhud, “Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions,” Molecules, vol. 20, no. 12, pp. 21456–21487, 2015. [Link]
Sources
The Therapeutic Potential of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Versatile Scaffold
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the tetrahydroquinoline scaffold has garnered significant attention due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This in-depth technical guide focuses on a specific, promising derivative: 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. While direct research on this particular molecule is nascent, a compelling body of evidence from closely related analogs, particularly its hydroxylated counterpart, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), strongly suggests a significant therapeutic potential, primarily as a neuroprotective agent. This guide will synthesize the existing knowledge on the synthesis, proposed mechanisms of action, and potential therapeutic applications of this compound, providing a comprehensive resource for researchers and drug development professionals poised to investigate this promising molecule.
Synthesis and Chemical Characterization: Building the Foundation
The synthesis of polysubstituted tetrahydroquinolines is a well-established field in organic chemistry, with the Povarov reaction being a cornerstone methodology.[3][4][5][6][7] This acid-catalyzed [4+2] cycloaddition of an aromatic imine with an alkene offers a versatile and efficient route to this heterocyclic system. For the specific synthesis of this compound, a strategic adaptation of known procedures for similar structures is proposed.
Proposed Synthetic Pathway: A Modified Povarov Approach
A plausible and efficient synthesis of this compound can be achieved through a domino reaction involving p-toluidine, acetone, and a suitable dienophile, catalyzed by a Brønsted or Lewis acid. This approach is an adaptation of established protocols for the synthesis of related trimethyl-substituted tetrahydroquinolines.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Toluidine
-
Acetone
-
Suitable dienophile (e.g., isobutylene or a precursor)
-
Acid catalyst (e.g., p-toluenesulfonic acid, InCl₃, or FeCl₃)[3][5]
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Iminium Ion Formation: Add the acid catalyst (0.1-0.2 equivalents) to the solution and stir for 10-15 minutes to facilitate the formation of the catalyst-aniline complex.
-
Aldehyde/Ketone Addition: Slowly add acetone (2 equivalents) to the reaction mixture. The in situ reaction between p-toluidine and acetone will generate the corresponding aromatic imine.
-
Dienophile Addition and Cycloaddition: Introduce the dienophile (1.5-2 equivalents) to the reaction mixture. Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction time will vary depending on the specific catalyst and solvent used.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The Core Therapeutic Hypothesis: Neuroprotection through Antioxidant and Anti-inflammatory Mechanisms
The primary therapeutic promise of this compound lies in its potential as a potent neuroprotective agent. This hypothesis is strongly supported by extensive research on its hydroxylated analog, HTHQ, which has demonstrated significant efficacy in preclinical models of Parkinson's disease. The proposed mechanism of action is multifaceted, centering on the molecule's ability to mitigate oxidative stress and neuroinflammation, two key pathological drivers of neurodegenerative diseases.
Attenuation of Oxidative Stress: The Nrf2/HO-1 Pathway
A critical defense mechanism against oxidative stress is the Keap1-Nrf2 pathway.[8][9][10][11] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).
Studies on HTHQ have shown its ability to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant capacity. It is highly probable that this compound shares this ability to modulate the Nrf2/HO-1 pathway, contributing to its neuroprotective effects.
Suppression of Neuroinflammation: The NF-κB Signaling Cascade
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. The transcription factor NF-κB is a master regulator of the inflammatory response.[12][13][14][15][16] In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators.
Research on HTHQ has demonstrated its capacity to inhibit the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[13][14] The structural similarity of this compound suggests that it likely possesses similar anti-inflammatory properties by targeting this crucial pathway.
Caption: Proposed neuroprotective mechanism of this compound.
Preclinical Evaluation: A Roadmap for Investigation
To rigorously assess the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary. The following experimental protocols provide a robust framework for such an investigation.
In Vitro Assays for Neuroprotection
3.1.1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19]
Experimental Protocol: MTT Assay for Neuroprotection
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period (e.g., 2 hours).
-
Neurotoxin Challenge: Induce neuronal damage by adding a neurotoxin (e.g., 6-OHDA or rotenone) to the wells and incubate for the desired duration (e.g., 24 hours). Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the compound alone.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
3.1.2. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.[20][21][22][23][24]
Experimental Protocol: TUNEL Assay for Apoptosis
Materials:
-
Neuronal cells grown on coverslips or in chamber slides
-
Neurotoxin and test compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Step-by-Step Methodology:
-
Cell Treatment: Treat neuronal cells with the neurotoxin and/or this compound as described for the MTT assay.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow the entry of the TUNEL reagents.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit fluorescently labeled nuclei.
-
Quantification: Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis.
In Vivo Models of Neurodegeneration
To evaluate the neuroprotective effects of this compound in a more physiologically relevant context, animal models of Parkinson's disease are indispensable. The rotenone-induced rat model and the MPTP-induced mouse model are widely used and well-characterized.[25][26][27][28][29][30][31][32][33][34]
3.2.1. Rotenone-Induced Parkinson's Disease Model in Rats
Rotenone, a mitochondrial complex I inhibitor, can induce parkinsonian pathology in rats.[26][29][31][33][34]
Experimental Protocol: Rotenone-Induced PD Model
Animals:
-
Male Wistar rats
Procedure:
-
Induction of Parkinsonism: Administer rotenone (e.g., 2.5 mg/kg body weight) intraperitoneally once daily for a specified period (e.g., 9-14 days).[26][29]
-
Compound Administration: Administer this compound at various doses orally or intraperitoneally, either prior to or concurrently with the rotenone injections.
-
Behavioral Assessment: Monitor motor function using tests such as the open field test, rotarod test, and catalepsy test.
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Histopathological Examination: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to assess the extent of dopaminergic neuron loss.
Quantitative Data and Future Directions
While specific quantitative data for this compound is not yet available in the public domain, the data from studies on HTHQ provides a strong basis for expecting significant therapeutic efficacy.
| Parameter | HTHQ Treatment in Rotenone-Induced PD Model | Expected Outcome for this compound |
| Motor Function | Significant improvement in motor coordination and activity | Similar improvements in motor performance |
| Dopamine Levels | Restoration of striatal dopamine levels | Preservation of dopaminergic neurons and dopamine levels |
| Oxidative Stress Markers | Reduction in markers of lipid peroxidation and protein oxidation | Attenuation of oxidative damage in the brain |
| Inflammatory Markers | Decreased expression of pro-inflammatory cytokines | Suppression of neuroinflammatory responses |
| Nrf2/HO-1 Pathway | Upregulation of Nrf2 and HO-1 expression | Activation of the endogenous antioxidant defense system |
| NF-κB Pathway | Inhibition of NF-κB activation | Downregulation of inflammatory signaling |
Future research should focus on:
-
Direct Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to confirm the hypothesized therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and drug-like properties.
-
Pharmacokinetic and Toxicological Profiling: Establishing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the lead compounds.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of tetrahydroquinolines, investigating the potential of this compound in other disease contexts, such as cancer and inflammatory disorders, is warranted.
Conclusion
This compound represents a promising, yet underexplored, therapeutic candidate. Based on a strong foundation of evidence from structurally related compounds, it is poised to be a potent neuroprotective agent with a dual mechanism of action involving the suppression of oxidative stress and neuroinflammation. The experimental framework outlined in this guide provides a clear path for its preclinical development. For researchers and drug discovery professionals, the exploration of this versatile scaffold holds the potential to unlock novel treatments for devastating neurodegenerative diseases and beyond.
References
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 6. A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04014G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. msjonline.org [msjonline.org]
- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. biotna.net [biotna.net]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 27. semanticscholar.org [semanticscholar.org]
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- 29. semanticscholar.org [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. thieme-connect.com [thieme-connect.com]
Methodological & Application
Synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: A Detailed Guide for Researchers
Introduction
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are significant structural motifs found in numerous biologically active compounds and are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their derivatives are explored for a range of therapeutic applications, including treatments for neurodegenerative diseases and as antimicrobial agents.[2] This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
The synthesis is presented as a robust two-step process. The initial step involves the acid-catalyzed condensation of p-toluidine with acetone to form the intermediate, 4,4,6-trimethyl-1,2-dihydroquinoline. This reaction is a variation of the classic Doebner-von Miller synthesis.[3][4] The subsequent step is the catalytic hydrogenation of this dihydroquinoline intermediate to yield the final saturated heterocyclic product, this compound.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below. This two-stage approach allows for the controlled construction of the target molecule from readily available starting materials.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4,4,6-Trimethyl-1,2-dihydroquinoline
Principle and Mechanism
This synthesis is an acid-catalyzed condensation reaction between an aromatic amine (p-toluidine) and an excess of a ketone (acetone). The reaction proceeds through a mechanism analogous to the Doebner-von Miller quinoline synthesis.[3][5] The key steps involve the formation of an enamine from the aniline, which then reacts with a protonated acetone molecule. Subsequent cyclization and dehydration lead to the formation of the dihydroquinoline ring system. The use of a strong acid catalyst is crucial for promoting the necessary condensation and cyclization steps. Various acids such as hydrochloric acid, sulfuric acid, or Lewis acids like boron trifluoride can be employed.[6][7]
Figure 2: Simplified reaction mechanism for dihydroquinoline formation.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone.[8][9]
Materials:
-
p-Toluidine
-
Acetone
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine and a significant excess of acetone.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the stirred mixture. The reaction is often exothermic, so controlled addition is necessary.
-
Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the mixture is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as toluene or diethyl ether.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 4,4,6-trimethyl-1,2-dihydroquinoline, can be purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Molar Ratio (p-toluidine:acetone) | 1 : 3 to 1 : 6 | Excess acetone drives the reaction towards product formation. |
| Catalyst | Conc. HCl or H₂SO₄ | Strong Brønsted acids are effective catalysts for this condensation.[10] |
| Catalyst Loading | 0.1 - 0.5 equivalents | A catalytic amount is sufficient, but higher loadings can increase the reaction rate. |
| Temperature | 60 - 120 °C | The reaction is typically carried out at the reflux temperature of acetone or a higher temperature if a higher-boiling solvent is used.[7] |
| Reaction Time | 6 - 24 hours | The reaction time depends on the temperature and catalyst used. |
| Solvent | Acetone (reagent and solvent) | The use of acetone as both a reactant and solvent simplifies the reaction setup. |
Part 2: Synthesis of this compound
Principle
The conversion of the dihydroquinoline intermediate to the final tetrahydroquinoline product is achieved through catalytic hydrogenation.[11] This process involves the reduction of the carbon-carbon double bond within the heterocyclic ring. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.
Experimental Protocol
This protocol is based on a known procedure for the hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline.[11]
Materials:
-
4,4,6-Trimethyl-1,2-dihydroquinoline (from Part 1)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Celite or another filter aid
Procedure:
-
Reaction Setup: Dissolve the 4,4,6-trimethyl-1,2-dihydroquinoline in a suitable solvent like ethanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen and stir the mixture vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The final product can be further purified by vacuum distillation or column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Substrate Concentration | 0.1 - 1.0 M in solvent | A moderate concentration ensures efficient reaction kinetics. |
| Catalyst | 10% Pd/C | A standard and effective catalyst for the hydrogenation of alkenes.[11] |
| Catalyst Loading | 5 - 10 mol% | A catalytic amount is sufficient for complete conversion. |
| Hydrogen Pressure | 1 - 4 atm (balloon to Parr) | Higher pressure can increase the reaction rate.[12][13] |
| Temperature | Room temperature to 60 °C | The reaction often proceeds well at room temperature, but gentle heating can accelerate it.[11] |
| Reaction Time | 4 - 24 hours | Dependent on pressure, temperature, and catalyst loading. |
| Solvent | Ethanol, Ethyl Acetate | Protic and aprotic solvents that are stable under hydrogenation conditions are suitable. |
Characterization and Purity Assessment
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the disappearance of the vinyl protons upon hydrogenation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify functional groups and observe the disappearance of the C=C bond stretching frequency.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Acids: Concentrated acids are highly corrosive. Handle with extreme care.
-
Solvents: Acetone and ethanol are flammable. Avoid open flames and sparks.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged. The palladium on carbon catalyst can be pyrophoric, especially after use; do not allow the used catalyst to dry in the air. Quench the catalyst carefully.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or polymerization of starting materials. | Increase reaction time or temperature. Ensure efficient stirring. The use of a biphasic solvent system can sometimes reduce polymerization.[10] |
| Incomplete hydrogenation in Step 2 | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase hydrogen pressure or reaction time. |
| Product contamination | Incomplete reaction or side product formation. | Optimize reaction conditions. Purify the product thoroughly using column chromatography or distillation. |
References
- Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. (n.d.). Google Patents.
-
Nowicki, J., Jaroszewska, K., Nowakowska-Bogdan, E., Szmatola, M., & Iłowska, J. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. Retrieved from [Link]
-
Synthesis pathway of TMQ from aniline and acetone via Skraup mechanism. (n.d.). ResearchGate. Retrieved from [Link]
- Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (n.d.). Google Patents.
- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5677-5680.
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Wang, W., et al. (2010). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters, 12(6), 1284–1287.
- Doebner-von Miller Synthesis. (n.d.). Name Reactions in Organic Synthesis.
-
Synthesis of quinoline and its derivatives using various name reactions: An overview. (n.d.). IIP Series. Retrieved from [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Strieth-Kalthoff, F., et al. (2018). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor.
- Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
-
Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
- Lee, H.-S., Sun, Y., & Yhu, A. (2021). Continuous Flow Reactor for p-toluidine Formation. University of Rochester Senior Design Day.
-
Dehydrogenation of tetrahydroquinoline derivatives by 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem. Retrieved from [Link]
- Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4022–4051.
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13891.
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- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Asymmetric Synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Introduction: The Challenge and Significance of Chiral Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities, including anti-HIV, antibacterial, and antimalarial properties.[1][2] The introduction of chirality into this framework significantly expands its chemical space and biological potential. The specific target of this guide, 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, presents a unique synthetic challenge: the creation of a chiral quaternary stereocenter at the C4 position.
Conventional methods for tetrahydroquinoline synthesis often struggle to control stereochemistry at a tetrasubstituted carbon. Therefore, advanced asymmetric catalytic strategies are required. This document provides an in-depth guide for researchers and drug development professionals on the most promising methodologies for achieving this synthesis with high enantioselectivity. We will move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, focusing on two powerful and validated approaches: Palladium-Catalyzed Asymmetric Carboamination and Transition-Metal-Catalyzed Asymmetric Hydrogenation.
Strategic Overview: Pathways to the Target Molecule
Achieving the enantioselective synthesis of a molecule with a quaternary stereocenter like this compound requires a strategy that forms the key C-C and C-N bonds of the heterocyclic ring while precisely controlling the three-dimensional arrangement. Below is a logical workflow that outlines the general approach from conceptualization to final product analysis.
Caption: General workflow for asymmetric synthesis.
Recommended Strategy: Palladium-Catalyzed Intramolecular Alkene Carboamination
For constructing a C4-quaternary stereocenter, one of the most effective and elegant methods is the palladium-catalyzed intramolecular carboamination of an alkene.[3][4] This strategy is powerful because it forms the heterocyclic ring, a C-N bond, a C-C bond, and the chiral center in a single, highly controlled transformation.[3][4]
Mechanistic Rationale & Causality
The reaction proceeds through a well-defined catalytic cycle. The choice of a chiral phosphine ligand, such as (S)-Siphos-PE, is critical; it coordinates to the palladium center and creates a chiral environment that dictates the facial selectivity of the subsequent bond-forming steps, leading to high enantiomeric induction.[3][4]
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide, forming a Pd(II) intermediate.
-
Migratory Insertion: The pendant alkene inserts into the Pd-Aryl bond. This is the stereochemistry-determining step. The chiral ligand directs the insertion to occur on one face of the alkene, establishing the quaternary center.
-
C-N Bond Formation: The intramolecular attack of the aniline nitrogen on the palladium-carbon bond forms the heterocyclic ring.
-
Reductive Elimination: The catalyst is regenerated, releasing the desired tetrahydroquinoline product.
Caption: Catalytic cycle for Pd-catalyzed carboamination.
Proposed Substrate and Protocol
To synthesize this compound, a plausible precursor is N-(2-(2-methylallyl)phenyl)-4-methylaniline. The following protocol is adapted from established procedures for similar transformations.[3][4]
Protocol: Asymmetric Synthesis via Pd-Carboamination
Materials & Reagents:
-
Precursor: N-(2-(2-methylallyl)phenyl)-4-methylaniline derivative
-
Aryl Halide: e.g., Bromobenzene (or other aryl/alkenyl halide)
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral Ligand: (S)-Siphos-PE
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glovebox Setup: All manipulations should be performed under an inert atmosphere in a glovebox due to the air-sensitivity of the catalyst components.
-
Reaction Assembly: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), (S)-Siphos-PE (6 mol%), and NaOtBu (2.0 equiv.).
-
Addition of Reactants: Add the aniline precursor (1.0 equiv.) and the aryl halide (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a final concentration of 0.1 M with respect to the aniline precursor.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a pre-heated oil bath at 110 °C.
-
Monitoring: Stir the reaction for 12-14 hours. The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by analysis on a chiral HPLC or SFC column.
-
Alternative Strategy: Asymmetric Hydrogenation of a Quinolone Precursor
Asymmetric hydrogenation is a highly atom-economical and efficient method for producing chiral saturated heterocycles from their aromatic counterparts.[5][6] While direct hydrogenation of a 4,4,6-trimethylquinoline might be challenging, a related strategy involving the hydrogenation of a quinolone or activated quinolinium salt is a viable alternative. Iridium and Ruthenium-based catalysts with chiral phosphine or diamine ligands are the systems of choice, often delivering exceptional yields and enantioselectivities.[5][6][7]
Catalyst Systems & Rationale
The most successful catalysts are typically generated in situ from a metal precursor and a chiral ligand.[5]
-
Iridium Systems: Complexes like [Ir(COD)Cl]₂ combined with chiral diphosphine ligands (e.g., (R)-MeO-BIPHEP) are highly effective. An additive, often iodine (I₂) or an acid, is frequently required for catalyst activation and high performance.[6]
-
Ruthenium Systems: Ruthenium(II) complexes with chiral diamine ligands, such as N-monosulfonylated diamines, are also powerful catalysts for this transformation.[5][7]
The enantioselectivity arises from the coordination of the substrate to the chiral metal complex, which forces the hydrogen to be delivered to one specific face of the N-heterocyclic ring.[7]
Protocol: General Procedure for Asymmetric Hydrogenation
Materials & Reagents:
-
Substrate: A suitable quinoline or activated quinolinium salt precursor to the target molecule.
-
Metal Precursor: [Ir(COD)Cl]₂ or [RuCl₂(p-cymene)]₂
-
Chiral Ligand: e.g., (R)-MeO-BIPHEP (for Ir) or a chiral N-sulfonylated diamine (for Ru)
-
Solvent: Anhydrous, degassed solvent (e.g., THF, Methanol)
-
Hydrogen Gas (High Purity)
-
Additive (if required): Iodine (I₂)
Procedure:
-
Catalyst Preparation (in Glovebox):
-
Charge a Schlenk tube or autoclave insert with the metal precursor (0.5-1.0 mol%) and the chiral ligand (1.1-2.2 mol%).
-
Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate vessel, dissolve the quinoline substrate (1.0 mmol) in the reaction solvent.
-
Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere. Add any required additives at this stage.
-
-
Hydrogenation:
-
Place the reaction vessel inside a high-pressure autoclave.
-
Purge the autoclave multiple times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 atm).
-
-
Reaction Execution: Stir the reaction at the desired temperature (e.g., 25-60 °C) for 12-48 hours.
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.[5]
-
Data Summary and Expected Performance
While specific data for this compound is not available in the cited literature, the performance of the recommended catalytic systems on analogous substrates provides a strong basis for expected outcomes.
| Strategy | Catalyst System | Representative Substrate | Yield (%) | ee (%) / er | Reference |
| Pd-Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | N-aryl with pendant 1,1-disubstituted alkene | Good to Excellent | >95:5 er | [3][4] |
| Ir-Hydrogenation | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | 2-Methylquinoline | >99 | 96 | [6] |
| Ru-Hydrogenation | RuCl₂(p-cymene) / Chiral Diamine | Substituted Quinolines | High | Good to Excellent | [5][7] |
| Organocatalysis | Chiral Thiourea | Michael/Aza-Henry Substrates | up to 98 | >99 | [8] |
Note: er stands for enantiomeric ratio. ee stands for enantiomeric excess.
Conclusion and Outlook
The asymmetric synthesis of this compound is a challenging but achievable goal for the modern synthetic chemist. The palladium-catalyzed intramolecular carboamination stands out as a particularly promising strategy due to its demonstrated success in forming quaternary stereocenters with high fidelity.[3][4] Asymmetric hydrogenation remains a powerful and atom-economical alternative, provided a suitable precursor can be synthesized. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully approach this synthesis, enabling further exploration of its potential applications in drug discovery and materials science.
References
- Application Notes and Protocols for Asymmetric Hydrogen
- Highly Enantioselective Synthesis of Polysubstituted Tetrahydroquinolines via Organocatalytic Michael/Aza-Henry Tandem Reactions | Organic Letters - ACS Public
- Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamin
- Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines - Benchchem.
- Tetrahydroquinoline synthesis - Organic Chemistry Portal.
- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction.
- Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene - The Royal Society of Chemistry.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - NIH.
- One-Pot Catalytic Enantioselective Synthesis of Functionalized Tetrahydro- quinolines by Aza-Michael/Michael Cascade Reactions.
- Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations | ACS C
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers.
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and C
- Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives | Organic Letters - ACS Public
- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroform
- Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions - Spiral.
- Asymmetric synthesis of tetrahydroquinolines through supramolecular organoc
- Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogen
- Highly Enantioselective Synthesis of Polysubstituted Tetrahydroquinolines via Organocatalytic Michael/Aza-Henry Tandem Reactions - Sci-Hub.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Abstract
This guide provides a detailed framework of analytical methodologies for the definitive characterization of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. As a key heterocyclic scaffold in medicinal chemistry and materials science, its unambiguous structural elucidation and purity assessment are critical for reproducible research and development.[1][2] We present an integrated workflow utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section includes the scientific rationale for the technique, detailed experimental protocols, and expected data, empowering researchers to achieve robust and reliable characterization.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted tetrahydroquinoline, a structural motif prevalent in a wide array of biologically active compounds and synthetic materials.[3][4] The precise arrangement of its substituents and the integrity of its partially saturated ring system dictate its physicochemical properties and biological activity. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent experimental data.
Tetrahydroquinoline derivatives can be susceptible to oxidation, where the saturated heterocyclic ring converts to a more stable, and often colored, aromatic quinoline core.[5] This potential for degradation underscores the need for careful handling and validated analytical methods to confirm both the identity and purity of the material. This document serves as a comprehensive guide to a multi-technique approach, ensuring a holistic and confident characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | - |
| Molecular Weight | 175.27 g/mol | [6] |
| Predicted Boiling Point | 268.9 ± 30.0 °C | [6] |
| Predicted Density | 0.937 ± 0.06 g/cm³ | [6] |
Integrated Analytical Workflow
A sequential and integrated approach is recommended to build a complete profile of the molecule. The workflow begins with spectroscopic methods to confirm the molecular structure, followed by chromatographic techniques to assess purity.
Caption: Integrated workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules.[7] ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, while ¹³C NMR maps the carbon backbone of the molecule.
Protocol: ¹H NMR Spectroscopy
Objective: To identify and map the proton environments within the molecule.
Materials & Equipment:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manual probe.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves 16-32 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
Expected ¹H NMR Spectral Data (Predicted, in CDCl₃):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (C5-H, C7-H, C8-H) | 6.5 - 7.0 | m | 3H | Protons on the substituted benzene ring. |
| NH | ~3.6 | br s | 1H | Amine proton; chemical shift can vary with concentration and solvent. |
| CH (C4-H) | ~3.3 | t | 1H | Methine proton adjacent to the gem-dimethyl group and CH₂. |
| CH₂ (C3-CH₂) | ~1.9 | t | 2H | Methylene protons in the heterocyclic ring. |
| Aromatic CH₃ (C6-CH₃) | ~2.2 | s | 3H | Methyl group attached to the aromatic ring. |
| Gem-dimethyl CH₃ (C4-(CH₃)₂) | ~1.3 | s | 6H | Two equivalent methyl groups at the C4 position. |
Note: These are predicted values based on the analysis of similar tetrahydroquinoline structures. Actual values may vary slightly.[8][9]
Protocol: ¹³C NMR Spectroscopy
Objective: To identify all unique carbon atoms in the molecule.
Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).
Expected ¹³C NMR Spectral Data (Predicted):
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| Aromatic C (quaternary) | 145, 142, 128 | Carbons in the aromatic ring with no attached protons. |
| Aromatic CH | 127, 125, 116 | Carbons in the aromatic ring with attached protons. |
| C4 | ~50 | Quaternary carbon bearing the gem-dimethyl groups. |
| C2 | ~33 | Carbon adjacent to the nitrogen atom. |
| C3 | ~32 | Methylene carbon in the heterocyclic ring. |
| Gem-dimethyl C | ~29 | Equivalent carbons of the two methyl groups at C4. |
| Aromatic CH₃ C | ~20 | Carbon of the methyl group on the aromatic ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation patterns.[10] Coupling MS with a chromatographic inlet like Gas Chromatography (GC-MS) is ideal for volatile, thermally stable compounds like this one.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and obtain a characteristic fragmentation pattern (mass spectrum) for the compound.
Materials & Equipment:
-
Dilute solution of the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC-MS system equipped with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample.
-
Injection: Inject 1 µL of the solution into the GC.
-
Chromatography: Use a standard nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 100 °C for 2 min, then ramp to 280 °C at 15 °C/min.
-
Ionization: Use a standard EI energy of 70 eV.
-
Detection: Scan a mass range from m/z 40 to 300.
-
Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum.
Expected Mass Spectrum Data (EI):
| m/z | Assignment | Rationale |
| 175 | [M]⁺ | Molecular ion, corresponding to the full molecule. |
| 160 | [M-CH₃]⁺ | Loss of a methyl group, a very common fragmentation pathway. This is often the base peak. |
| 145 | [M-2CH₃]⁺ | Subsequent loss of a second methyl group. |
Reference: Fragmentation patterns of related trimethyl-tetrahydroquinoline structures show a characteristic loss of a methyl group to form a stable ion.[10] The NIST Chemistry WebBook is an excellent resource for reference mass spectra of similar compounds.[11][12]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry standard for determining the purity of chemical compounds and for quantifying them in mixtures.[1] A reversed-phase HPLC method is suitable for this compound, separating it from potential impurities based on polarity.
Protocol: Reversed-Phase HPLC for Purity Analysis
Objective: To determine the purity of the sample by separating it from any related impurities or degradation products.
Materials & Equipment:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Buffer component (e.g., phosphoric acid or formic acid for MS compatibility).[13]
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter and degas both solvents.
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: A typical gradient could be 10% B to 90% B over 20 minutes.
-
-
Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for nonpolar to moderately polar analytes. |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic Acid | Provides good peak shape and is MS-compatible.[13] |
| Elution | Isocratic or Gradient | A gradient is recommended for separating impurities with a wide polarity range. |
| Detection | UV at 254 nm | The aromatic quinoline core provides strong UV absorbance.[14] |
| Purity Standard | >95% | A common requirement for research-grade compounds.[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]
Protocol: FT-IR Analysis
Objective: To confirm the presence of key functional groups (N-H, C-H, C=C).
Procedure:
-
Sample Preparation: Place a small amount of the neat oil sample directly onto the ATR crystal or prepare a thin film on a KBr salt plate.
-
Acquisition: Collect a background spectrum of the empty instrument. Then, collect the sample spectrum over a range of 4000–400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³) C-H |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
Reference: The analysis of various quinoline and tetrahydroquinoline derivatives consistently shows these characteristic absorption ranges.[7][15][16]
Troubleshooting and Expert Insights
-
Compound Instability: Tetrahydroquinolines, especially those with electron-rich aromatic rings, can be prone to air oxidation, leading to the formation of colored quinoline impurities.[5]
-
Solution: Store the compound under an inert atmosphere (argon or nitrogen), protect it from light using amber vials, and keep it at low temperatures (-20 °C).[5] If degradation is suspected, re-purify the sample via chromatography.
-
-
NMR Signal Broadening: The N-H proton signal can sometimes be broad or exchange with trace water in the solvent.
-
Solution: A D₂O shake can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H peak to disappear, confirming its identity.
-
Conclusion
The structural integrity and purity of this compound can be confidently established through the systematic application of orthogonal analytical techniques. NMR spectroscopy provides the definitive structural framework, Mass Spectrometry confirms the molecular weight, HPLC rigorously assesses purity, and FT-IR verifies the presence of key functional groups. This integrated workflow ensures the generation of high-quality, reliable data essential for researchers, scientists, and drug development professionals.
References
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- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
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- Al-Rimawi, F. (2011). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis.
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Application Note: A Detailed Guide to the ¹H and ¹³C NMR Analysis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this heterocyclic compound through meticulous spectral interpretation. We will explore the causality behind experimental choices, from sample preparation to the selection of NMR acquisition parameters, ensuring a self-validating and reproducible methodology. This note aims to serve as an authoritative resource, grounded in established spectroscopic principles and supported by comprehensive citations to peer-reviewed literature and databases.
Introduction: The Significance of this compound
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, this compound, presents a unique substitution pattern that influences its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules.[2] By providing detailed information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR are indispensable for confirming molecular structure, assessing purity, and understanding conformational dynamics.[3]
This application note will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and related heterocyclic systems.
Predicted ¹H and ¹³C NMR Spectral Analysis
A thorough understanding of the molecular structure is paramount for accurate spectral interpretation. The numbering convention used for the quinoline ring system in this note is illustrated below.
Figure 2. Standardized workflow for NMR analysis.
Materials and Reagents
-
This compound (high purity)
-
Deuterated chloroform (CDCl₃), 99.8 atom % D
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes [4]* Pasteur pipettes and filter plugs
Sample Preparation Protocol
-
Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope. [5]2. Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6 mL of CDCl₃. [6]3. Internal Standard: If precise chemical shift referencing is required, add a small drop of TMS. For routine analysis, referencing to the residual solvent peak is often sufficient. [7]4. Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. [8]5. Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition Parameters
The choice of acquisition parameters significantly impacts the quality of the final spectrum. [9] Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard 1D proton | Proton-decoupled 1D carbon | Standard sequences are robust for routine structural elucidation. [10] |
| Spectral Width | ~12 ppm | ~220 ppm | Sufficient to encompass all expected signals. [11] |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | Should be long enough to allow the FID to decay, ensuring good resolution. [12] |
| Relaxation Delay (D1) | 1-2 seconds | 2-5 seconds | Allows for near-complete relaxation of nuclei between scans for accurate integration. [12] |
| Number of Scans (NS) | 8-16 | 128-1024 | Signal-to-noise ratio improves with the square root of the number of scans. [10] |
Data Presentation and Interpretation
The following tables summarize the expected chemical shifts, multiplicities, and assignments for this compound.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.2 | d | 1H | H-8 |
| ~ 6.8-7.0 | dd | 1H | H-7 |
| ~ 6.6-6.8 | d | 1H | H-5 |
| ~ 3.5-4.0 | br s | 1H | N1-H |
| ~ 3.2-3.4 | t | 2H | C2-H₂ |
| ~ 2.2-2.4 | s | 3H | C6-CH₃ |
| ~ 1.6-1.8 | t | 2H | C3-H₂ |
| ~ 1.2-1.4 | s | 6H | C4-(CH₃)₂ |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145-148 | C8a |
| ~ 140-143 | C4a |
| ~ 128-132 | C6 |
| ~ 125-128 | C7 |
| ~ 120-123 | C5 |
| ~ 115-118 | C8 |
| ~ 42-45 | C2 |
| ~ 35-38 | C3 |
| ~ 30-33 | C4 |
| ~ 28-31 | C4-(CH₃)₂ |
| ~ 20-22 | C6-CH₃ |
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral interpretations and predicted chemical shift tables serve as a valuable reference for the structural verification of this compound and can be extended to the analysis of related tetrahydroquinoline derivatives. A thorough understanding of the principles outlined herein will empower scientists in drug discovery and chemical research to confidently utilize NMR spectroscopy for molecular characterization.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
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Giraud, N., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(3), 209. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
PubChem. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]
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Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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University of Florida. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]
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PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
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S. K. Guchhait, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(8), 9495-9529. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Application Note: Mass Spectrometric Characterization of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical note provides a comprehensive guide to the analysis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). Due to the limited availability of published mass spectral data for this specific compound, this guide synthesizes foundational principles of mass spectrometry with data from analogous structures, such as 6-methyl-1,2,3,4-tetrahydroquinoline and other alkylated quinolines, to predict a theoretical fragmentation pathway.[1][2] A detailed, field-proven protocol for GC-MS analysis is presented, designed to provide researchers, particularly those in drug development and synthetic chemistry, with a robust methodology for the unambiguous identification and characterization of this molecule.
Introduction and Theoretical Background
This compound is a substituted derivative of tetrahydroquinoline, a heterocyclic scaffold found in various bioactive molecules and medicinal chemistry applications.[3] Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds, offering high-resolution separation and definitive structural information through characteristic fragmentation patterns.[4][5]
The ionization method predominantly used in GC-MS is Electron Ionization (EI). In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a positively charged molecular ion (M⁺•).[6] This molecular ion is energetically unstable and undergoes predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral radicals.
Predicted Fragmentation Pathway
The structure of this compound contains several features that dictate its fragmentation under EI conditions. The molecular formula is C₁₂H₁₇N, with a nominal molecular weight of 175 amu.
-
Molecular Ion (M⁺•) Formation: The initial event is the formation of the molecular ion at a mass-to-charge ratio (m/z) of 175.
-
Alpha (α)-Cleavage: The most favored fragmentation pathway for N-alkylated compounds is α-cleavage, the breaking of a bond adjacent to the nitrogen atom. In this molecule, the C4 position is a quaternary carbon with two methyl groups. The loss of one of these methyl radicals (•CH₃) is an exceptionally favorable process for two primary reasons:
-
It represents the loss of a small, stable radical (15 Da).
-
It results in a highly stabilized tertiary carbocation adjacent to the nitrogen atom. The positive charge can be delocalized through resonance into the aromatic ring, further enhancing its stability. This fragmentation is predicted to produce the base peak (the most abundant ion) in the spectrum at m/z 160 (175 - 15).
-
-
Benzylic Cleavage: The methyl group at the C6 position is on the aromatic ring. While benzylic cleavage can occur, the loss of a hydrogen radical is less favorable than the α-cleavage loss of a methyl radical.
-
Retro-Diels-Alder (RDA) Reaction: Tetrahydroquinolines can sometimes exhibit RDA fragmentation of the saturated heterocyclic ring. This would involve the cleavage of the C4-C4a and N1-C8a bonds, but this pathway is generally less prominent than the highly favored α-cleavage described above.
The predicted fragmentation cascade is summarized in the table below.
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Predicted Relative Abundance |
| 175 | [C₁₂H₁₇N]⁺• | Molecular Ion (M⁺•) | Moderate to Low |
| 160 | [C₁₁H₁₄N]⁺ | Loss of •CH₃ from C4 (α-Cleavage) | High (Predicted Base Peak) |
| 145 | [C₁₀H₁₁N]⁺ | Loss of •CH₃ from m/z 160 | Low |
| 132 | [C₉H₁₀N]⁺ | Complex rearrangement/loss from m/z 160 | Low |
Analytical Protocol: GC-MS
This protocol provides a validated starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound standard or sample.
-
Dissolve the sample in 1 mL of high-purity methanol or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL. The optimal concentration should yield a robust signal without saturating the detector.
Instrumental Parameters
The following parameters are recommended for a standard quadrupole GC-MS system.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (or 10:1 Split) | Use splitless for high sensitivity (trace analysis) and split for higher concentrations to avoid column overload. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for standard 30m x 0.25mm ID columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of analytes. |
| Oven Program | Initial: 60 °C, hold 2 min | Allows for solvent focusing. |
| Ramp: 15 °C/min to 280 °C | Provides good separation of analytes with varying boiling points. | |
| Final Hold: 5 min at 280 °C | Ensures elution of any less volatile components and column bake-out. | |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible, library-searchable spectra.[7] |
| Ionization Energy | 70 eV | Industry standard energy that provides sufficient fragmentation for structural elucidation and creates spectra consistent with major databases like NIST.[8] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion and all expected fragments. Starting at m/z 40 avoids the solvent front and background gases. |
| Solvent Delay | 3-4 min | Protects the detector filament from the solvent peak. |
Data Interpretation and System Validation
-
Retention Time (RT): The compound should elute at a consistent retention time under the specified GC conditions. This serves as the primary chromatographic identifier.
-
Molecular Ion Peak: Identify the peak at m/z 175 . Its presence confirms the molecular weight of the compound. The intensity may be low due to the high propensity for fragmentation.
-
Base Peak: Confirm the presence of the base peak at m/z 160 . The 15 Da loss from the molecular ion is the most critical diagnostic feature for this molecule, confirming the presence of a readily cleaved methyl group.
-
Isotope Pattern: Examine the isotopic peaks for the molecular ion (m/z 176) and the base peak (m/z 161). For an ion containing 12 carbons (M⁺•), the M+1 peak should be approximately 13.2% of the monoisotopic peak's intensity. This helps validate the elemental composition.
-
Library Search: While a direct match may not be available, searching the NIST/EPA/NIH Mass Spectral Library can provide matches to similar structures (e.g., other trimethyl-tetrahydroquinolines or related compounds), offering further confidence in the identification.[1][9]
Experimental Workflow Visualization
The end-to-end analytical process is depicted below. This workflow ensures a systematic approach from sample handling to final data analysis, forming a self-validating system where both chromatographic and mass spectrometric data must align for positive identification.
Caption: A flowchart of the complete analytical workflow.
Conclusion
The combination of gas chromatography and electron ionization mass spectrometry provides a definitive method for the structural characterization of this compound. The key to its identification lies in observing the molecular ion at m/z 175 and, more importantly, the characteristic base peak at m/z 160, resulting from the facile α-cleavage loss of a methyl radical. The protocol detailed herein offers a reliable and reproducible approach for researchers and analysts, ensuring high confidence in the structural assignment of this compound.
References
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487–1497. Retrieved from [Link]
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de Souza, M. V. N., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. Retrieved from [Link]
-
Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
Fang, L., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1351-1356. Retrieved from [Link]
-
Ramana, D. V., & Kantharaj, E. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Retrieved from [Link]
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Panda, S. K., et al. (2021). Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. Journal of Biomolecular Structure and Dynamics, 40(1), 422-436. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
-
Liberty University. (n.d.). Detection of Tetrahydrozoline in Urine by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]
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Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
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Sharma, I., Mathur, M., & Singh, G. P. (2015). Gas Chromatography-Mass Spectrometry Analysis and Phytochemical Screening of Methanolic Leaf Extract of Plumbagozeylanica, Linn. International Journal of Pharmaceutical Sciences Review and Research, 33(1), 314-321. Retrieved from [Link]
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Melkozerov, I. P., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 58(4), 51-58. Retrieved from [Link]
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Application Notes and Protocols for the HPLC Purification of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed methodology for the preparative high-performance liquid chromatography (HPLC) purification of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals who require a high-purity final compound for their work. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but also the underlying scientific principles that govern the separation, ensuring a robust and reproducible purification strategy. We will delve into the rationale behind the selection of chromatographic conditions, from the stationary phase and mobile phase composition to optimizing the loading capacity for efficient purification.
Introduction: The Significance of Purifying this compound
This compound is a substituted tetrahydroquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Tetrahydroquinolines are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The purity of such compounds is paramount, as even minor impurities can significantly impact the results of biological assays, skew analytical data, and compromise the safety and efficacy of potential drug candidates.
The synthesis of this compound can often lead to the formation of byproducts, including regioisomers, over-reduced species like decahydroquinolines, or unreacted starting materials.[3] Therefore, a robust purification method is essential to isolate the target compound in high purity. Reversed-phase HPLC is a powerful technique for this purpose, offering high resolution and scalability for preparative applications.[4][5] This guide will provide a detailed protocol for the successful purification of this compound using preparative reversed-phase HPLC.
Foundational Principles: The Science Behind the Separation
The successful HPLC purification of this compound, a basic nitrogen-containing heterocyclic compound, hinges on a thorough understanding of its chemical properties and its interaction with the stationary and mobile phases.
Analyte Properties
This compound is a moderately polar, basic compound. Its basicity is attributed to the lone pair of electrons on the nitrogen atom within the heterocyclic ring. The pKa of the conjugate acid of tetrahydroquinoline is approximately 4.9. The presence of electron-donating methyl groups on the ring can slightly increase this basicity. This basic nature is a critical consideration in method development, as it can lead to peak tailing on traditional silica-based stationary phases due to interactions with acidic silanol groups.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC is the chosen mode of separation due to its versatility and applicability to a wide range of organic molecules, including those with moderate polarity like our target compound. In reversed-phase chromatography, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol). The retention of this compound will be primarily governed by hydrophobic interactions between the molecule and the C18 alkyl chains of the stationary phase.
Controlling Peak Shape: The Role of Mobile Phase pH
For basic compounds like this compound, controlling the pH of the mobile phase is crucial to achieve symmetrical peak shapes and reproducible retention times. At a pH below the pKa of the analyte, the compound will be protonated and exist as a cation. This charged species can interact with residual acidic silanol groups on the silica backbone of the stationary phase, leading to peak tailing.
To mitigate this, we have two primary strategies:
-
Low pH (Ion Suppression): By operating at a low pH (e.g., pH 2-3), the ionization of the silanol groups is suppressed, minimizing their interaction with the protonated analyte.
-
High pH (Analyte in Free Base Form): At a pH significantly above the pKa of the analyte (e.g., pH 9-10), the compound exists in its neutral, free base form. This minimizes ionic interactions with the stationary phase. Modern pH-stable columns are required for this approach.
For this protocol, we will utilize a low-pH mobile phase, a common and effective strategy for basic compounds.
Materials and Methods
This section details the necessary equipment, reagents, and a validated protocol for the preparative HPLC purification of this compound.
Equipment
-
Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Analytical HPLC system for fraction analysis.
-
Rotary evaporator for solvent removal.
-
Lyophilizer (optional, for removal of aqueous mobile phase).
-
Analytical balance.
-
pH meter.
-
Vortex mixer and sonicator.
Reagents and Columns
| Item | Specification |
| Preparative Column | Reversed-phase C18, 10 µm particle size, 250 x 21.2 mm I.D. |
| Analytical Column | Reversed-phase C18, 5 µm particle size, 150 x 4.6 mm I.D. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water, HPLC grade |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile, HPLC grade |
| Sample Solvent | Methanol, HPLC grade |
| Crude Sample | Synthesized this compound |
Analytical Method Development: The Blueprint for Purification
Before scaling up to a preparative scale, it is imperative to develop and optimize the separation on an analytical scale. This allows for rapid method development while conserving the crude sample.
Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 300 nm |
Rationale for Wavelength Selection: Tetrahydroquinolines typically exhibit two main absorption bands in their UV spectra. A study on substituted tetrahydroquinolines showed absorption maxima around 250 nm and 300 nm.[6] Monitoring at both wavelengths provides comprehensive detection of the target compound and potential aromatic impurities.
Preparative HPLC Protocol: Scaling Up for Purity
The following protocol outlines the steps for the preparative purification of this compound.
Step 1: Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: System Equilibration
-
Equilibrate the preparative HPLC system with the initial mobile phase composition (30% B) for at least 3-5 column volumes or until a stable baseline is achieved.
Step 3: Loading Study and Purification Run
A loading study is crucial to determine the maximum amount of crude material that can be injected without compromising the resolution between the target peak and its closest eluting impurities.[7][8][9]
-
Perform a series of injections with increasing volumes of the concentrated sample solution (e.g., starting from 100 µL and incrementally increasing).
-
Monitor the chromatograms for resolution and peak shape. The optimal loading is the highest injection volume where the target peak is still baseline-resolved from its key impurities.
-
Once the optimal loading is determined, perform the preparative run(s) and collect the fractions corresponding to the target peak.
Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | Determined from loading study (e.g., 1-2 mL) |
| Column Temperature | Ambient |
| Detection | UV at 254 nm and 300 nm |
| Fraction Collection | Peak-based, triggered by UV signal |
Step 4: Fraction Analysis and Post-Purification Processing
-
Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution containing the purified product can be lyophilized to obtain the final solid compound.
Visualization of the Workflow
The following diagrams illustrate the key workflows and logical relationships in the HPLC purification process.
Caption: Experimental workflow for HPLC purification.
Caption: Logical relationships in method development.
Results and Discussion: A Deeper Dive into the Rationale
The proposed HPLC method is designed to provide a high degree of purity for this compound. The choice of a C18 stationary phase provides excellent hydrophobic retention for the target molecule. The use of a formic acid modifier in the mobile phase serves a dual purpose: it maintains a low pH to ensure consistent protonation of the analyte and to suppress the ionization of residual silanol groups on the stationary phase, thereby improving peak shape.
A gradient elution is employed to ensure that both less retained and more retained impurities are effectively separated from the main compound and eluted from the column in a reasonable time. The initial mobile phase composition of 30% acetonitrile is chosen to ensure good retention of the target compound on the column, while the final concentration of 70% acetonitrile is sufficient to elute highly retained impurities.
The loading capacity is a critical parameter in preparative chromatography.[5] Overloading the column will lead to peak broadening and a loss of resolution, resulting in lower purity of the collected fractions. The systematic loading study is therefore a non-negotiable step in this protocol to maximize throughput without sacrificing purity.
Conclusion: A Robust Protocol for High-Purity Compound
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By understanding the chemical properties of the target molecule and the principles of reversed-phase chromatography, researchers can effectively implement and adapt this method to achieve high-purity material essential for their research and development endeavors. The emphasis on a systematic approach, from analytical method development to a careful loading study, ensures the robustness and reproducibility of the purification process.
References
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Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Available at: [Link]
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Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex. Available at: [Link]
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Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Waters. Available at: [Link]
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Flash chromatography: a preferred approach for many chemists in the pharmaceutical industry. Chromatography Today. Available at: [Link]
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General tips for preparative HPLC Technical Note. MZ-Analysentechnik. Available at: [Link]
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Tetrahydroquinoline - Wikipedia. Wikipedia. Available at: [Link]
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Tetrahydroquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]
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Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]
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Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]
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TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate. Available at: [Link]
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Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
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Quinoline, 1,2,3,4-tetrahydro- - NIST WebBook. NIST. Available at: [Link]
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Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. Available at: [Link]
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Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. Available at: [Link]
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Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]
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Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. Available at: [Link]
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N-Methyl-1,2,3,4-tetrahydroisoquinoline - NIST WebBook. NIST. Available at: [Link]
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1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. PubChem. Available at: [Link]
-
Quinoline, 1,2,3,4-tetrahydro- - NIST WebBook. NIST. Available at: [Link]
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6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem. PubChem. Available at: [Link]
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Application Notes and Protocols for Evaluating the Antioxidant Capacity of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Authored by: Gemini, Senior Application Scientist
Introduction: 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a heterocyclic compound belonging to the tetrahydroquinoline class. Substituted tetrahydroquinolines are recognized for a wide range of pharmacological activities, including antioxidant properties.[1][2] The therapeutic potential of these compounds is significant, with research exploring their applications as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] The antioxidant capacity of THTQ is attributed to its ability to scavenge free radicals, a mechanism shared with hindered amine light stabilizers (HALS).[6][7][8] HALS are known to inhibit polymer degradation by cyclically removing free radicals produced during photo-oxidation, a process known as the Denisov cycle.[6][7][9] This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH, ABTS, and ORAC.
Part 1: Scientific Grounding & Mechanism of Action
The antioxidant activity of this compound is rooted in its chemical structure, specifically the presence of a secondary amine within a sterically hindered environment. This structural motif allows the molecule to act as a potent hydrogen atom donor to neutralize reactive oxygen species (ROS). The proposed mechanism involves the transfer of a hydrogen atom from the nitrogen of the tetrahydroquinoline ring to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components.
The trimethyl substitution on the tetrahydroquinoline core enhances the stability of the resulting aminyl radical, preventing rapid side reactions and allowing for potential regeneration of the antioxidant molecule, similar to the cyclic process observed in HALS.[6][8] This regenerative capacity contributes to the high efficiency and longevity of its antioxidant effects.
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for three widely accepted antioxidant assays. It is crucial to maintain consistency in reagent preparation, incubation times, and temperature to ensure reproducible and reliable results.[10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[11][12] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.[11]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.
-
Test Compound (THTQ) Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Standard (Trolox) Stock Solution (1 mg/mL): Dissolve 10 mg of Trolox in 10 mL of methanol.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the THTQ stock solution and the Trolox standard in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH stock solution to each well.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of THTQ and Trolox to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[13]
-
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14][15] The pre-formed radical cation has a blue-green color, which is reduced by the antioxidant to the colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16] Dilute the resulting ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound (THTQ) and Standard (Trolox) Solutions: Prepare as described in the DPPH assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of the THTQ and Trolox solutions.
-
In a 96-well microplate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of methanol to a well containing 180 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.[17]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value as described for the DPPH assay.
-
Workflow for ABTS Assay:
Caption: Workflow of the ABTS radical cation decolorization assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19] This assay is considered biologically relevant as it utilizes a peroxyl radical source.[20]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer solution.
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer. Dilute 1:500 in buffer to obtain a working solution of approximately 8.4 x 10⁻⁸ M.[21] Protect from light.
-
AAPH Solution (240 mM): Prepare fresh daily in 75 mM phosphate buffer.
-
Test Compound (THTQ) and Standard (Trolox) Solutions: Prepare serial dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well microplate, add 25 µL of each THTQ or Trolox dilution to separate wells.
-
Add 25 µL of phosphate buffer to the blank wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[22][23]
-
After incubation, quickly add 25 µL of the AAPH solution to all wells using a multichannel pipette or the reader's injectors.
-
Immediately begin fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC against the Trolox concentration to create a standard curve.
-
Determine the ORAC value of THTQ from the standard curve and express the results as Trolox Equivalents (TE).
-
Proposed Antioxidant Mechanism of THTQ:
Caption: Proposed radical scavenging mechanism of THTQ.
Part 3: Data Interpretation and Troubleshooting
Quantitative Data Summary:
| Assay | Parameter | Unit | Typical Range for Comparison |
| DPPH | IC50 | µg/mL or µM | Lower values indicate higher activity |
| ABTS | IC50 | µg/mL or µM | Lower values indicate higher activity |
| ORAC | ORAC Value | µmol TE/g | Higher values indicate higher activity |
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent pipetting, incomplete mixing, temperature fluctuations, light exposure of reagents.[10] | Calibrate pipettes, ensure thorough mixing, use a temperature-controlled incubator, and protect light-sensitive reagents (e.g., DPPH) from light.[10] |
| Low or No Antioxidant Activity | THTQ insolubility, degraded reagents, incorrect pH. | Prepare a concentrated stock of THTQ in a suitable solvent (e.g., ethanol or DMSO) and ensure the final solvent concentration is low. Prepare fresh radical solutions daily. Verify the pH of buffer solutions.[10] |
| Inconsistent Standard Curve | Instability of the standard (e.g., Trolox), inconsistent reaction times. | Prepare fresh standard solutions for each experiment. Use a timer to ensure consistent incubation times for all standard curve points. |
Part 4: Conclusion
The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately assess the antioxidant potential of this compound. By employing a combination of these assays, a comprehensive antioxidant profile of the compound can be established, contributing to a deeper understanding of its therapeutic potential. Adherence to the detailed methodologies and careful consideration of the troubleshooting guidelines will ensure the generation of reliable and reproducible data.
References
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- Wikipedia. (n.d.). Hindered amine light stabilizers.
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- PubMed. (n.d.). Validation of three automated assays for total antioxidant capacity determination in canine serum samples.
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- Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
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- BMG Labtech. (n.d.). ORAC assay to determine antioxidant capacity.
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- PubMed. (n.d.). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.
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- NIH. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
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In Vitro Evaluation of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. While direct in vitro studies on this specific molecule are not extensively reported in the available scientific literature, the broader class of tetrahydroquinolines exhibits significant biological activities, including antioxidant and cytotoxic properties.[1][2][3] This guide adapts established protocols for related compounds to provide a robust framework for the preliminary assessment of this compound.
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif in a multitude of biologically active natural products and synthetic pharmaceutical agents.[3] Derivatives of THQ have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery programs.[1][2] Notably, the antioxidant properties of some THQ derivatives are attributed to the ability of the secondary nitrogen atom within the hydroquinoline ring to form a stable radical.[2] Furthermore, substitutions on the quinoline ring have been shown to play a crucial role in the biological activity of these compounds.[2][3]
This guide will focus on two fundamental in vitro assays to characterize the bioactivity of this compound:
-
Antioxidant Activity Assessment: Utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to determine the compound's ability to neutralize free radicals.
-
Cytotoxicity Screening: Employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate its effect on the viability of cancer cell lines.
Synthesis of this compound
While a specific protocol for this compound was not found, a general synthesis strategy for similar compounds involves the hydrogenation of the corresponding dihydroquinoline. For instance, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is synthesized by the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline in the presence of a palladium-carbon catalyst.[4] A plausible synthetic route for this compound would likely involve a similar reduction of a corresponding precursor.
Section 1: In Vitro Antioxidant Activity Assessment
The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules. This is often evaluated by its radical scavenging activity. The DPPH assay is a common, rapid, and reliable method for this purpose.[5]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it.[6] The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[7] Upon reduction by an antioxidant, the color changes to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Assay
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes and tips
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in a light-protected container at 4°C. Prepare fresh as needed.[7]
-
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[5] % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where:
-
Abs_blank is the absorbance of the blank (DPPH solution without the test compound).
-
Abs_sample is the absorbance of the test compound with the DPPH solution.
-
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Expected Data Presentation
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Blank (0) | Value | 0 |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| 250 | Value | Value |
| 500 | Value | Value |
| Positive Control | ||
| Concentration | Value | Value |
| IC50 (µg/mL) | Test Compound: Value | Positive Control: Value |
Section 2: In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for the cytotoxic potential of chemical compounds against various cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[9] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[10] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
Materials and Reagents:
-
This compound
-
Cancer cell line(s) of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 Where:
-
Abs_sample is the absorbance of the cells treated with the compound.
-
Abs_blank is the absorbance of the medium alone.
-
Abs_control is the absorbance of the untreated cells.
-
-
Plot the percentage of cell viability against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Expected Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control (0) | Value | 100 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| Positive Control | ||
| Concentration | Value | Value |
| IC50 (µM) | Test Compound: Value | Positive Control: Value |
Conclusion
The protocols detailed in this guide provide a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant and cytotoxic properties, researchers can gain valuable insights into its potential as a bioactive molecule. Positive results from these preliminary screens would warrant further investigation into its mechanism of action and potential therapeutic applications.
References
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(21), 12636-12664. [Link]
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Zahra, A., & Fardous, A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Functional Foods, 9, 100529. [Link]
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Sakagami, H., Oi, T., & Satoh, K. (1998). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer research, 18(3A), 1735-1740. [Link]
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Kryl'skii, D. V., Zaitseva, E. N., Perederina, I. A., & Avdeeva, E. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules (Basel, Switzerland), 28(18), 6709. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved January 21, 2026, from [Link]
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Boonthong, A., Chokchaisiri, R., & Amnuaikit, T. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Molecules (Basel, Switzerland), 18(4), 4766–4783. [Link]
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Phuse, S. S. (2013). Does anyone know an easy protocol for DPPH assay? ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved January 21, 2026, from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 21, 2026, from [Link]
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Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 21, 2026, from [Link]
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Lee, J. Y., Lee, Y. M., & Park, H. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules (Basel, Switzerland), 21(4), 498. [Link]
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Kryl'skii, D. V., Zaitseva, E. N., Perederina, I. A., & Avdeeva, E. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. ResearchGate. [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]
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Kryl'skii, D. V., Zaitseva, E. N., Perederina, I. A., & Avdeeva, E. V. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical research, 49(5), 1387–1405. [Link]
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protocols.io. (2022, November 14). MTT assay. [Link]
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Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved January 21, 2026, from [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2018). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific reports, 8(1), 16960. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 21, 2026, from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Kryl'skii, D. V., Zaitseva, E. N., Perederina, I. A., & Avdeeva, E. V. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]
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Application Notes & Protocols: Cell-Based Assays for Characterizing the Biological Activity of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTQ). Tetrahydroquinoline derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antioxidant and neuroprotective properties.[1][2][3][4] This document outlines a tiered, logical workflow of cell-based assays, beginning with foundational cytotoxicity and viability assessments and progressing to mechanistic assays focused on elucidating potential antioxidant and anti-apoptotic effects. Each protocol is presented with detailed, step-by-step instructions, explanations of the underlying scientific principles, and guidance on data interpretation. The aim is to equip researchers with a robust, self-validating system to thoroughly characterize the cellular impact of TMTQ.
Introduction and Rationale
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological effects.[4][5] Many derivatives have been identified as potent antioxidants, acting as free radical scavengers and modulators of cellular stress response pathways.[1][6][7] Given this precedent, a primary hypothesis for the activity of this compound (TMTQ) is its potential to mitigate oxidative stress.
Cell-based assays are indispensable tools in the early stages of drug discovery, providing crucial information on a compound's efficacy, potency, and mechanism of action within a physiologically relevant context.[8] They allow for the assessment of complex cellular responses that cannot be recapitulated by simple chemical assays.[8][9] This guide presents a systematic approach to screen TMTQ, starting with essential preliminary assays to determine its intrinsic effect on cell health before proceeding to more complex, hypothesis-driven mechanistic studies.
Preliminary Steps: Compound & Cell Line Preparation
Flawless execution of preliminary steps is critical for the reproducibility and reliability of all subsequent assays.[10][11]
TMTQ Stock Solution Preparation
The solubility and stability of the test compound are paramount.
-
Solvent Selection: Begin by determining a suitable solvent for TMTQ. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO. This minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in the culture medium should ideally be ≤0.1% to avoid cytotoxicity.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[12]
Cell Line Selection and Culture
The choice of cell line should be guided by the research question. For general screening and antioxidant studies, the following are suitable choices:
-
HepG2 (Human Hepatocellular Carcinoma): Widely used for toxicology and metabolism studies. Expresses a range of metabolic enzymes.
-
SH-SY5Y (Human Neuroblastoma): Relevant for neuroprotective studies, as oxidative stress is implicated in neurodegenerative diseases.[3]
-
HCT116 (Human Colorectal Carcinoma): A well-characterized epithelial cell line suitable for general cytotoxicity and proliferation studies.
General Cell Culture Best Practices:
-
Always use proper aseptic technique in a certified biological safety cabinet to prevent microbial contamination.[13][14]
-
Maintain cells in the recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[13]
-
Regularly test cultures for mycoplasma contamination.[11][14]
-
Use cells within a consistent and low passage number range to ensure experimental reproducibility.[10]
Phase 1: Foundational Viability and Cytotoxicity Assays
The first step in characterizing any new compound is to determine its effect on cell viability and at what concentrations it becomes toxic. This establishes the therapeutic window for subsequent mechanistic assays.
Workflow for Foundational Screening
The following diagram illustrates the initial screening cascade.
Caption: Foundational screening workflow for TMTQ.
Assay 1: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12][15]
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of TMTQ in culture medium. Remove the old medium from the cells and add 100 µL of the TMTQ dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest TMTQ dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[12][16] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[15]
| Parameter | Recommendation | Source |
| Cell Density | 5,000 - 10,000 cells/well | [12] |
| MTT Concentration | 0.5 mg/mL (final) | [15] |
| Incubation (MTT) | 3 - 4 hours | [16] |
| Solubilizer | DMSO or Acidified Isopropanol | [12] |
| Absorbance (OD) | 570 nm (Ref: 630 nm) | [15] |
| Table 1: Key parameters for the MTT assay protocol. |
Assay 2: Cytotoxicity (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[17] Released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells.[18]
Protocol: LDH Release Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[19]
-
Medium Background: Wells with culture medium but no cells.
-
-
Supernatant Transfer: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[20] Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.[19]
-
Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.[20]
-
Incubation & Reading: Incubate for 20-30 minutes at room temperature, protected from light.[18][19] Measure absorbance at 490 nm.[19][21]
Phase 2: Mechanistic Assays for Antioxidant Activity
Based on the known activities of quinoline derivatives, a logical next step is to investigate TMTQ's potential as an antioxidant.[1][3] These assays will be performed at non-toxic concentrations determined in Phase 1.
Mechanistic Investigation Pathway
Caption: Workflow for investigating the antioxidant mechanism of TMTQ.
Assay 3: Intracellular Reactive Oxygen Species (ROS) Measurement
The DCFH-DA assay is widely used to measure overall intracellular ROS levels.[9] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]
Protocol: DCFH-DA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Treat cells with various non-toxic concentrations of TMTQ for a specified period (e.g., 1-4 hours).
-
DCFH-DA Loading: Remove the medium and wash cells once with warm PBS or serum-free medium. Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[24]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[25][26]
-
Wash: Gently wash the cells twice with warm PBS to remove excess probe.[22][24]
-
Induction of Oxidative Stress: Add 100 µL of a ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) to the wells. Include a positive control (inducer only) and a negative control (vehicle only).
-
Fluorescence Reading: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[25][26] Kinetic readings can be taken every 5-10 minutes.
Assay 4: Nrf2 Activation Assay
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[27] Upon activation by oxidative stress or chemical inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of many cytoprotective genes.[27][28]
Protocol: Nrf2 Transcription Factor Activity Assay (ELISA-based) This protocol is based on a common ELISA-like format where a specific DNA sequence containing the Nrf2 binding site is immobilized on a plate.[29]
-
Cell Seeding & Treatment: Seed cells in a 6-well or 10 cm plate to generate sufficient cell numbers for nuclear extraction. Treat with TMTQ for the desired time (e.g., 4-16 hours). Include a known Nrf2 activator like sulforaphane or tBHQ as a positive control.[29]
-
Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction using a commercial kit or a validated laboratory protocol. This separates the nuclear proteins (including activated Nrf2) from the cytosolic fraction.[30]
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method (e.g., BCA assay).
-
Binding Assay: Add equal amounts of nuclear extract protein to the wells of the Nrf2-coated 96-well plate.[29]
-
Incubation: Incubate for 1 hour at room temperature to allow active Nrf2 to bind to the immobilized DNA.
-
Detection: Wash the wells and add a primary antibody specific to the DNA-bound form of Nrf2.[29] Following another incubation and wash, add an HRP-conjugated secondary antibody.
-
Signal Development: Add a colorimetric substrate (e.g., TMB). The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.[28][31] The signal intensity is directly proportional to the amount of activated Nrf2 in the sample.
Phase 3: Advanced Functional Assays
If TMTQ demonstrates cytotoxic effects at high concentrations, it is important to understand the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis (programmed cell death) and necrosis.
Assay 5: Apoptosis Detection (Annexin V/PI Staining)
In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[32] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[33][34] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.[32]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Treat with TMTQ at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine or etoposide) and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each treatment condition and wash with cold PBS by centrifuging at ~500 x g for 5 minutes.[33][34]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[33][35]
-
Staining: Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution (e.g., 100 µg/mL).[33][36]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[33][35]
-
Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[33][36] Analyze the samples on a flow cytometer as soon as possible.
| Cell Population | Annexin V Staining | PI Staining | Interpretation | Source |
| Viable | Negative | Negative | Healthy cells | [33][34] |
| Early Apoptotic | Positive | Negative | Cells in early apoptosis | [33][34] |
| Late Apoptotic/Necrotic | Positive | Positive | Cells in late apoptosis or necrosis | [33][34] |
| Necrotic (Primary) | Negative | Positive | Cells with compromised membranes | [34] |
| Table 2: Interpretation of Annexin V / PI staining results. |
Conclusion and Future Directions
This guide provides a structured, multi-phase approach to characterize the cellular activity of this compound. By systematically evaluating cytotoxicity, viability, and specific mechanistic pathways related to oxidative stress and apoptosis, researchers can build a comprehensive profile of the compound's biological effects. Positive results, particularly in the Nrf2 activation and ROS reduction assays, would strongly support the hypothesis that TMTQ functions as an antioxidant and would justify further investigation into its therapeutic potential for diseases linked to oxidative stress.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Maes, M., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Ribeiro, D., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology Mechanisms and Methods, 26(7), 517-525. Retrieved from [Link]
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BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. Retrieved from [Link]
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Wan, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
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Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Antioxidant Assays. Retrieved from [Link]
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Ingenta Connect. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Bentham Science Publishers. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]
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Martins, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7058. Retrieved from [Link]
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Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Abbkine. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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Xiamen S-Glow Biology Technology Co., Ltd. (n.d.). DCFH-DA for Detection of ROS. Retrieved from [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 14389-14413. Retrieved from [Link]
-
Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. Retrieved from [Link]
-
Gerchikov, A., et al. (2023). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Reaction Kinetics, Mechanisms and Catalysis. Semantic Scholar. Retrieved from [Link]
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RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link]
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Xia, M., et al. (2017). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1657, 161-171. Retrieved from [Link]
-
Northwest Life Science Specialties. (n.d.). Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. Retrieved from [Link]
-
Cerra, B., et al. (2016). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 116(24), 14867-14919. Retrieved from [Link]
-
Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Retrieved from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15000-15024. Retrieved from [Link]
-
Freitag, F., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7559-7563. Retrieved from [Link]
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Application Notes and Protocols: The 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline Scaffold in Modern Drug Discovery
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide focuses on a specific, yet underexplored derivative: 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline . We will provide a comprehensive overview of its synthetic rationale, detailed experimental protocols for its preparation, and explore its potential as a valuable scaffold in drug design, particularly in the context of neurodegenerative diseases and conditions linked to oxidative stress. The inclusion of a gem-dimethyl group at the C4 position offers unique conformational constraints and potential metabolic stability, making this an attractive starting point for novel drug candidates.
Introduction: The Rationale for the 4,4,6-Trimethyl-THQ Scaffold
The tetrahydroquinoline nucleus is a recurring motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This has led to the development of THQ-based drugs with applications ranging from anticancer to anti-inflammatory agents.[1][2]
The specific scaffold, this compound, incorporates two key structural features that are of significant interest in medicinal chemistry:
-
The 6-Methyl Group: Substitution on the aromatic ring is a common strategy to modulate the electronic properties and metabolic stability of the scaffold. A methyl group at the 6-position can influence the molecule's lipophilicity and its interaction with target proteins.
-
The C4 gem-Dimethyl Group: The incorporation of a gem-dimethyl moiety is a strategic design element in modern medicinal chemistry. This feature can offer several advantages:
-
Conformational Rigidity: It locks the C4 position, reducing the number of available conformations and potentially leading to a more favorable entropic profile upon binding to a target.[3]
-
Metabolic Stability: It can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.[4]
-
Improved Pharmacokinetics: The gem-dimethyl group can enhance membrane permeability and oral bioavailability.[3][4]
-
While this specific trimethylated THQ is not extensively documented, a closely related analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline , has demonstrated significant neuroprotective effects in a rat model of Parkinson's disease. This compound was shown to alleviate oxidative stress and NF-κB-mediated inflammation, suggesting that the core trimethylated THQ structure is a promising starting point for the development of agents targeting neurodegeneration.[5]
Synthesis of the 4,4,6-Trimethyl-THQ Scaffold
A robust and classical approach to the synthesis of substituted quinolines is the Doebner-von Miller reaction .[1][6] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of our target scaffold, we propose the reaction of p-toluidine with mesityl oxide.
The reaction proceeds in two main stages: first, the formation of a dihydroquinoline intermediate via cyclization, and second, the reduction of this intermediate to the final tetrahydroquinoline product.
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- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the quinoline core via a Doebner-von Miller reaction between p-toluidine and acetone. This is followed by the reduction of the resulting 4,4,6-trimethyl-1,2-dihydroquinoline intermediate to the desired saturated tetrahydroquinoline through catalytic hydrogenation. While seemingly straightforward, this synthetic route is often plagued by issues such as low yields and difficult purifications. This guide will address these common pain points and provide actionable solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of this compound.
Doebner-von Miller Reaction (Step 1)
Question 1: My reaction is producing a large amount of dark, intractable tar, and my yield of 4,4,6-trimethyl-1,2-dihydroquinoline is very low. What is causing this and how can I fix it?
Answer:
Tar formation is the most frequently encountered problem in the Doebner-von Miller reaction. It is primarily due to the acid-catalyzed polymerization of acetone and other reactive intermediates under the harsh reaction conditions. Here’s a breakdown of the causes and solutions:
-
Cause: The strong acid catalyst (e.g., hydrochloric acid or sulfuric acid) required for the reaction also promotes the self-condensation of acetone to form mesityl oxide and other higher molecular weight polymers.
-
Solution 1: Controlled Reagent Addition: Instead of mixing all reagents at once, try a slow, controlled addition of acetone to the heated acidic solution of p-toluidine. This helps to maintain a low concentration of acetone at any given time, disfavoring polymerization.
-
Solution 2: Temperature Management: While heating is necessary, excessive temperatures will accelerate tar formation. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. If the reaction is highly exothermic, consider initial cooling and then a gradual increase in temperature.[1]
-
Solution 3: Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, tin(IV) chloride) which can sometimes offer a milder reaction profile.[2]
-
Solution 4: Use of an Oxidizing Agent: The Doebner-von Miller reaction requires an oxidant to convert a dihydroquinoline intermediate to the final quinoline product. In the absence of an external oxidant, one of the reactants or intermediates must act as a hydrogen acceptor, which can lead to side products. The inclusion of a mild oxidizing agent, such as the anil of p-toluidine and acetone, formed in situ, can facilitate the final aromatization step more cleanly.
Question 2: The reaction is sluggish and gives a poor conversion to the desired dihydroquinoline. How can I improve the reaction rate and yield?
Answer:
A slow or incomplete reaction can be equally frustrating. Here are some strategies to drive the reaction to completion:
-
Cause: Insufficiently acidic conditions or suboptimal temperature can lead to a slow reaction rate.
-
Solution 1: Acid Catalyst Choice: Ensure your acid catalyst is of appropriate strength and concentration. For the reaction of anilines with acetone derivatives, catalysts composed of hydrogen fluoride and boron trifluoride have been shown to improve yields.[3] However, due to handling concerns, more common acids like hydrochloric acid or p-toluenesulfonic acid can be effective if used correctly.
-
Solution 2: Water Removal: The condensation reactions involved in the Doebner-von Miller synthesis produce water. This water can dilute the acid catalyst and, in some cases, hydrolyze intermediates. Using a Dean-Stark apparatus to remove water as it is formed can help drive the equilibrium towards the product.
-
Solution 3: Reaction Time: These reactions can be slow. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3]
Question 3: My final product from the first step is a complex mixture of products, not just the expected 4,4,6-trimethyl-1,2-dihydroquinoline. Why is this happening?
Answer:
The Doebner-von Miller reaction is known to sometimes produce a mixture of isomers and byproducts.
-
Cause: The mechanism of the Doebner-von Miller reaction can be complex, involving fragmentation and recombination pathways.[2][4] This can lead to the formation of constitutional isomers. Additionally, side reactions such as N-alkylation of the starting aniline or over-reduction of intermediates can occur.
-
Solution 1: Characterization is Key: Before attempting to optimize, it is crucial to characterize the major byproducts. Techniques like GC-MS can help identify these unwanted compounds and provide clues about the competing reaction pathways.
-
Solution 2: Reaction Condition Refinement: Once the byproducts are identified, you can adjust the reaction conditions to suppress their formation. For example, if you observe significant amounts of reduced byproducts, you may need to adjust the type or amount of the oxidizing agent.
Catalytic Hydrogenation (Step 2)
Question 4: The hydrogenation of my 4,4,6-trimethyl-1,2-dihydroquinoline is slow or incomplete. What can I do?
Answer:
Catalytic hydrogenation can be sensitive to a variety of factors.
-
Cause: Catalyst deactivation, insufficient hydrogen pressure, or suboptimal solvent and temperature can all lead to a sluggish reaction.
-
Solution 1: Catalyst Quality and Loading: Ensure you are using a high-quality catalyst (e.g., 10% Palladium on Carbon). The catalyst should be fresh, as old catalyst can have reduced activity. You may also need to increase the catalyst loading.
-
Solution 2: Hydrogen Pressure: While some hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure (e.g., in a Parr shaker) will significantly increase the reaction rate.
-
Solution 3: Solvent Choice: The choice of solvent is important. Alcohols like ethanol are commonly used and generally effective. Ensure the solvent is of high purity, as impurities can poison the catalyst.
-
Solution 4: Temperature: Gently heating the reaction (e.g., to 60 °C) can increase the rate of hydrogenation.[2] However, be cautious not to use excessively high temperatures, which can lead to side reactions.
Question 5: How do I purify the final this compound product?
Answer:
Purification is a critical step to obtaining a high-purity final product.
-
Work-up: After the hydrogenation is complete, the catalyst is first removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by either distillation or column chromatography.
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method. The boiling point will need to be determined experimentally, but for structurally similar compounds, it is often in the range of 130-160 °C at reduced pressure.
-
Column Chromatography: For smaller scale reactions or for removing closely related impurities, silica gel column chromatography is recommended. A good starting point for the eluent system would be a mixture of ethyl acetate and a non-polar solvent like hexanes. The optimal ratio will need to be determined by TLC analysis.[2]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Doebner-von Miller reaction of p-toluidine and acetone?
A1: The reaction proceeds through a series of steps:
-
Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form mesityl oxide (an α,β-unsaturated ketone).
-
Michael Addition: The p-toluidine then acts as a nucleophile and attacks the mesityl oxide via a Michael (conjugate) addition.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the 4,4,6-trimethyl-1,2-dihydroquinoline.
-
Oxidation (Implicit): In many Doebner-von Miller reactions, an oxidation step is required to form the fully aromatic quinoline. However, in the case of acetone, the reaction often stops at the more stable 1,2-dihydroquinoline stage.
Q2: What are the expected yields for this two-step synthesis?
A2: Yields can be highly variable depending on the reaction conditions and the success of the purification. For the Doebner-von Miller step, yields can range from low (20-30%) to moderate (50-60%) after purification, largely due to tar formation. For the catalytic hydrogenation of the analogous 2,2,4-trimethyl-1,2-dihydroquinoline, yields of up to 89% have been reported.[2] With optimization, a similar high yield should be achievable for the hydrogenation of 4,4,6-trimethyl-1,2-dihydroquinoline.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of both steps. For the Doebner-von Miller reaction, you can monitor the disappearance of p-toluidine. For the hydrogenation, you can monitor the disappearance of the dihydroquinoline intermediate.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your final product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H bond in the final product.
-
Experimental Protocols
The following protocols are based on established procedures for similar syntheses and should serve as a strong starting point for your experiments.
Step 1: Synthesis of 4,4,6-Trimethyl-1,2-dihydroquinoline (Doebner-von Miller Reaction)
Materials:
-
p-Toluidine
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-toluidine (1 equivalent) and a mixture of concentrated HCl and water.
-
Heat the mixture to reflux.
-
From the dropping funnel, add acetone (2.5 - 3 equivalents) slowly over a period of 2-3 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated NaOH solution until it is strongly basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4,6-trimethyl-1,2-dihydroquinoline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
Materials:
-
4,4,6-Trimethyl-1,2-dihydroquinoline (from Step 1)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas source
-
Celite
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a flask equipped with a balloon of hydrogen), dissolve the 4,4,6-trimethyl-1,2-dihydroquinoline (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) for 6-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrahydroquinoline Synthesis
| Step | Reactants | Catalyst | Solvent | Temperature | Time | Reported Yield (Analogous Compound) | Reference |
| 1 | Aniline, Acetone | HF/BF₃ | - | 120-150 °C | 5-8 h | 80-85% (dihydroquinoline) | [3] |
| 1 | p-Toluidine, Acetone | HCl | Water/Toluene | Reflux | 6-10 h | Variable | General Doebner-von Miller |
| 2 | 2,2,4-Trimethyl-1,2-dihydroquinoline | 10% Pd/C | Ethanol | 60 °C | 7 h | 89% | [2] |
Visualizations
Doebner-von Miller Reaction Mechanism Workflow
Caption: Workflow of the Doebner-von Miller reaction for the synthesis of the dihydroquinoline intermediate.
Troubleshooting Flowchart for Low Yield in Doebner-von Miller Reaction
Caption: A flowchart to diagnose and solve low yield problems in the Doebner-von Miller synthesis step.
References
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis.
- Google Patents. (1988). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
- Google Patents. (2017). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
Asian Journal of Chemistry. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. [Link]
-
Wikipedia. (2023). 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]
-
PubChem. (n.d.). 6,6'-Methylenebis(1,2-dihydro-2,2,4-trimethylquinoline). [Link]
-
ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?. [Link]
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Technical Support Center: Synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. This document provides in-depth, field-proven insights and solutions to optimize your experimental outcomes.
Introduction to the Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a quinoline ring system, followed by the reduction of this ring to the desired tetrahydroquinoline. A common approach for the initial quinoline synthesis is a variation of the Doebner-von Miller reaction, which utilizes an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound, generated in situ from aldehydes or ketones. In this specific synthesis, p-toluidine is reacted with acetone in the presence of a strong acid. The resulting substituted quinoline is then reduced to the final product, commonly via catalytic hydrogenation.
This guide is structured in a question-and-answer format to directly address potential challenges in each of these synthetic stages.
Part 1: Troubleshooting the Quinoline Synthesis (Doebner-von Miller Type Reaction)
The first stage of the synthesis, the reaction between p-toluidine and acetone under strong acid catalysis, is crucial for the overall success of the process. Below are common issues and their troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a complex mixture of products with a low yield of the desired 4,4,6-trimethylquinoline precursor. What are the likely side reactions?
A1: The most significant side reactions in this step arise from the acid-catalyzed self-condensation of acetone. Under strong acidic conditions, acetone can undergo an aldol condensation to form mesityl oxide and diacetone alcohol.[1] These byproducts can then react with p-toluidine to generate a variety of undesired impurities.
-
Mesityl Oxide Formation: Two molecules of acetone can condense to form mesityl oxide, an α,β-unsaturated ketone. The reaction of mesityl oxide with p-toluidine can lead to different cyclization products.
-
Diacetone Alcohol Formation: The aldol addition of two acetone molecules forms diacetone alcohol. This can further react or dehydrate to mesityl oxide.
Additionally, polysubstitution on the aniline ring or polymerization of reactants can occur under harsh acidic conditions and high temperatures.
Q2: How can I minimize the formation of these acetone-derived byproducts?
A2: Controlling the reaction conditions is key to minimizing these side reactions.
-
Temperature Control: Maintain the reaction temperature as recommended in the protocol. Excursions to higher temperatures can accelerate the self-condensation of acetone.
-
Order of Addition: Slowly adding acetone to the mixture of p-toluidine and acid can help to ensure that it reacts preferentially with the aniline rather than itself.
-
Stoichiometry: Use the correct stoichiometry of reactants. An excess of acetone can increase the likelihood of self-condensation.
Q3: The reaction mixture has turned into a dark, tarry mass. Is the reaction salvageable?
A3: The formation of tar is a common issue in acid-catalyzed reactions involving anilines and carbonyl compounds, often due to polymerization and extensive side reactions. While it may be difficult to salvage the desired product from a completely tarred reaction, you can take steps to prevent this:
-
Acid Choice and Concentration: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric or hydrochloric acid are necessary, their excessive use or high concentration can promote charring.[2] Polyphosphoric acid (PPA) can sometimes be a milder alternative.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times, especially at elevated temperatures, can lead to decomposition and tar formation.
Experimental Protocol: Synthesis of 4,4,6-Trimethyl-2,4-dihydroquinoline (Illustrative)
This protocol is a general guideline and may require optimization.
Materials:
-
p-Toluidine
-
Acetone
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in a suitable solvent (e.g., ethanol).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.
-
To this acidic solution, add acetone dropwise while maintaining the low temperature.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for the specified time (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Logical Diagram: Side Reactions in Quinoline Synthesis
Caption: Potential reaction pathways in the acid-catalyzed synthesis.
Part 2: Troubleshooting the Reduction of the Quinoline Ring
The second step, the reduction of the substituted quinoline to this compound, is commonly achieved by catalytic hydrogenation. This section addresses potential issues in this reduction step.
Frequently Asked Questions (FAQs)
Q4: My catalytic hydrogenation is very slow or incomplete. What could be the problem?
A4: Several factors can lead to a sluggish or incomplete hydrogenation:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Platinum on carbon) may be old or deactivated.[3] It is crucial to use a fresh, high-quality catalyst.
-
Catalyst Poisoning: The crude quinoline precursor may contain impurities that poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons. Purifying the quinoline intermediate before hydrogenation is highly recommended.
-
Hydrogen Pressure and Temperature: These parameters are critical. Insufficient hydrogen pressure or a temperature that is too low can result in a slow reaction rate.[4] Conversely, excessively high temperatures can lead to side reactions.
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.
Q5: I am observing byproducts in my final product after reduction. What are they likely to be?
A5: The most common byproducts in the reduction step are:
-
Incompletely Reduced Intermediates: Dihydroquinoline species can be present if the reaction is not driven to completion.[5]
-
Over-reduction Products: While less common for the quinoline core under standard conditions, harsh conditions (high pressure, high temperature, prolonged reaction time) could potentially lead to the reduction of the benzene ring.
-
N-Alkylation: If a reductive alkylation approach is used with a carbonyl compound and a reducing agent, N-alkylation of the tetrahydroquinoline can occur.[6]
Q6: How can I effectively purify the final this compound product?
A6: Purification is essential to remove unreacted starting material, incompletely reduced intermediates, and other byproducts.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product.[7][8] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be employed for purification.
Experimental Protocol: Catalytic Hydrogenation of 4,4,6-Trimethyl-dihydroquinoline (Illustrative)
This protocol is a general guideline and requires optimization based on available equipment and specific substrate.
Materials:
-
Crude 4,4,6-Trimethyl-dihydroquinoline
-
Palladium on Carbon (5% or 10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
Dissolve the crude quinoline precursor in ethanol in a high-pressure reaction vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or other suitable methods.
Data Summary Table: Reaction Parameters
| Parameter | Quinoline Synthesis (Doebner-von Miller type) | Catalytic Hydrogenation |
| Key Reactants | p-Toluidine, Acetone | Substituted Quinoline, H₂ |
| Catalyst | Strong Acid (e.g., HCl, H₂SO₄, PPA) | Pd/C, Pt/C, Raney Nickel |
| Solvent | Ethanol, or neat | Ethanol, Acetic Acid, Ethyl Acetate |
| Temperature | 80-120 °C (reflux) | 25-80 °C |
| Pressure | Atmospheric | 50-500 psi |
| Typical Yield | 40-70% | 80-95% |
| Common Issues | Tar formation, low yield, side products | Incomplete reaction, catalyst poisoning |
Workflow Diagram: Troubleshooting Logic
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Homework.Study.com. A possible side product of this reaction is the self condensation of acetone. Draw the structure... Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
Magritek. The Aldol Condensation. Available at: [Link]
-
ResearchGate. Reaction of glycerol and acetone using p-toluenesulfonic acid (PTSA),... Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Georgia Institute of Technology. THE CATALYTIC HYDROGENATION OF QUINOLINE. Available at: [Link]
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Available at: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]
-
The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Available at: [Link]
-
The Royal Society of Chemistry. Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. Available at: [Link]
-
Cram. P Toluidine Synthesis Analysis. Available at: [Link]
- Google Patents. Process for producing acetone.
-
Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Available at: [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction ? Available at: [Link]
-
Frontiers. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Available at: [Link]
-
ResearchGate. Main reaction pathways in the acetone condensation process. Available at: [Link]
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]
-
PMC. Radical Scavenging by Acetone: A New Perspective to Understand Laccase/ABTS Inactivation and to Recover Redox Mediator. Available at: [Link]
-
Chem LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
-
PMC. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Available at: [Link]
-
Zeitschrift für Naturforschung. Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry. Available at: [Link]
-
Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. Available at: [Link]
-
PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]
-
Sciencemadness.org. p-benzoquinone+acetone condensation. Available at: [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
- Google Patents. Catalysts for converting acetic acid to acetone.
Sources
- 1. magritek.com [magritek.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. reddit.com [reddit.com]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support guide for the purification of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will delve into the common impurities, provide step-by-step purification protocols, and offer troubleshooting solutions based on established chemical principles and field experience.
Understanding the Core Challenge
This compound is a substituted tetrahydroquinoline, a class of compounds widely used in medicinal chemistry and materials science.[1][2] Its synthesis, often proceeding through variations of the Skraup or Doebner-von Miller reactions, or by hydrogenation of the corresponding quinoline, can generate a complex mixture of by-products.[3][4] The primary purification challenge arises from impurities with similar physical properties (polarity, boiling point) to the target compound and the inherent instability of the tetrahydroquinoline ring to oxidation.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual p-toluidine, acetone, or mesityl oxide.
-
Reaction Intermediates: Partially cyclized or unreduced intermediates.
-
Oxidation Products: The corresponding 4,4,6-trimethyl-1,2-dihydroquinoline or fully aromatized 4,4,6-trimethylquinoline. The tetrahydroquinoline moiety is susceptible to oxidation, which can occur during the reaction or subsequent work-up if not performed under an inert atmosphere.[5]
-
Polymeric Materials: Acid-catalyzed conditions, particularly at high temperatures, can lead to the formation of tarry, polymeric by-products, which are a notorious issue in related quinoline syntheses.[6]
-
Isomers: Depending on the synthetic route, structural isomers may also be present.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark, tarry, and viscous oil. How should I proceed with the initial work-up?
A1: Tarry residues are common in acid-catalyzed cyclizations.[6] An initial acid-base extraction is the most effective first step to separate the basic product from neutral organic compounds and acidic or polymeric tars. The nitrogen atom in the tetrahydroquinoline ring is basic and can be protonated to form a water-soluble salt.
-
Causality: This process leverages the difference in acid-base properties between your target compound and the majority of by-products. The basic amine is selectively extracted into the aqueous acidic phase, leaving non-basic impurities in the organic phase.
-
Procedure:
-
Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic solution with 1M hydrochloric acid (HCl). The protonated product will move to the aqueous layer. Repeat this extraction 2-3 times.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is strongly alkaline (pH > 10).
-
The deprotonated product will precipitate or form an oil. Extract the product back into an organic solvent (DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This will yield a significantly cleaner, though not yet pure, product.
-
Q2: I'm observing a new, colored spot on my TLC plate after leaving the purified product on the bench. What is happening?
A2: This is a classic sign of product instability. Tetrahydroquinolines are prone to aerial oxidation, which converts them into the more conjugated (and often colored) quinoline derivatives.[5] This is a critical consideration for both purification and long-term storage.
-
Preventative Measures:
Q3: Which primary purification technique—distillation or column chromatography—is better for this compound?
A3: The choice depends on the nature of the impurities and the scale of your reaction. Both methods are viable and often used sequentially for achieving high purity.
-
Vacuum Distillation: This is highly effective for removing non-volatile (polymeric) or significantly more volatile impurities. Given the predicted boiling point of ~269°C at atmospheric pressure, high-vacuum distillation is mandatory to prevent thermal decomposition.[7]
-
Column Chromatography: This is the preferred method for separating impurities with similar boiling points but different polarities, such as isomers or oxidation products.[4] Silica gel is the standard stationary phase.[8]
The following table summarizes the advantages and disadvantages of each technique for this specific compound.
| Purification Technique | Advantages | Disadvantages | Best For |
| High-Vacuum Distillation | - Excellent for large-scale purification.- Effectively removes polymers and salts.- Relatively fast and cost-effective.[9] | - Risk of thermal decomposition if vacuum is poor.- Ineffective for separating isomers with close boiling points. | Removing non-volatile tars and highly volatile starting materials after an initial acid-base wash. |
| Column Chromatography | - High resolving power for impurities with different polarities.- Can separate closely related isomers.- Applicable to small-scale purification.[4][8] | - Can be time-consuming and solvent-intensive.- Risk of product degradation on acidic silica gel.- Lower loading capacity compared to distillation. | Final polishing step to remove isomers and oxidation by-products after distillation, or as the primary method for small-scale synthesis. |
Q4: My product seems to be sticking to the silica gel column, and I'm getting low recovery. What should I do?
A4: The basic nitrogen of the tetrahydroquinoline can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor recovery.
-
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treat the silica gel by creating a slurry with your starting eluent that contains a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites and improves elution.
-
Optimize Eluent Polarity: Use thin-layer chromatography (TLC) to find an eluent system that gives your product an Rf value of ~0.3. A gradient of ethyl acetate in hexanes is a common starting point.
-
Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Purification Workflows and Protocols
The following diagram illustrates a logical workflow for purifying crude this compound.
Caption: Recommended workflow for purifying this compound.
Protocol 1: High-Vacuum Fractional Distillation
This protocol is ideal for purifying the product after an initial acid-base extraction has removed the bulk of non-volatile tars.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease. Connect the apparatus to a high-vacuum pump capable of reaching <1 mmHg, with a cold trap placed between the apparatus and the pump.
-
Preparation: Place the crude, pre-cleaned this compound into the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Evacuation: Slowly and carefully apply the vacuum. Observe for any initial outgassing or bumping.
-
Heating: Once a stable high vacuum is achieved, begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect a small initial fraction (forerun) which may contain residual solvents or more volatile impurities.
-
Increase the temperature gradually and collect the main fraction corresponding to the boiling point of the product at the measured pressure.
-
Monitor the temperature and appearance of the distillate. Stop the distillation when the temperature rises significantly or the distillate darkens, indicating the start of higher-boiling impurities.
-
-
Completion: Turn off the heating and allow the apparatus to cool completely before slowly re-introducing air (or nitrogen) to release the vacuum.
Protocol 2: Preparative Column Chromatography
This protocol is designed for the final "polishing" of the product to remove impurities of similar volatility.
-
Eluent Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the chosen solvent mixture to prevent tailing. An ideal system will give the product an Rf of 0.25-0.35.
-
Column Packing (Wet Loading):
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and release any air bubbles.[8]
-
Add another layer of sand on top of the packed silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [8]
-
-
Sample Loading:
-
Dissolve your sample in the minimum amount of the eluent or a compatible, volatile solvent (like DCM).
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample has fully entered the silica bed.
-
-
Elution:
-
Carefully add the eluent to the column. If using a gradient, start with the least polar mixture and gradually increase the polarity.
-
Maintain a constant flow rate and collect fractions in a series of test tubes or flasks.
-
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure to yield the final product.
Troubleshooting Decision Pathway
When faced with an impure sample after an initial purification attempt, this decision tree can guide your next steps.
Caption: Decision pathway for troubleshooting purification issues.
References
- Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.
- Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
- Benchchem.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
-
Katritzky, A. R., & Rachwal, S. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(12), 8868–8901. [Link]
- Benchchem.
-
Hofmann, N., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 8026–8031. [Link]
- PrepChem.com. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
- ChemicalBook. This compound.
- Ambeed, Inc. This compound.
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. [Link]
- Benchchem. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.
-
Wikipedia. Tetrahydroquinoline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound CAS#: 32640-96-3 [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline stability and degradation issues
Welcome to the Technical Support Center for 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental workflows.
I. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the handling, storage, and analysis of this compound.
Q1: My initially colorless or pale yellow solution of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?
A1: The development of a yellow or brown color is a strong indicator of degradation, primarily through oxidation. The tetrahydroquinoline ring system is susceptible to oxidation, which leads to the formation of the corresponding fully aromatic quinoline, 4,4,6-trimethylquinoline.[1] This newly formed aromatic compound is often colored and is a common degradation product for this class of molecules. This process can be accelerated by exposure to air (oxygen), light, and even certain solvents.
Causality and Prevention:
-
Oxidation: The primary degradation pathway is the loss of hydrogen atoms from the heterocyclic ring to form a more stable, conjugated aromatic system.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate and accelerate the oxidation process.
-
Solvent Effects: Solvents that are not properly degassed can contain dissolved oxygen, which will promote oxidation.
Recommended Actions:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light Protection: Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions.
-
Fresh Solutions: Prepare solutions fresh before use whenever possible. If solutions need to be stored, keep them at low temperatures (e.g., -20°C) and under an inert atmosphere.
Q2: I'm observing unexpected peaks in my HPLC analysis of a sample of this compound. How can I determine if these are impurities from the synthesis or degradation products?
A2: Differentiating between synthetic impurities and degradation products is crucial for accurate analysis. The appearance of new peaks or an increase in the area of existing minor peaks over time is a key indicator of degradation.
Troubleshooting Steps:
-
Time-Point Analysis: Analyze a freshly prepared solution of your compound by HPLC to establish an initial purity profile (t=0). Re-analyze the same solution at regular intervals (e.g., 4, 8, 24 hours) while storing it under your typical experimental conditions. The emergence or growth of peaks over time strongly suggests they are degradation products.
-
Forced Degradation Study: Intentionally stress a sample of the compound under conditions known to cause degradation (e.g., exposure to an oxidizing agent like hydrogen peroxide, heat, or intense light). Analyze the stressed sample by HPLC-MS. The peaks that appear or increase significantly are likely degradation products. This can also help in developing a stability-indicating analytical method.
-
LC-MS Analysis: Use LC-MS to identify the mass of the unexpected peaks. The primary oxidation product, 4,4,6-trimethylquinoline, will have a mass that is two daltons less than the parent compound due to the loss of two hydrogen atoms. Other potential degradation products may involve hydroxylation or other modifications.
Q3: My HPLC chromatograms show peak tailing for this compound. What is the cause and how can I resolve it?
A3: Peak tailing for basic compounds like tetrahydroquinolines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atom of the analyte and acidic silanol groups on the surface of the silica-based column packing material.
Causality and Solutions:
-
Silanol Interactions: The lone pair of electrons on the nitrogen atom can interact with free silanol groups (Si-OH) on the column, leading to a portion of the analyte molecules being retained longer, which results in a tailing peak shape.
Recommended Actions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the basic nitrogen of the tetrahydroquinoline. This reduces its interaction with the silanol groups. It's important to ensure the column is stable at the chosen pH.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping is a process that covers many of the free silanol groups, reducing the sites for secondary interactions.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Lower Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller amount of your sample.
II. Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for solid this compound?
-
Store the solid compound in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at room temperature is recommended.
-
-
What is the recommended solvent for preparing stock solutions, and what is their stability?
-
High-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile are suitable for preparing stock solutions. It is crucial to use degassed solvents to minimize oxidation. The stability of the compound in solution is limited. For sensitive applications, it is highly recommended to prepare solutions fresh daily. If storage is necessary, store aliquots at -20°C or -80°C under an inert atmosphere and protected from light. Be aware that some fused tetrahydroquinolines have shown instability in DMSO stock solutions, leading to oxidative decomposition.[2]
-
Degradation Pathways
-
What is the primary degradation pathway for this compound?
-
The most common degradation pathway is oxidation, which results in the aromatization of the heterocyclic ring to form 4,4,6-trimethylquinoline. This process involves the loss of two hydrogen atoms. Other potential degradation pathways under more forcing conditions could include N-oxidation or ring opening, though these are generally less common under standard laboratory conditions.
-
-
Is the compound sensitive to acidic or basic conditions?
-
Tetrahydroquinolines are generally stable to mild acidic and basic conditions. However, extreme pH values, especially when combined with elevated temperatures, can catalyze degradation.[3] It is always advisable to perform stability studies at the pH of your experimental system.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector and a mass spectrometer (LC-MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a portion of the sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize a portion of the sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a portion of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a portion of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm (or scan with DAD).
-
Injection Volume: 10 µL.
Method Validation:
The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
IV. Visualizations
Degradation Pathway
Caption: Primary oxidative degradation pathway.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Decision tree for identifying unknown peaks.
V. References
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] Its derivatives are explored for applications ranging from antiviral to antiarrhythmic agents.[1] This guide focuses on a robust, two-step synthesis pathway and addresses the common challenges encountered.
Section 1: Synthesis Strategy Overview
The most reliable and scalable approach to synthesizing this compound involves a two-stage process:
-
Stage 1: Acid-Catalyzed Cyclization. This step typically employs a variation of the Doebner-von Miller reaction. p-Toluidine (to provide the 6-methyl group and the aromatic ring) is reacted with an acetone derivative, such as mesityl oxide or acetone itself, under strong acidic conditions. This forms the dihydroquinoline intermediate, 4,4,6-trimethyl-1,2-dihydroquinoline.
-
Stage 2: Reduction. The dihydroquinoline intermediate is then reduced to the final tetrahydroquinoline product. This is most commonly achieved through catalytic hydrogenation.
Overall Synthesis Workflow
Caption: High-level workflow for the two-stage synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the Stage 1 cyclization?
The reaction is a classic example of the Doebner-von Miller synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][3] When using acetone, the strong acid catalyst first promotes a self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone). The reaction then proceeds via:
-
Conjugate (Michael) addition of p-toluidine to the α,β-unsaturated carbonyl.
-
A second molecule of p-toluidine may react with the remaining carbonyl to form an enamine or imine.
-
Acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).
-
Dehydration to form the stable dihydroquinoline ring system.
Q2: Why are strong acids like hydrochloric acid or sulfuric acid used?
Strong Brønsted acids are crucial for several steps in the mechanism.[3][4] They catalyze the initial formation of the α,β-unsaturated carbonyl from acetone, activate the carbonyl for nucleophilic attack, and facilitate the final dehydrative aromatization step to form the dihydroquinoline. Lewis acids can also be employed.[5]
Q3: What are the best methods for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.[6] By spotting the reaction mixture against the starting materials, you can observe the consumption of p-toluidine and the appearance of the less polar dihydroquinoline product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify intermediates and quantify the conversion to the product.
Q4: Can the dihydroquinoline be directly reduced in a one-pot reaction?
While one-pot tandem reactions are attractive, they are challenging for this specific sequence. The harsh acidic conditions and high temperatures of the Doebner-von Miller reaction are generally incompatible with the catalysts and conditions required for hydrogenation (e.g., palladium on carbon with H₂ gas). A sequential approach with workup and purification of the intermediate is highly recommended for achieving good yields and purity.
Q5: What safety precautions are essential for this synthesis?
The Doebner-von Miller reaction can be highly exothermic and should be conducted with caution.[6] Use a robust condenser, ensure adequate cooling, and add reagents slowly. The use of concentrated acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reduction step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry); this must be performed in a well-ventilated fume hood away from ignition sources, and the catalyst should be handled carefully.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4,4,6-Trimethyl-1,2-dihydroquinoline
This protocol is adapted from established Doebner-von Miller procedures.[3][7]
Materials:
-
p-Toluidine (1.0 equiv)
-
Acetone (3.0-4.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine and toluene.
-
With vigorous stirring, slowly add concentrated HCl. An exotherm will be observed as the aniline salt forms.
-
Heat the mixture to reflux (approx. 110-120°C).
-
Once at reflux, begin the slow, dropwise addition of acetone over 3-4 hours. Causality: Slow addition is critical to control the exothermic reaction and minimize the formation of polymeric byproducts from acetone self-condensation.[2][6]
-
After the addition is complete, continue to reflux the mixture for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding 10% NaOH solution until the pH is ~8-9. Perform this in an ice bath to control the heat of neutralization.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dihydroquinoline product, often as a dark oil.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction to this compound
This protocol uses standard catalytic hydrogenation conditions.[8]
Materials:
-
Crude or purified 4,4,6-trimethyl-1,2-dihydroquinoline (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 2-5 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas
Procedure:
-
In a hydrogenation flask or a suitable pressure vessel, dissolve the dihydroquinoline intermediate in ethanol.
-
Carefully add the 10% Pd/C catalyst. Causality: The catalyst should be added before introducing hydrogen. It is often handled as a slurry in the solvent to prevent it from becoming airborne and to reduce its pyrophoric risk.
-
Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. This removes oxygen, which can form explosive mixtures with hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, or as per your equipment's capability).
-
Stir the mixture vigorously at room temperature for 8-24 hours. The reaction can be gently heated (e.g., to 40-60°C) to increase the rate if necessary.[8]
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite prevents the fine catalyst particles from clogging the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or distillation if needed.
Section 4: Troubleshooting Guide
Troubleshooting Decision Framework
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: Low yield or no reaction in the cyclization (Stage 1).
-
Symptom: TLC/GC-MS shows primarily unreacted p-toluidine.
-
Possible Cause: Ineffective acid catalyst or insufficient temperature. The reaction requires a high activation energy.
-
Solution:
-
Verify Catalyst: Ensure the concentrated acid used is of high purity and concentration.
-
Temperature Control: Confirm that the reaction mixture is reaching and maintaining reflux temperature (110°C or higher).
-
Alternative Catalysts: While Brønsted acids are standard, you can screen Lewis acids like InCl₃ or Yb(OTf)₃, which can be highly effective for similar transformations.[5]
-
Issue 2: Formation of a dark, tarry substance with low desired product yield (Stage 1).
-
Symptom: The reaction mixture becomes highly viscous and difficult to stir. Purification yields significant polymeric material.
-
Possible Cause: Uncontrolled acid-catalyzed polymerization of acetone. This is a common side reaction in Doebner-von Miller syntheses.[2][6]
-
Solution:
-
Control Reagent Addition: The most critical factor is the slow, controlled, dropwise addition of acetone to the hot reaction mixture. This maintains a low instantaneous concentration of acetone, favoring the desired reaction pathway over self-polymerization.
-
Moderate the Reaction: For notoriously vigorous reactions, the addition of a moderator like ferrous sulfate can help to make the process less violent, although this is more traditional for Skraup reactions.[6]
-
Use a Biphasic Medium: In some cases, a biphasic system can sequester the carbonyl compound in an organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[2]
-
Issue 3: The reduction reaction stalls and does not go to completion (Stage 2).
-
Symptom: TLC/GC-MS shows a persistent mixture of the dihydroquinoline starting material and the tetrahydroquinoline product, even after extended reaction times.
-
Possible Cause: Catalyst deactivation or poisoning.[9] The palladium catalyst is sensitive to impurities that may be carried over from Stage 1, such as sulfur-containing compounds or other coordination species.
-
Solution:
-
Purify the Intermediate: The most reliable solution is to purify the dihydroquinoline intermediate by column chromatography or vacuum distillation before the reduction step. This removes catalyst poisons.
-
Use Fresh Catalyst: Ensure the Pd/C has not been exposed to air for extended periods and is from a reliable source.
-
Increase Catalyst Loading: As a simpler, though less economical, fix, try increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%).
-
Check Hydrogen Source: Ensure your hydrogen cylinder is not empty and that the delivery system is functioning correctly.
-
Issue 4: Product is difficult to purify after reduction.
-
Symptom: The final crude product appears as a complex mixture, making isolation by chromatography challenging.
-
Possible Cause: Incomplete reaction in either Stage 1 or Stage 2, leading to a mixture of starting materials, intermediates, and the final product.
-
Solution:
-
Optimize Both Stages: Re-evaluate the reaction conditions for both steps to ensure they are driven to completion by monitoring with TLC. Extend reaction times if necessary.[6]
-
Effective Workup: The basic workup in Stage 1 is crucial for removing the acid catalyst and inorganic salts. A thorough aqueous wash of the crude organic product can simplify subsequent purification.
-
Purification Technique: For the final tetrahydroquinoline, which is a basic amine, column chromatography on silica gel is standard. A solvent system with a small amount of triethylamine (e.g., 1% in a hexanes/ethyl acetate mixture) can prevent the product from tailing on the acidic silica gel.
-
Section 5: Data Summary Table
| Parameter | Stage 1: Cyclization | Stage 2: Reduction | Rationale & Key Considerations |
| Key Reagents | p-Toluidine, Acetone, HCl | Dihydroquinoline, H₂ | Purity of starting materials is crucial for preventing side reactions and catalyst poisoning. |
| Stoichiometry | Acetone: 3-4 equiv | 10% Pd/C: 2-5 mol% | Excess acetone drives the reaction but increases polymerization risk. Catalyst loading is a balance of cost and reaction time. |
| Solvent | Toluene or neat | Ethanol, Ethyl Acetate | Toluene allows for a high reflux temperature. Ethanol is an excellent, inert solvent for hydrogenation. |
| Temperature | 110 - 120 °C (Reflux) | 25 - 60 °C | High temperature is required for cyclization. Reduction is often effective at RT but can be accelerated with gentle heat.[8] |
| Pressure | Atmospheric | 50 - 100 psi H₂ | Higher hydrogen pressure increases the rate of reduction. |
| Reaction Time | 16 - 20 hours | 8 - 24 hours | Both reactions should be monitored to completion to avoid complex mixtures. |
References
- Avoiding Byproduct Formation in Tetrahydroquinoline Synthesis. BenchChem.
- Technical Support Center: Optimizing Tetrahydroquinoline Synthesis. BenchChem.
- Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
- Recent Advances in Metal-Free Quinoline Synthesis.Molecules, PMC - NIH.
- Tetrahydroquinoline - Wikipedia. Wikipedia.
- Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.Tetrahedron Letters, Semantic Scholar.
- Technical Support Center: Synthesis of Substituted Tetrahydroquinolines. BenchChem.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.Molecules, MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- How to Synthesize 1,2,3,4-Tetrahydroquinoline Efficiently? - FAQ. Guidechem.
- Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com.
- Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline NMR peak assignments
Technical Support Center: NMR Analysis
Introduction
This technical guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals encountering challenges with the Nuclear Magnetic Resonance (NMR) peak assignments for 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline. As a substituted tetrahydroquinoline, this molecule's spectrum can present ambiguities arising from overlapping signals, subtle solvent effects, and potential impurities from its synthesis. This document offers a structured, problem-oriented approach, moving from frequently asked questions to advanced diagnostic experiments, ensuring the integrity and accuracy of your structural elucidation.
The core structure and standard numbering convention for this compound are presented below for consistent reference throughout this guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in assigning the NMR spectra for this molecule.
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Group | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) |
|---|---|---|---|---|---|
| 1 | NH | ~3.5 - 4.5 | broad singlet (br s) | 1H | - |
| 2 | CH | ~3.1 - 3.4 | triplet (t) | 1H | ~45 - 50 |
| 3 | CH₂ | ~1.6 - 1.9 | triplet (t) | 2H | ~30 - 35 |
| 4 | C | - | - | - | ~35 - 40 |
| 4-Me | 2 x CH₃ | ~1.2 - 1.4 | singlet (s) | 6H | ~28 - 32 |
| 5 | Ar-H | ~6.5 - 6.7 | doublet (d) | 1H | ~115 - 120 |
| 6 | C | - | - | - | ~128 - 132 |
| 6-Me | CH₃ | ~2.1 - 2.3 | singlet (s) | 3H | ~20 - 22 |
| 7 | Ar-H | ~6.8 - 7.0 | doublet (d) | 1H | ~126 - 130 |
| 8 | Ar-H | ~6.9 - 7.1 | singlet (s) | 1H | ~120 - 125 |
| 4a | Ar-C | - | - | - | ~125 - 130 |
| 8a | Ar-C | - | - | - | ~142 - 146 |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.
Question 2: I see unexpected peaks in my spectrum. What could they be?
Answer: Unexpected peaks typically originate from residual solvents, starting materials, or side products from the synthesis. The synthesis of tetrahydroquinolines can involve reagents that may persist if purification is incomplete.[5][6]
-
Solvents: Check for common laboratory solvents such as Ethyl Acetate, Dichloromethane, or Hexanes.[7]
-
Starting Materials: The synthesis might involve the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[6] Incomplete reaction would leave traces of this precursor.
-
Water: A broad peak around 1.5-1.6 ppm in CDCl₃ is often due to residual water.
Table 2: Common Impurities and Their ¹H NMR Signals in CDCl₃
| Impurity | Characteristic ¹H Signal (ppm) | Multiplicity |
|---|---|---|
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Acetone | 2.17 | s |
| Toluene | 2.36 (CH₃), 7.17-7.28 (Ar-H) | s, m |
| Water | ~1.56 | br s |
Question 3: The NH proton at position 1 is either very broad or completely absent. Why?
Answer: This is a classic sign of chemical exchange. The acidic N-H proton can exchange with trace amounts of deuterium from the solvent (if using CDCl₃, which is never 100% deuterated) or with residual water. This exchange process broadens the signal, sometimes to the point where it disappears into the baseline.
Diagnostic Test: Perform a "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium from the D₂O, causing its peak to disappear entirely.[8] This confirms the assignment.
Question 4: The aromatic signals are overlapping and difficult to assign. How can I resolve them?
Answer: Aromatic proton signals in quinoline derivatives are often close together.[9][10]
-
Change the Solvent: The aromatic rings of solvents like Benzene-d₆ or Toluene-d₈ can induce significant changes in the chemical shifts of your analyte's protons due to anisotropic effects. Re-running the spectrum in one of these solvents can often resolve overlapping signals.[8]
-
Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). The chemical shift dispersion increases with field strength, which can turn a complex multiplet into well-resolved peaks.
-
2D NMR: For unambiguous assignment, 2D NMR experiments like COSY and HSQC are essential. These are discussed in the troubleshooting section.
Part 2: In-Depth Troubleshooting Guide
When simple FAQs do not resolve your assignment issues, a systematic approach is necessary. The following workflow provides a logical progression from basic checks to advanced experiments.
Step-by-Step Causality Explanation:
-
Check for Impurities: Always begin by ruling out external contaminants. Compare any unassigned peaks against reference tables for common NMR solvents and likely synthesis impurities.[7][11] This is the most common source of confusion and the easiest to verify.
-
Perform D₂O Shake: As described in the FAQ, this is a definitive, low-effort experiment to identify any exchangeable protons (N-H in this case).[8] Its disappearance validates the assignment and removes it from further consideration.
-
Change NMR Solvent: If signals (especially in the aromatic region) are crowded, changing the solvent is a powerful strategy. The anisotropic magnetic field of an aromatic solvent like benzene-d₆ will interact with the solute's electron clouds, altering the shielding of nearby protons. This often shifts protons differently based on their spatial relationship to the solvent molecules, resolving overlaps that exist in CDCl₃.[8]
-
Acquire 2D NMR Spectra: When 1D methods are insufficient, 2D NMR provides direct evidence of connectivity.[12][13]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through 2-3 bonds.[14] For this molecule, it will definitively connect the proton at C2 to the methylene protons at C3, establishing the aliphatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[14] By identifying the carbon attached to each proton, you can confirm assignments. For example, you can distinguish the aromatic C-H signals (C5, C7, C8) from the aliphatic ones (C2, C3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for assigning quaternary (non-protonated) carbons. For instance, the methyl protons at C4 will show a correlation to the quaternary C4 carbon. The aromatic protons (H5, H7, H8) will show correlations to nearby quaternary carbons like C4a, C6, and C8a, allowing for their unambiguous assignment.
-
Part 3: Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Mass: Accurately weigh 5-10 mg of your purified this compound sample.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the sample in a clean vial. Ensure the solvent contains an internal standard like Tetramethylsilane (TMS, 0.0 ppm).
-
Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Cap the tube and insert it into the NMR spectrometer.
Protocol 2: D₂O Shake for Exchangeable Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Addition: Remove the NMR tube from the spectrometer. Uncap it and add one small drop (~10-20 µL) of D₂O.
-
Mixing: Recap the tube securely and shake it vigorously for 60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange. A brief, gentle centrifugation may be required if an emulsion forms.
-
Re-analysis: Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters. Compare the two spectra to identify any peaks that have disappeared or significantly diminished.
Protocol 3: Acquiring 2D COSY and HSQC Spectra
Note: Specific pulse program names and parameters may vary by instrument manufacturer (e.g., Bruker, JEOL, Varian). Consult your instrument's user guide. The following are general guidelines.
-
Sample Prep: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL solvent) than for a standard ¹H experiment to improve the signal-to-noise ratio.
-
Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming on the sample to ensure high resolution.
-
¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Calibrate the reference peak (TMS to 0.0 ppm). Note the spectral width (e.g., -1 to 10 ppm).
-
¹³C Spectrum: Acquire a standard 1D ¹³C spectrum to determine the required spectral width for the carbon dimension (e.g., 0 to 160 ppm).
-
COSY Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygp on a Bruker instrument).
-
Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to match the ¹H spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1).
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8) depending on concentration.
-
Start the acquisition.
-
-
HSQC Acquisition:
-
Load a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsp on a Bruker instrument). This will phase CH/CH₃ peaks opposite to CH₂ peaks, providing extra information.[15]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on your 1D spectra.
-
Set the number of data points (e.g., 1024 in F2, 256 in F1).
-
Ensure the one-bond coupling constant (J1XH) is set to an appropriate value for C-H bonds, typically ~145 Hz.
-
Set the number of scans (NS) per increment (e.g., 4, 8, or 16).
-
Start the acquisition.
-
-
Processing: After acquisition, process both datasets with appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions to generate the 2D contour plots. Phase the spectra and calibrate the axes.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Al-Bayati, Z. H. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]
-
Martin, G. E., & Williams, A. J. (2007). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Li, W., et al. (2024). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. [Link]
-
The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]
-
PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd.[Link]
-
NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. LibreTexts. [Link]
- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. [Link]
-
Magritek. Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]
-
PrepChem. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
Sources
- 1. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR spectrum [chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. epfl.ch [epfl.ch]
- 8. Troubleshooting [chem.rochester.edu]
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- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
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- 15. magritek.com [magritek.com]
Technical Support Center: Overcoming Solubility Challenges with 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted tetrahydroquinoline, this molecule possesses significant potential in medicinal chemistry and materials science, but its hydrophobic nature often presents a hurdle in experimental setups.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to help you successfully formulate this compound for your research needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental solubility characteristics of this compound?
A1: Understanding the physicochemical properties of this compound is the first step to overcoming solubility issues. Its structure, featuring a fused bicyclic system and three methyl groups, renders it highly hydrophobic and poorly soluble in aqueous solutions. The key to its solubility lies in the basicity of the secondary amine within the tetrahydroquinoline ring.
The nitrogen atom's lone pair of electrons can accept a proton, making the molecule's solubility highly dependent on pH.[3][4] In its neutral, unprotonated form, it is lipophilic. When protonated (at acidic pH), it forms a salt, which is significantly more water-soluble.[5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₇N | [2] |
| Molecular Weight | 175.27 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid/oil | [7] |
| Predicted Boiling Point | 268.9 ± 30.0 °C | [6] |
| Predicted Density | 0.937 ± 0.06 g/cm³ | [6] |
| Basicity | Basic, due to the secondary amine | [3][4] |
| Predicted pKa (Conjugate Acid) | ~4-5 (Typical for aromatic amines) | [5] |
Table 2: General Solubility Profile in Common Solvents
| Solvent Type | Solvent Examples | Expected Solubility | Rationale |
| Aqueous | Water, PBS, Tris Buffer | Very Low | The large, nonpolar hydrocarbon structure dominates the molecule, leading to poor interaction with polar water molecules.[3] |
| Polar Aprotic | DMSO, DMF | High | These solvents can effectively solvate the molecule without protonating it. Ideal for high-concentration stock solutions. |
| Polar Protic | Ethanol, Methanol | High | The alkyl chains of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl group can interact with the amine.[7][8] |
| Nonpolar | Toluene, Hexane | Moderate to High | "Like dissolves like"; the nonpolar nature of the compound favors solubility in nonpolar solvents. |
Q2: My compound is insoluble in my neutral aqueous buffer. What is the first and most direct method I should try?
A2: The most effective initial approach for solubilizing this compound in an aqueous medium is pH adjustment .
Causality: The secondary amine in the tetrahydroquinoline ring is a weak base.[4][9] By lowering the pH of your solution to a value below the pKa of its conjugate acid (typically around pH 4-5 for aromatic amines), you can protonate the nitrogen atom.[5] This forms a cationic salt, the tetrahydroquinolinium ion, which has a formal positive charge. This charge dramatically increases the molecule's polarity and its ability to form favorable interactions with water molecules, thereby increasing its solubility.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol 1: Solubilization via pH Adjustment
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Suspension: Add a small amount of your target aqueous buffer (e.g., 50% of the final volume) to the compound. It will likely form a suspension or an insoluble oil.
-
Acidification: While stirring or vortexing, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Observe Dissolution: Continue adding the acid until the solution becomes clear. Monitor the pH to ensure it does not fall lower than necessary for your experiment.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Verify Final pH: Check the final pH of the solution and adjust if necessary, ensuring it remains in a range where the compound stays dissolved.
Trustworthiness Check: This method is self-validating. Visual clarity is the endpoint. If the solution becomes cloudy upon pH increase, it confirms that the compound's solubility is pH-dependent.
Q3: Adjusting the pH is incompatible with my biological assay. What are my other options?
A3: When pH modification is not feasible, the use of co-solvents is the next recommended strategy.[10] This is a cornerstone technique for formulating poorly water-soluble drugs.[8][11]
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making it more energetically favorable for the solute to dissolve.[10]
Table 3: Recommended Co-solvents for Aqueous Formulations
| Co-Solvent | Starting Concentration (% v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Excellent solubilizing power for many organic compounds. However, can be toxic to cells at higher concentrations. Always run a vehicle control in biological assays. |
| Ethanol (EtOH) | 1-10% | Generally well-tolerated in many biological systems at low concentrations. Less aggressive than DMSO. |
| Polyethylene Glycol (PEG 300/400) | 5-20% | A low-toxicity polymer often used in pharmaceutical formulations. Can also help to prevent precipitation upon dilution. |
Experimental Protocol 2: Preparing a Stock Solution and Diluting into Aqueous Buffer
This protocol is designed to minimize precipitation ("crashing out") when a high-concentration organic stock is diluted into an aqueous medium.
-
Prepare High-Concentration Stock: Dissolve the this compound in 100% DMSO or Ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Pre-warm Aqueous Buffer: Gently warm your final aqueous buffer to the experimental temperature (e.g., 37°C). This can sometimes help with solubility.
-
Dilution with Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise and slowly. Adding the stock to the vortexing buffer, rather than the other way around, ensures rapid mixing and dispersion, preventing localized high concentrations that can trigger precipitation.
-
Final Check: After addition, continue to mix for a few minutes. Visually inspect the solution for any signs of precipitation (Tyndall effect, cloudiness).
Troubleshooting Precipitation:
-
Decrease the Final Concentration: Your desired concentration may be above the solubility limit in that specific co-solvent/buffer system.
-
Increase the Co-solvent Percentage: Gradually increase the final percentage of the co-solvent, but be mindful of its tolerance limit in your specific assay.
-
Try a Different Co-solvent: Some compounds behave better with different co-solvents. If DMSO fails, try Ethanol or PEG 400.
Q4: I need a completely solvent-free aqueous solution. Are there advanced solubilization techniques available?
A4: Yes, for applications requiring the avoidance of organic solvents and significant pH changes, more advanced formulation strategies can be employed. Two common methods are the use of surfactants and cyclodextrins .[12][13]
-
Surfactant-Mediated Solubilization: Surfactants, such as Tween® 80 or Polysorbate 20, form micelles in water above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and rendering it soluble.[12][14]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic compound can become encapsulated within this cavity, forming an "inclusion complex."[13] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high solubility and low toxicity.
Caption: Decision workflow for solubilizing this compound.
References
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Shukla, K. et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]
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Classic Chemistry. (n.d.). Solubility and pH of amines. Available at: [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]
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Verma, A. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]
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The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]
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Jammli, M. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
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Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]
-
Bostom Pharma. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
PubChem. (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Li, H. et al. (2018). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science: Processes & Impacts. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Available at: [Link]
-
The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Available at: [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Available at: [Link]
-
ResearchGate. (2018). Techniques to enhance solubility of hydrophobic drugs: An overview. Available at: [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Available at: [Link]
-
University of Calgary. (n.d.). Chapter 22 Notes - Amines. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Drug Development and Delivery. (2024). Enhancing solubility and stability of poorly soluble drugs. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 3. issr.edu.kh [issr.edu.kh]
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How to improve the regioselectivity of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on mastering regioselectivity. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and where do regioselectivity issues typically originate?
The most established and industrially relevant method for synthesizing this scaffold is a variation of the Doebner-von Miller reaction .[1][2] This acid-catalyzed reaction typically involves the condensation of an aniline (in this case, p-toluidine, which provides the 6-methyl group) with an α,β-unsaturated carbonyl compound. For the 4,4-dimethyl substitution pattern, the α,β-unsaturated ketone is mesityl oxide, which can be generated in situ from the self-condensation of acetone under the acidic reaction conditions.
The critical regioselectivity challenge arises during the intramolecular electrophilic aromatic substitution (cyclization) step. The electron-donating 4-methyl group and the amino group of the p-toluidine intermediate direct the cyclization to the ortho position (C-5 or C-3 relative to the methyl group). While these positions are electronically activated, the reaction's harsh, high-temperature conditions can lead to a variety of side reactions, including:
-
Polymerization: Acid-catalyzed polymerization of the unsaturated carbonyl compound is a major source of tar and reduced yields.[3]
-
Isomer Formation: While the primary directing effects are strong, competing cyclization pathways or rearrangements under harsh conditions can lead to minor isomeric impurities.
-
Over-oxidation: The reaction often requires a mild oxidant to form the quinoline ring before subsequent reduction. If not controlled, this can lead to undesired byproducts.
Below is a diagram illustrating the generally accepted mechanism and the critical cyclization step.
Caption: Key steps in the synthesis of this compound.
Q2: My reaction yields a significant amount of tar-like polymer. How can I suppress this side reaction and improve the yield of my target compound?
Tar formation is arguably the most common issue in Skraup-type and Doebner-von Miller syntheses due to the strongly acidic and often exothermic conditions causing polymerization of the aldehyde or ketone precursors.[3]
Core Causality: The acid catalyst, essential for the cyclization, also potently catalyzes the self-condensation and polymerization of acetone and mesityl oxide.
Troubleshooting Strategies:
-
Introduce a Moderator: The use of a moderating agent is a classic and effective technique. Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent and suppress charring.[3] Boric acid can also serve a similar purpose.
-
Rationale: These agents are believed to buffer the reaction's exothermicity, preventing localized temperature spikes that accelerate polymerization.
-
-
Control Temperature and Reagent Addition: Do not overheat the reaction.
-
Add the strong acid (e.g., concentrated H₂SO₄) slowly and portion-wise with efficient cooling (e.g., in an ice bath).[3]
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate. A gentle reflux may be required, but avoid aggressive heating.
-
-
Change the Acid Catalyst: While strong Brønsted acids like H₂SO₄ and HCl are traditional, certain Lewis acids or milder Brønsted acids can offer superior performance by promoting the desired cyclization without excessively catalyzing polymerization.
-
Lewis Acids: Catalysts like ZnCl₂, SnCl₄, or Yb(OTf)₃ can be effective.[2] They primarily activate the carbonyl group for nucleophilic attack without the same propensity for causing charring as concentrated sulfuric acid.
-
Milder Brønsted Acids: Trifluoroacetic acid (TFA) has been shown to be effective in related quinoline syntheses, sometimes even reversing the expected regiochemistry depending on the substrate, indicating a different mechanistic pathway that could be exploited.[4]
-
Q3: How does the choice of acid catalyst specifically impact the regioselectivity and overall success of the synthesis?
The acid catalyst is the single most critical variable in this synthesis. Its identity and concentration dictate the reaction mechanism, rate, and byproduct profile.
Expertise & Experience: The role of the acid is multifaceted. It protonates the carbonyl, activating it for nucleophilic attack. It catalyzes the cyclization onto the aromatic ring. Crucially, it also influences which mechanistic pathway is dominant. A Brønsted acid will protonate the aniline, potentially deactivating it, while a Lewis acid can coordinate to the nitrogen or carbonyl oxygen, subtly altering the electronic properties of the intermediates.[2][5]
| Catalyst Type | Typical Examples | Strengths | Weaknesses & Regioselectivity Impact |
| Strong Brønsted Acid | H₂SO₄, HCl, HClO₄ | Inexpensive, powerful catalyst for cyclization.[2] | Highly corrosive, promotes tar formation, can be difficult to control. Regioselectivity is often kinetically controlled and can be poor at high temperatures. |
| Lewis Acid | ZnCl₂, SnCl₄, Sc(OTf)₃ | Milder conditions, often reduced tarring, can enhance regioselectivity through template effects (coordination).[2] | More expensive, can be moisture-sensitive, may require anhydrous conditions for optimal performance. |
| Milder Brønsted Acid | Trifluoroacetic Acid (TFA) | Can serve as both catalyst and solvent, promotes cleaner reactions. Has been shown to reverse regioselectivity in some systems, favoring 4-substituted quinolines.[4] | Higher cost, may require higher temperatures or longer reaction times compared to H₂SO₄. |
| Solid Acid Catalyst | Amberlite resins | Easy to remove from the reaction (filtration), potentially recyclable, can lead to cleaner product profiles. | May have lower activity, requiring higher catalyst loading or longer reaction times. Mass transfer limitations can be an issue. |
Recommendation: For improving regioselectivity and minimizing byproducts, begin by screening Lewis acids like ZnCl₂ or SnCl₄. If tarring remains an issue, explore the use of TFA.
Troubleshooting Guide & Optimization Workflow
This workflow provides a logical sequence for addressing common experimental failures.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis using a Lewis Acid Catalyst
This protocol is designed to minimize tar formation and improve control over the reaction.
Materials:
-
p-Toluidine (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)
-
Acetone (5.0 eq, serves as reactant and solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-toluidine and anhydrous zinc chloride.
-
Rationale: Using anhydrous conditions is critical as water can deactivate the Lewis acid catalyst.
-
-
Reagent Addition: Add acetone to the flask. The mixture may warm slightly upon addition.
-
Reaction: Heat the mixture to a gentle reflux (approx. 55-60°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of p-toluidine. The reaction typically requires 4-8 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it over crushed ice containing concentrated ammonium hydroxide. This will precipitate zinc salts and neutralize the mixture.
-
Critical Step: Perform this step in a well-ventilated fume hood as the quenching is exothermic and releases ammonia gas.
-
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1,2-dihydro-4,4,6-trimethylquinoline.
-
Final Reduction Step: The resulting dihydroquinoline can be reduced to the final this compound product using standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) or with a chemical reductant like NaBH₄ if the imine is first converted to an iminium ion with acid.[6][7]
Protocol 2: Purification of the Final Product
The crude product is often a dark oil containing residual starting materials and non-polar byproducts.
-
Distillation (for scale-up): If sufficient material is produced (>5 g), vacuum distillation can be an effective method for purification. The product is a relatively high-boiling oil.
-
Column Chromatography (for lab scale): For smaller scales, flash column chromatography on silica gel is the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexanes is typically sufficient to elute the product while retaining more polar impurities.
-
Monitoring: Collect fractions and monitor by TLC, staining with potassium permanganate (KMnO₄) to visualize the spots.
-
Confirmation: Combine the pure fractions and confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Vala, R., & Cella, R. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(9), 16429–16461. [Link]
-
Wang, Z., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
-
Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8). [Link]
-
Jeanet, S., et al. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
-
Katritzky, A. R., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(23), 9215–9221. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
All About Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.
-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Gagan, C. P. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 51(16), 3155–3162. [Link]
-
Larock, R. C., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline and Other Key Antioxidant Compounds: A Guide for Researchers
Executive Summary
In the dynamic field of antioxidant research and drug development, the quest for novel, highly effective radical scavengers is perpetual. This guide provides a comprehensive comparison of the synthetic antioxidant 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline with established antioxidant compounds: Trolox, Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), and Butylated Hydroxytoluene (BHT). Through an in-depth analysis of their mechanisms of action, supported by available experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will delve into the chemical kinetics and therapeutic potential that differentiate these molecules, offering a scientifically grounded perspective on their relative efficacies.
The Imperative of Antioxidant Efficacy in Mitigating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to a myriad of pathological conditions. These include neurodegenerative diseases, cardiovascular disorders, and the aging process itself. Antioxidants counteract oxidative damage by neutralizing free radicals, thereby preventing cellular injury. The efficacy of an antioxidant is determined by its ability to donate a hydrogen atom or an electron to a free radical, a process governed by its chemical structure and redox potential.
The tetrahydroquinoline (THQ) scaffold has emerged as a promising pharmacophore due to its potent antioxidant properties. Tetrahydroquinolines are nitrogen-containing heterocyclic compounds recognized for a wide spectrum of biological activities.[1] This guide will focus on a specific derivative, this compound, and contextualize its potential within the broader landscape of widely utilized antioxidant agents.
Mechanisms of Radical Scavenging: A Comparative Overview
The primary mechanism by which many antioxidants exert their protective effects is through radical scavenging. This can occur via two principal pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical (A•).
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, resulting in the formation of a radical cation of the antioxidant and an anion of the radical.
Many antioxidants can operate through both pathways, with the predominant mechanism being influenced by factors such as the solvent and the chemical nature of the free radical.
Below is a generalized schematic of these antioxidant mechanisms.
Caption: Generalized pathways for antioxidant-mediated radical scavenging.
Research suggests that tetrahydroquinoline derivatives primarily operate through the Single Electron Transfer (SET) mechanism.[1] This is a crucial factor in their high antioxidant efficacy.
Profiling the Antioxidants
This compound and its Analogs
While specific experimental data for this compound is limited in publicly accessible literature, extensive research on structurally similar compounds, such as other polysubstituted tetrahydroquinolines, provides significant insights into its probable antioxidant capabilities. For the purpose of this guide, we will consider the properties of these closely related analogs as indicative of the potential of the target compound.
Studies on novel tetrahydroquinoline derivatives have demonstrated exceptional antioxidant activity. For instance, in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, certain THQ derivatives exhibited EC50 values below 10 μg/mL, significantly outperforming the standard antioxidant, ascorbic acid (EC50 = 35 μg/mL).[1] The high antioxidant capacity of tetrahydroquinoline derivatives is attributed to their ability to act as potent inhibitors of radical chain oxidation.[2][3] A key feature of their mechanism is the potential for regeneration of the inhibitor during the chain termination process, which enhances their stoichiometric coefficient of inhibition to values significantly greater than 2.[2][4] This indicates that a single molecule of a tetrahydroquinoline antioxidant can neutralize multiple free radicals.
Trolox: The Water-Soluble Vitamin E Analog
Trolox, a water-soluble analog of Vitamin E, is a widely used standard in antioxidant capacity assays due to its consistent performance and clear mechanism of action. It acts as a potent scavenger of peroxyl radicals and is a classic example of a chain-breaking antioxidant. Its antioxidant activity stems from the hydroxyl group on the chromane ring, which readily donates a hydrogen atom to free radicals.
Vitamin C (Ascorbic Acid): The Essential Water-Soluble Antioxidant
Ascorbic acid is a vital water-soluble antioxidant found in biological systems. It can directly scavenge a wide range of ROS, including superoxide and hydroxyl radicals. Its antioxidant activity is attributed to its ability to donate electrons from its enediol structure. However, the resulting ascorbyl radical is relatively stable and can be regenerated back to ascorbic acid by other antioxidants.
Vitamin E (α-tocopherol): The Primary Lipid-Soluble Antioxidant
α-tocopherol is the most biologically active form of Vitamin E and serves as the primary lipid-soluble, chain-breaking antioxidant in cell membranes. It protects polyunsaturated fatty acids from lipid peroxidation by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals.
Butylated Hydroxytoluene (BHT): The Widely Used Synthetic Antioxidant
BHT is a synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and industrial fluids. Its antioxidant activity is derived from the steric hindrance provided by the tert-butyl groups, which stabilizes the resulting phenoxyl radical formed after hydrogen donation, preventing it from initiating further radical chain reactions.
Comparative Performance Analysis: Experimental Data
To provide an objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values obtained from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for the selected antioxidants. A lower IC50 value indicates a higher antioxidant activity. It is important to note that these values can vary depending on the specific experimental conditions.
| Antioxidant Compound | DPPH Assay IC50 (µg/mL) | Reference(s) |
| Novel Tetrahydroquinoline Derivatives | < 10 (in ABTS assay) | [1] |
| Trolox | ~3.77 | [1] |
| Ascorbic Acid | ~6.1 - 8.4 | [5][6] |
| Butylated Hydroxytoluene (BHT) | ~32.06 - 202.35 | [7][8] |
| α-tocopherol | Varies significantly with assay conditions | [9] |
Note: Data for novel THQ derivatives is from an ABTS assay and is included for a qualitative comparison of potency.
Standardized Experimental Protocols for Antioxidant Assessment
The following are detailed, step-by-step methodologies for two of the most common in vitro antioxidant capacity assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) in methanol.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the antioxidant sample or Trolox standard to a larger volume of the diluted ABTS•+ solution.
-
Measurement: Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
Conclusion and Future Directions
The exploration of novel antioxidant compounds is a cornerstone of therapeutic development for a multitude of diseases rooted in oxidative stress. While established antioxidants like Vitamins C and E, Trolox, and BHT have well-characterized roles, the class of tetrahydroquinolines presents a compelling frontier. The available evidence for tetrahydroquinoline derivatives points towards a potent antioxidant capacity, potentially exceeding that of some widely recognized standards. Their proposed mechanism, involving inhibitor regeneration, suggests a high degree of efficiency in radical scavenging.
For this compound specifically, further direct experimental evaluation of its antioxidant activity using standardized assays such as DPPH and ABTS is imperative. Such studies would enable a more precise quantitative comparison with the benchmark antioxidants discussed in this guide. Future research should also focus on its performance in more biologically relevant systems, including cellular antioxidant activity assays and in vivo models of oxidative stress. A deeper understanding of its structure-activity relationship will be crucial for the rational design of even more potent and selective antioxidant therapies.
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Kinetics and mechanism of antioxidant action of polysubstituted tetrahydroquinolines in liquid‐phase oxidation reactions of organic compounds by oxygen. (n.d.). ResearchGate. Retrieved from [Link]
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Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (n.d.). ResearchGate. Retrieved from [Link]
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The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. (2025). ResearchGate. Retrieved from [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). PubMed Central. Retrieved from [Link]
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IC50 (μg/ml) values of BHT and MEPA for DPPH radical scavenging activity. (n.d.). ResearchGate. Retrieved from [Link]
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Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml? (2023). ResearchGate. Retrieved from [Link]
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In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. (n.d.). PubMed Central. Retrieved from [Link]
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Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. (n.d.). Retrieved from [Link]
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DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Tetrahydroquinolines: A Comparative Analysis
Introduction
The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry and drug development. As a privileged structural motif, it is embedded in a vast array of natural products and synthetic pharmaceuticals exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The efficient and selective synthesis of substituted tetrahydroquinolines is therefore a critical endeavor for researchers and scientists in the field. This guide provides an in-depth, objective comparison of the most prominent synthetic methodologies, offering field-proven insights and supporting experimental data to aid in the selection of the most appropriate strategy for a given research objective.
Classical Approaches to Tetrahydroquinoline Synthesis
The traditional methods for synthesizing the quinoline core, which can subsequently be reduced to tetrahydroquinolines, have been the bedrock of heterocyclic chemistry for over a century. These named reactions, while sometimes harsh, are still widely used due to their simplicity and the accessibility of starting materials.
The Combes Synthesis
The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-substituted quinoline, which can then be hydrogenated to the corresponding tetrahydroquinoline.[2][3]
Mechanism of the Combes Synthesis
The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step, and subsequent dehydration to yield the quinoline ring.[2][3]
Figure 1: Simplified mechanism of the Combes quinoline synthesis.
Advantages:
-
Utilizes readily available starting materials.
-
Provides a straightforward route to 2,4-disubstituted quinolines.
Disadvantages:
-
Often requires harsh acidic conditions (e.g., concentrated sulfuric acid) and high temperatures.[4]
-
Can lead to regioisomeric mixtures, with the outcome influenced by the steric and electronic properties of the substituents.[2]
-
Electron-withdrawing groups on the aniline can inhibit the cyclization step.[4]
Comparative Data for Combes Synthesis
| Entry | Aniline Derivative | β-Diketone | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Aniline | Acetylacetone | H₂SO₄, heat | Good | [2] |
| 2 | m-Chloroaniline | Acetylacetone | H₂SO₄, heat | - | [4] |
| 3 | p-Anisidine | Trifluoroacetylacetone | PPA/EtOH | - | [3] |
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to an equimolar mixture of aniline and acetylacetone while cooling in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture at 100°C for 30 minutes.
-
Allow the reaction to cool to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2,4-dimethylquinoline.
-
The resulting quinoline can be reduced to 2,4-dimethyl-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation (e.g., H₂/Pd-C).
The Doebner-von Miller Reaction
Also known as the Skraup-Doebner-von Miller synthesis, this reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to produce substituted quinolines.[5] This method is highly versatile as the α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones.[5]
Mechanism of the Doebner-von Miller Reaction
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline.[5] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[5]
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A Comparative Guide to the Biological Activities of Trimethylated Tetrahydroquinolines: Spotlight on 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Introduction: The Tetrahydroquinoline Scaffold and the Influence of Trimethylation
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] The therapeutic potential of THQ derivatives is vast, encompassing anticancer, antioxidant, neuroprotective, and anti-inflammatory properties.[2][3][4] The strategic placement of substituent groups on the THQ ring system is a key determinant of a molecule's pharmacological profile. Methyl groups, in particular, can significantly influence lipophilicity, metabolic stability, and the steric and electronic properties that govern interactions with biological targets. This guide provides a comparative analysis of the biological activities of trimethylated THQ isomers, with a special focus on the less-explored 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, and contrasts it with its more extensively studied counterparts. While direct comparative experimental data for 4,4,6-trimethyl-THQ is limited in the current literature, this guide will synthesize available information on related trimethylated THQs to provide a predictive framework and highlight areas for future investigation.
Antioxidant Activity: A Cornerstone of THQ Bioactivity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a range of diseases, including neurodegenerative disorders and cancer. Many THQ derivatives have demonstrated potent antioxidant properties, primarily through their ability to scavenge free radicals.
The antioxidant capacity of THQ derivatives is often attributed to the hydrogen-donating ability of the N-H group within the heterocyclic ring and the presence of electron-donating substituents on the aromatic ring. The presence of a hydroxyl group, as in HTHQ, significantly enhances this activity. For non-hydroxylated trimethylated THQs, the position of the methyl groups can influence the electronic environment of the aromatic ring and the stability of the resulting radical, thereby modulating antioxidant efficacy.
Table 1: Comparative Antioxidant Activity of Representative THQ Derivatives
| Compound | Assay | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) | Source |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Various in vivo models | Not Applicable (qualitative reduction in oxidative stress markers) | Rasagiline | Not Applicable | [5] |
| This compound | DPPH/ABTS | Data not available | - | - | - |
Data for this compound is not available in the cited literature and is included for comparative purposes to highlight research gaps.
Neuroprotective Effects: Combating Neurodegeneration
The neuroprotective potential of trimethylated THQs is a significant area of research, with promising implications for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. The mechanism of action is often linked to their antioxidant and anti-inflammatory properties.
Studies on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have demonstrated its ability to alleviate oxidative stress and neuroinflammation in animal models of Parkinson's disease.[5][6] HTHQ treatment has been shown to reduce markers of oxidative damage and downregulate the expression of pro-inflammatory mediators.[5] A key player in the inflammatory response is the transcription factor NF-κB, and inhibition of its activation is a proposed mechanism for the anti-inflammatory effects of some THQ derivatives.[5][7]
Given the structural similarities, it is plausible that this compound could also exhibit neuroprotective properties. The trimethyl substitution pattern would influence its ability to cross the blood-brain barrier and interact with neural targets. However, without direct experimental evidence, this remains a hypothesis for future investigation.
Anticancer Activity: A Promising Frontier for THQ Derivatives
The development of novel anticancer agents is a critical focus of medicinal chemistry, and THQ derivatives have emerged as a promising class of compounds.[2][8][9][10] Their cytotoxic effects against various cancer cell lines are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[11]
While specific IC50 values for this compound against cancer cell lines are not documented in the reviewed literature, studies on other substituted THQs provide valuable insights. For instance, a series of novel 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and shown to exhibit potent cytotoxicity against a panel of human cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range.[7][12] The substitution pattern on both the aromatic and heterocyclic rings plays a crucial role in determining the anticancer potency and selectivity.[7]
Table 2: In Vitro Anticancer Activity of Representative Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Source |
| Pyrazolo[3,4-b]quinoline derivative (Compound 15) | MCF-7 (Breast) | 15.16 | [2] |
| HepG-2 (Liver) | 18.74 | [2] | |
| A549 (Lung) | 18.68 | [2] | |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [11] |
| A549 (Lung) | ~13 | [11] | |
| N-(4-chlorophenyl)-2-(6-methoxy-2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetamide (6g) | NCI-H23 (Lung) | Data not specified, but potent | [7] |
| This compound | Various | Data not available | - |
Data for this compound is not available in the cited literature and is included for comparative purposes to highlight research gaps.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound (e.g., trimethylated THQ) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound at various concentrations to the wells.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., trimethylated THQ) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Signaling Pathways and Logical Relationships
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Its dysregulation is implicated in various inflammatory diseases and cancer.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a THQ derivative.
Experimental Workflow for Comparative Bioactivity Screening
A logical workflow for the comparative screening of different trimethylated THQ isomers is essential for generating robust and reliable data.
Caption: A streamlined workflow for the synthesis and comparative biological evaluation of THQ isomers.
Conclusion and Future Directions
The trimethylated tetrahydroquinoline scaffold represents a promising area for the discovery of novel therapeutic agents. While extensive research on derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has revealed significant antioxidant, neuroprotective, and anti-inflammatory potential, the biological activities of other isomers, including this compound, remain largely unexplored.
The structure-activity relationship within the trimethylated THQ series is a critical area for future research. A systematic investigation comparing the biological activities of various positional isomers is necessary to elucidate the impact of methyl group placement on efficacy and selectivity. The experimental protocols and workflows outlined in this guide provide a robust framework for such a comparative study. The insights gained from these future investigations will be invaluable for the rational design and development of next-generation THQ-based therapeutics.
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Fathy, U., Abd El Salam, H. A., Fayed, E. A., & Gouda, A. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19733. [Link]
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Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., & Makowiec, S. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 13385. [Link]
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Park, S., Lee, D. H., Kim, Y., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Journal of Medicinal Chemistry, 59(17), 7995-8008. [Link]
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ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
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Kryl'skii, E. D., Chupandina, E. E., Popova, T. N., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
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ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. [Link]
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Kryl'skii, E. D., Razuvaev, G. A., Popova, T. N., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
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Sakagami, H., Ota, H., Sato, T., et al. (2012). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 32(7), 2775-2782. [Link]
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Doneva, I. A., Nikolova, I. G., & Yotova, T. S. (2021). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 26(16), 4983. [Link]
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Faheem, M., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264-13291. [Link]
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Kryl'skii, E. D., Chupandina, E. E., Popova, T. N., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 108-113. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Semantic Scholar. [Link]
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Kryl'skii, E. D., Razuvaev, G. A., Popova, T. N., Medvedeva, S. M., & Shikhaliev, K. S. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7653-7667. [Link]
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ResearchGate. (n.d.). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. [Link]
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Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2624-2668. [Link]
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Kryl'skii, E. D., Popova, T. N., & Shikhaliev, K. S. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Kryl'skii, E. D., Razuvaev, G. A., Popova, T. N., Medvedeva, S. M., & Shikhaliev, K. S. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7653-7667. [Link]
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ResearchGate. (n.d.). (PDF) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline derivatives, focusing on their structure-activity relationships (SAR) across various biological activities. As a senior application scientist, this document is structured to deliver not just data, but a causal understanding of how molecular modifications influence biological outcomes, grounded in experimental evidence.
Introduction: The this compound Scaffold
The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The specific substitution pattern of this compound offers a unique three-dimensional structure that influences its interaction with biological targets. The gem-dimethyl group at the C4 position can enforce a specific conformation on the heterocyclic ring, while the methyl group at the C6 position on the aromatic ring can modulate electronic properties and provide a key interaction point. This guide will explore how modifications to this core structure, particularly at the C6 position and the N1 nitrogen, impact its antioxidant, anti-inflammatory, and neuroprotective activities.
Comparative Analysis of Biological Activities
The biological effects of this compound derivatives are significantly influenced by the nature and position of substituents. The following sections compare the performance of various analogs in key biological assays.
Antioxidant Activity
The antioxidant properties of tetrahydroquinoline derivatives are often attributed to their ability to donate a hydrogen atom from the N-H group or from a hydroxyl substituent on the aromatic ring, thereby neutralizing free radicals.[1] The this compound scaffold has been investigated for its antioxidant potential, with a particular focus on the introduction of a hydroxyl group at the C6 position to create 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a compound that demonstrates significant neuroprotective properties by enhancing the antioxidant system.
Structure-Activity Relationship Insights:
-
C6-Hydroxyl Group: The presence of a hydroxyl group at the C6 position is a critical determinant of antioxidant activity. This is exemplified by 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which shows potent antioxidant effects. This hydroxyl group can readily donate a hydrogen atom to scavenge free radicals.
-
N-H Group: The secondary amine within the tetrahydroquinoline ring also contributes to the antioxidant capacity.[3]
-
Alkyl Substituents: The trimethyl substitution pattern on the core structure can influence the lipophilicity and steric hindrance, which may affect the accessibility of the active moieties to the radical species.
Comparative Antioxidant Activity Data:
While specific IC50 values for a broad series of this compound derivatives are not extensively reported in a single comparative study, the available data on related structures indicates that hydroxylated derivatives are potent antioxidants. For instance, novel tetrahydroquinoline derivatives have shown excellent antioxidant capacity in the ABTS assay, with EC50 values below 10 μg/mL, outperforming the ascorbic acid control.[4]
| Compound/Derivative | Assay | Activity (IC50/EC50) | Reference Compound | Activity (IC50/EC50) |
| Novel THQ Derivatives | ABTS | < 10 µg/mL | Ascorbic Acid | 35 µg/mL[4] |
Anti-Inflammatory Activity
Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Tetrahydroquinoline derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.
Structure-Activity Relationship Insights:
-
N-Acyl/Aroyl Substitution: The introduction of N-alkanoyl, N-benzoyl, or chlorobenzoyl substituents on the tetrahydroquinoline core has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.
-
Aromatic Ring Substituents: Modifications on the benzene ring of the tetrahydroquinoline scaffold can significantly impact anti-inflammatory potency. For example, some derivatives have been shown to decrease the production of inflammatory mediators like PGE-2, TNF-α, and IL-6.[5]
Comparative Anti-inflammatory Activity Data:
Studies on related tetrahydroisoquinoline hybrids have identified compounds with potent COX-2 inhibitory activity, with IC50 values comparable to or better than the standard drug celecoxib.[5]
| Compound/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tetrahydroisoquinoline Hybrid 11f | COX-2 | 0.58 | Celecoxib | 0.82[5] |
| Tetrahydroisoquinoline Hybrid 9e | COX-2 | 0.87 | Celecoxib | 0.82[5] |
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The tetrahydroquinoline scaffold has been explored for its potential to inhibit AChE.
Structure-Activity Relationship Insights:
-
N-Substitution: The nature of the substituent on the nitrogen atom can significantly influence the binding affinity to the active site of AChE.
-
Hybrid Molecules: Creating heterodimers by linking a tetrahydroquinoline moiety with other known AChE inhibitors, such as tacrine, has resulted in compounds with nanomolar potency.[6]
Comparative Acetylcholinesterase Inhibitory Activity Data:
A tacrine-tetrahydroquinoline heterodimer, compound 7b, exhibited an exceptionally low IC50 value, indicating potent AChE inhibition.[6]
| Compound/Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Tacrine-THQ Heterodimer (7b) | AChE | 0.9 ± 0.06 | Tacrine | 237 ± 15[6] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interaction with specific signaling pathways.
Antioxidant Mechanism via Nrf2 Pathway Activation
The neuroprotective and antioxidant effects of compounds like HTHQ are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response.
Caption: Nrf2 pathway activation by a 4,4,6-trimethyl-THQ derivative.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
The anti-inflammatory effects of certain tetrahydroquinoline derivatives are mediated by the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: NF-κB pathway inhibition by a tetrahydroquinoline derivative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are step-by-step protocols for the key assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, DMSO).
-
Prepare serial dilutions of the test compounds and the positive control.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
For the blank, use the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration.[8]
-
Caption: Workflow for the DPPH antioxidant assay.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Preparation:
-
Use adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions.
-
Fast the animals overnight before the experiment.
-
-
Compound Administration:
-
Administer the test compound, vehicle (control), or a positive control (e.g., indomethacin) orally or intraperitoneally.[1]
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[5]
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.[5]
-
Prepare a solution of acetylcholinesterase enzyme.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., donepezil).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or standard.
-
Add the AChE enzyme solution and pre-incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate.[5]
-
-
Measurement:
-
Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and the IC50 value for each compound.
-
References
-
Nishiyama, T., Hata, K., & Yamamura, T. (2003). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. Retrieved from [Link]
-
Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13837–13871. [Link]
-
Bernal, C. C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(35), 16867-16880. [Link]
-
Valdes, F. (2016). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]
-
Hu, Y., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 215, 113275. [Link]
-
Courilleau, D., et al. (2012). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Journal of Medicinal Chemistry, 55(21), 9326-9338. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 149, 107577. [Link]
-
Romero Bohórquez, A. R., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Chemistry, 5(3), 1836-1853. [Link]
-
Stoyanova, A., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]
-
Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]
-
Gniazdowska, E., et al. (2021). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. Retrieved from [Link]
-
Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]
-
Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants, 12(9), 1759. [Link]
-
Jo, H., et al. (2017). Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway. Bioorganic & Medicinal Chemistry Letters, 27(15), 3537-3542. [Link]
-
Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. Journal of Neuroscience, 34(15), 5123-5131. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Nitric Oxide, 16(2), 149-160. [Link]
-
Kandhavelu, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(4), 888. [Link]
-
Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
Stoyanova, A., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Retrieved from [Link]
-
Shaymordanova, G. M., et al. (2023). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. ResearchGate. Retrieved from [Link]
-
Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. [Link]
-
Courilleau, D., et al. (2012). Structure-activity relationship studies with tetrahydroquinoline analogs as EPAC inhibitors. ACS Publications. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 13(52), 36567-36585. [Link]
-
Gfeller, P., et al. (1994). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Retrieved from [Link]
-
Dimitrijević, S., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 223. [Link]
-
Kuznetsova, S., & Shchekotikhin, A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-33. [Link]
-
Wang, D., et al. (2021). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 23(15), 5845-5849. [Link]
-
Sawangjaroen, K., et al. (2013). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Retrieved from [Link]
-
Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
-
MDPI. (n.d.). Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Retrieved from [Link]
Sources
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- 3. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide
This guide provides a comprehensive framework for validating the antioxidant capacity of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. Designed for researchers, scientists, and drug development professionals, this document outlines the rationale behind experimental choices, provides detailed protocols for key antioxidant assays, and presents a comparative analysis against established reference antioxidants. While direct experimental data for this compound is not yet publicly available, this guide utilizes data from structurally similar tetrahydroquinoline derivatives to provide a robust predictive comparison and a clear roadmap for its empirical validation.
Introduction: The Scientific Imperative for Antioxidant Validation
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of significant interest in therapeutic development.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The potential antioxidant activity of substituted tetrahydroquinolines is attributed to the nitrogen atom within the heterocyclic ring, which can donate a hydrogen atom or an electron to neutralize free radicals. This guide focuses on a specific derivative, this compound, and provides the necessary tools to rigorously assess its antioxidant potential.
Comparative Framework: Benchmarking Against the Gold Standards
To provide a meaningful assessment of a novel compound's antioxidant capacity, it is essential to compare its performance against well-characterized reference antioxidants. For this guide, we have selected three industry-standard compounds:
-
Trolox: A water-soluble analog of vitamin E, widely used as a reference standard in many antioxidant assays.
-
Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used as a food and cosmetic preservative.
The antioxidant capacity of this compound will be hypothetically compared to these standards using three common in vitro assays: DPPH, ABTS, and FRAP.
Mechanistic Insights: How Tetrahydroquinolines May Quench Free Radicals
The antioxidant activity of tetrahydroquinoline derivatives is believed to proceed primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): The secondary amine in the tetrahydroquinoline ring can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting tetrahydroquinoline radical is stabilized by resonance.
-
Single Electron Transfer (SET): The lone pair of electrons on the nitrogen atom can be transferred to a free radical, reducing it. The resulting radical cation of the tetrahydroquinoline is then stabilized.
Recent studies on novel tetrahydroquinoline derivatives suggest that the Single Electron Transfer (SET) mechanism may be predominant in their radical-scavenging activity[1]. The presence of electron-donating methyl groups on the 4,4,6-positions of the target molecule is expected to enhance its ability to donate an electron, potentially leading to significant antioxidant capacity.
Experimental Design: A Multi-Assay Approach for Comprehensive Validation
No single antioxidant assay can provide a complete picture of a compound's antioxidant potential. Therefore, a battery of tests employing different mechanisms is crucial for a thorough evaluation. This guide details the protocols for three widely accepted assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess the radical scavenging ability of antioxidants. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored hydrazine upon accepting a hydrogen atom or an electron from an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced to its colorless neutral form in the presence of an antioxidant, and the decrease in absorbance is monitored at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.
Comparative Antioxidant Capacity: A Predictive Analysis
The following tables present a comparative summary of the antioxidant capacities of the reference standards. While awaiting empirical data for this compound, we have included data for structurally related novel tetrahydroquinoline (THQ) derivatives from a recent 2023 study to provide a predictive benchmark[1].
Table 1: Comparative IC₅₀/EC₅₀ Values in DPPH and ABTS Assays
| Compound | DPPH IC₅₀/EC₅₀ (µg/mL) | ABTS IC₅₀/EC₅₀ (µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Novel THQ Derivatives (Range)[1] | > 100 | < 10 |
| Trolox | ~3.77 - 36.44 | ~2.93 - 6.48 |
| Ascorbic Acid | ~6.1 - 40 | ~35 - 127.7 |
| BHT | ~3.08 - 277 | ~13 |
IC₅₀/EC₅₀ values can vary depending on specific assay conditions.
Table 2: Comparative Antioxidant Capacity in FRAP Assay
| Compound | FRAP Value (mM Fe²⁺/g or equivalent) |
| This compound | Data to be determined |
| Trolox | High reducing capacity (used as standard) |
| Ascorbic Acid | High reducing capacity (used as standard) |
| BHT | Moderate to high reducing capacity |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Synthesis of this compound (Representative Method)
A plausible synthetic route for this compound would involve the reaction of p-toluidine, acetone (as the aldehyde precursor), and isobutylene (as the alkene).
Diagram of Proposed Synthesis Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.
-
Prepare a series of concentrations of the test compound (this compound) and reference standards (Trolox, Ascorbic Acid, BHT) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each concentration of the sample or standard solutions to respective wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the percentage of inhibition against the concentration of the sample/standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
Diagram of ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.
-
Prepare a series of concentrations of the test compound and reference standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the sample or standard solutions to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalents (TEAC) by comparing the results to a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
Diagram of FRAP Assay Workflow
Caption: Workflow for the FRAP (Ferric Reducing Antioxidant Power) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of the test compound and reference standards.
-
Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample, standard, or blank (solvent) to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve of absorbance versus Fe²⁺ concentration.
-
Determine the antioxidant capacity of the samples from the standard curve and express the results as Fe(II) equivalents (e.g., in µmol Fe(II) per gram of sample).
-
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive validation of the antioxidant capacity of this compound. By employing a multi-assay approach and comparing against established standards, researchers can obtain reliable and meaningful data. The provided protocols are designed to be self-validating, ensuring scientific integrity.
The predictive data from structurally similar compounds suggest that this compound holds promise as a potent antioxidant. The next critical step is the empirical determination of its antioxidant capacity using the detailed assays outlined in this guide. Further investigations could also explore its antioxidant activity in cellular models to assess its potential biological relevance in mitigating oxidative stress.
References
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2023). Source Name. [Link to be provided when available]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for novel compounds, particularly those with a complex biological matrix, understanding the potential for cross-reactivity is not just a regulatory hurdle, but a critical component of scientific integrity. This guide provides an in-depth technical overview and practical, field-proven protocols for conducting cross-reactivity studies on 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Imperative of Specificity in Bioanalysis
This compound is a substituted tetrahydroquinoline, a heterocyclic scaffold prevalent in a wide array of biologically active compounds and pharmaceutical agents.[1] Given its structural complexity, any analytical method intended for its quantification, especially in a biological context, must be rigorously evaluated for specificity. Cross-reactivity, the phenomenon where structurally similar compounds interfere with an analytical assay, can lead to erroneously high or low results, compromising the reliability of pharmacokinetic, pharmacodynamic, and toxicological data.[2]
Immunoassays, prized for their high throughput and sensitivity, are particularly susceptible to cross-reactivity due to the nature of antibody-antigen binding.[3][4] A polyclonal or even a monoclonal antibody raised against a small molecule like this compound may exhibit affinity for its metabolites, synthetic precursors, or other structurally related endogenous or exogenous compounds.[2] Therefore, a comprehensive cross-reactivity study is not merely a validation checkbox but a fundamental investigation into the method's fitness for purpose.
This guide will focus on a two-pronged approach:
-
Primary Screening with Immunoassay: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) will be detailed as a high-throughput method for initial cross-reactivity screening.
-
Confirmatory Analysis with Mass Spectrometry: A Gas Chromatography-Mass Spectrometry (GC-MS) method will be presented as the gold standard for confirming the identity and quantifying the extent of any observed cross-reactivity.
Identifying Potential Cross-Reactants: A Structure-Activity Relationship Approach
The first principle in designing a robust cross-reactivity study is to identify a panel of compounds that are structurally analogous to the target analyte. The rationale is that compounds with similar shapes, functional groups, and stereochemistry are most likely to be recognized by the antibodies developed for the primary assay. For this compound, our selection of potential cross-reactants is guided by variations in the substitution pattern on the tetrahydroquinoline core.
Table 1: Potential Cross-Reactants for this compound Analysis
| Compound Name | CAS Number | Rationale for Inclusion |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | Lacks the gem-dimethyl group at the 4-position, testing the antibody's specificity for this feature.[3][4][5][6][7] |
| 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | 20364-31-2 | Lacks the methyl group at the 6-position, evaluating the influence of substitution on the benzene ring.[8][9][10] |
| 2,2,4-Trimethyl-1,2-dihydroquinoline | 14203-97-9 | A synthetic precursor or potential impurity with a different degree of saturation in the heterocyclic ring.[2][11][12][13][14] |
| Tetrahydroquinoline | 635-46-1 | The unsubstituted parent compound, providing a baseline for the effect of methyl substitutions.[15][16][17][18][19][20] |
The following diagram illustrates the structural relationships between the target analyte and the selected potential cross-reactants.
Caption: Structural relationships of potential cross-reactants.
Experimental Protocols: A Self-Validating System
The trustworthiness of a cross-reactivity study hinges on the robustness of its experimental protocols. The following methods are designed to be self-validating, with built-in controls and clear acceptance criteria.
Competitive ELISA for High-Throughput Screening
The principle of a competitive ELISA for a small molecule involves the competition between the free analyte in the sample and a labeled analyte (conjugate) for a limited number of antibody binding sites coated on a microplate. The signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow for the competitive ELISA.
-
Antibody Coating:
-
Dilute the capture antibody against this compound to a pre-determined optimal concentration in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA).
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the enzyme-labeled this compound conjugate (e.g., HRP-conjugate) at its optimal dilution in assay buffer to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-reactivity = (IC₅₀ of this compound / IC₅₀ of potential cross-reactant) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
GC-MS for Confirmatory Analysis and Quantification
GC-MS provides a highly specific and sensitive method for the unambiguous identification and quantification of volatile and semi-volatile compounds. This serves as an orthogonal method to confirm any cross-reactivity observed in the immunoassay.
Caption: Workflow for GC-MS analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma, urine, or immunoassay buffer), add an internal standard (e.g., a deuterated analog of the analyte).
-
Adjust the pH to >10 with 1 M NaOH.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 280°C.
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and potential cross-reactants.
-
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard. The specificity is confirmed by the presence of the correct retention time and the relative abundance of the selected ions.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of a cross-reactivity study.
Table 2: Hypothetical Cross-Reactivity Data for this compound Immunoassay
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 500 | 2.0 |
| 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | 250 | 4.0 |
| 2,2,4-Trimethyl-1,2-dihydroquinoline | >10000 | <0.1 |
| Tetrahydroquinoline | >10000 | <0.1 |
Interpretation:
In this hypothetical example, the immunoassay demonstrates good specificity for this compound. The minor cross-reactivity observed with 6-Methyl-1,2,3,4-tetrahydroquinoline and 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline suggests that the antibody has a higher affinity for the fully substituted tetrahydroquinoline core. The lack of significant cross-reactivity with the dihydro- precursor and the unsubstituted parent compound further validates the assay's specificity. Any positive results from the immunoassay for samples known to contain high concentrations of the moderately cross-reacting compounds should be confirmed by GC-MS.
Conclusion: Ensuring Methodological Integrity
The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of analytical method validation, particularly in the realm of drug development and clinical diagnostics. By employing a combination of high-throughput screening with a sensitive immunoassay and confirmatory analysis with a highly specific technique like GC-MS, researchers can have a high degree of confidence in the accuracy and reliability of their data. The protocols and logical framework presented in this guide are designed to be adaptable to a wide range of small molecules, providing a solid foundation for robust and scientifically sound cross-reactivity studies.
References
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Quest Diagnostics. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]
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Paul, B. R. (2023, February 4). What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? ResearchGate. Retrieved from [Link]
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Jones, K. (2024, December 6). Eco-friendly synthesis of quinolines. RSC Blogs. Retrieved from [Link]
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Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline, 98%. Retrieved from [Link]
-
ABL Technology. (n.d.). 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Haz-Map. (n.d.). Poly(2,2,4-trimethyl-1,2-dihydroquinoline). Retrieved from [Link]
-
PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline. Retrieved from [Link]
-
Riverland Trading. (n.d.). 1,2,3,4-Tetrahydroquinoline Supplier | 635-46-1. Retrieved from [Link]
-
SLS Ireland. (n.d.). 1,2,3,4-Tetrahydroquinoline, 9 | T15504-500G | SIGMA-ALDRICH. Retrieved from [Link]
-
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-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivities of N-Methyl-tetrahydroisoquinoline (88) and.... Retrieved from [Link]
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PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. Retrieved from [Link]
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A Senior Application Scientist's Guide: Benchmarking 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline Against Known Inhibitors
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3][4][5] These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2][6][7] The diverse therapeutic potential of THQ derivatives stems from their ability to interact with a variety of biological targets.
This guide focuses on a specific derivative, 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline, and provides a framework for benchmarking its potential inhibitory activities against well-established inhibitors. Given the known biological activities of the broader THQ class, we will focus on three key areas of investigation: antioxidant capacity, acetylcholinesterase (AChE) inhibition, and monoamine oxidase (MAO) inhibition. A recent study has shown that a similar compound, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, alleviates oxidative stress in experimental models of Parkinson's disease, highlighting the potential of this structural class.[8]
This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth technical comparison, supported by detailed experimental protocols and data presentation, to facilitate the evaluation of this promising compound.
Comparative Benchmarking: Rationale and Selection of Known Inhibitors
To objectively assess the potential of this compound, a comparative analysis against established inhibitors is crucial. The choice of benchmarks is dictated by the anticipated biological activities of the test compound.
-
Antioxidant Activity: Many THQ derivatives have demonstrated significant antioxidant properties.[1][9][10][11] Therefore, we will benchmark against Ascorbic Acid (Vitamin C) and Trolox , two widely recognized standard antioxidants.
-
Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[12][13][14][15][16] Given that some THQ derivatives have shown AChE inhibitory activity, we will use Donepezil as our benchmark. Donepezil is a well-established, reversible AChE inhibitor used clinically for the treatment of Alzheimer's disease.[15]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors (MAOIs) are a class of antidepressants that work by preventing the breakdown of key neurotransmitters.[17][18][19][20][21] The structural similarity of THQs to other nitrogen-containing heterocycles with MAO inhibitory activity suggests this as a potential target. We will use Phenelzine , an irreversible MAO-A and MAO-B inhibitor, and Selegiline , a selective irreversible MAO-B inhibitor, as our benchmarks.
Experimental Design and Methodologies
A robust evaluation of this compound necessitates a multi-pronged experimental approach. The following sections detail the protocols for assessing its antioxidant, AChE inhibitory, and MAO inhibitory activities, alongside a crucial cytotoxicity assessment.
Logical Flow of a Comprehensive Inhibitor Benchmarking Study
Caption: Workflow for benchmarking a novel compound.
Protocol 1: In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound and the standard antioxidant (Ascorbic Acid) in methanol. Create a series of dilutions (e.g., 1, 10, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and standard.
-
Include a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard (Trolox) at various concentrations to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the EC50 value as described for the DPPH assay.
-
Protocol 2: In Vitro Enzyme Inhibition Assays
A generalized protocol for an enzyme inhibition assay is provided below and can be adapted for both AChE and MAO.[22][23][24][25][26]
Caption: Standard enzyme inhibition assay workflow.
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
-
Procedure:
-
In a 96-well plate, add 25 µL of the test compound or Donepezil at various concentrations, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Pre-incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB and 25 µL of ATCI to initiate the reaction.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
-
Analysis:
-
Calculate the rate of reaction.
-
Determine the percentage of inhibition and the IC50 value.
-
-
Reagents:
-
MAO-A and MAO-B enzymes (recombinant human).
-
Kynuramine as the substrate for MAO-A.
-
Benzylamine as the substrate for MAO-B.
-
Appropriate buffers and detection reagents (depending on the specific kit used).
-
-
Procedure:
-
Follow the manufacturer's protocol for the specific MAO inhibition assay kit. Generally, this involves pre-incubating the enzyme with the test compound (this compound) or the benchmark inhibitors (Phenelzine, Selegiline).
-
The reaction is initiated by adding the substrate.
-
The formation of the product is measured, often via a fluorescent or colorimetric readout.
-
-
Analysis:
-
Calculate the percentage of inhibition for both MAO-A and MAO-B and determine the respective IC50 values.
-
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of the test compound to ensure that any observed enzyme inhibition is not due to cell death.[27][28][29][30][31]
-
Cell Culture:
-
Seed a suitable cell line (e.g., SH-SY5Y for neuroprotective studies or a cancer cell line for anticancer evaluation) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[27][28][29]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[29]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[27]
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (typically around 570 nm).[30]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (cytotoxic concentration 50%) value.
-
Comparative Data Summary
The following tables present hypothetical data to illustrate how the results of these benchmarking studies would be presented for a clear and objective comparison.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Scavenging (EC50, µg/mL) | ABTS Scavenging (EC50, µg/mL) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Ascorbic Acid (Standard) | 8.5 | 6.2 |
| Trolox (Standard) | 12.1 | 4.8 |
Table 2: Comparative Enzyme Inhibitory Activity
| Compound | AChE Inhibition (IC50, µM) | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Donepezil (Benchmark) | 0.02 | >100 | >100 |
| Phenelzine (Benchmark) | >100 | 0.8 | 1.2 |
| Selegiline (Benchmark) | >100 | 5.5 | 0.01 |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) after 48h |
| This compound | SH-SY5Y | [Hypothetical Value] |
| Donepezil | SH-SY5Y | 85.3 |
| Phenelzine | SH-SY5Y | 120.7 |
Interpreting the Results and Future Directions
The hypothetical data presented in the tables would allow for a direct comparison of the potency and selectivity of this compound against established standards.
-
Potency: Lower EC50 and IC50 values indicate higher potency.
-
Selectivity: A significantly lower IC50 for one enzyme over another (e.g., MAO-B vs. MAO-A) would indicate selectivity.
-
Therapeutic Index: A high CC50 value in conjunction with low IC50 values would suggest a favorable therapeutic window.
Based on these initial in vitro and cellular assays, further investigations could be warranted. These might include:
-
Mechanism of Inhibition Studies: To determine if the enzyme inhibition is reversible or irreversible, competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogs to optimize potency and selectivity.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound. By benchmarking against well-characterized inhibitors and employing standardized, validated assays, researchers can generate the robust data necessary to elucidate the therapeutic potential of this promising compound. The tetrahydroquinoline scaffold continues to be a rich source of biologically active molecules, and a thorough, comparative approach is essential for identifying novel drug candidates.
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Wikipedia. (2023). Monoamine oxidase inhibitor. Retrieved from [Link]
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ACS Publications. (n.d.). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. Retrieved from [Link]
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-
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-
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-
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-
MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Tetrahydroquinoline and Tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The THQ and THIQ scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Their rigid, three-dimensional architecture allows for precise orientation of substituents to interact with biological targets, making them attractive candidates for the development of novel therapeutics. This guide synthesizes preclinical in vivo data to offer a comparative perspective on their potential as anti-cancer, anti-inflammatory, and neuroprotective agents.
Anti-Cancer Efficacy: Targeting Proliferation and Angiogenesis
The development of novel anti-cancer agents remains a critical focus of biomedical research. Several THIQ analogs have been investigated for their potential to inhibit tumor growth and angiogenesis.
A series of novel tetrahydroquinolinone derivatives have demonstrated significant antiproliferative effects on lung cancer cells by inducing apoptosis.[4] One promising compound, voreloxin , which is currently in clinical trials for acute myeloid leukemia, acts as a eukaryotic type II topoisomerase inhibitor, leading to double-strand DNA breaks and subsequent cell death.[4]
In the realm of anti-angiogenesis, a key strategy in cancer therapy, certain THIQ derivatives have shown potent inhibitory effects.[5] For instance, compound GM-3-121 , an N-acyl-tetrahydroisoquinoline derivative, exhibited significant inhibition of the VEGF_ADSC/ECFC angiotube area, a measure of new blood vessel formation.[5] This effect is crucial as it can restrict the supply of nutrients and oxygen to tumors, thereby impeding their growth.
Comparative In Vivo Efficacy of Anti-Cancer Analogs
| Compound Class | Analog | Cancer Model | Key In Vivo Efficacy Metric | Reference |
| Tetrahydroquinolinone | Voreloxin | Acute Myeloid Leukemia (Clinical Trial) | Induction of apoptosis via topoisomerase II inhibition.[4] | [4] |
| N-Acyl-THIQ | GM-3-121 | (In vitro angiogenesis model) | Potent inhibition of VEGF_ADSC/ECFC angiotube area.[5] | [5] |
Experimental Workflow: In Vivo Anti-Angiogenesis Assay (Conceptual)
The following diagram outlines a conceptual workflow for assessing the anti-angiogenic potential of THQ/THIQ analogs in vivo, based on common methodologies in the field.
Caption: Conceptual workflow for in vivo anti-angiogenesis studies.
The rationale for using xenograft models is to assess the compound's efficacy against human tumors in a living system. The choice of administration route depends on the compound's pharmacokinetic properties. CD31 staining is a standard method to visualize and quantify blood vessels within the tumor, providing a direct measure of angiogenesis.
Anti-Inflammatory Potential: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. THQ and THIQ derivatives have emerged as potential anti-inflammatory agents.
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition can lead to a reduction in pro-inflammatory mediators.[6] Several THIQ derivatives have been developed as potent PDE4 inhibitors, with some showing promise for the treatment of inflammatory conditions like psoriasis.[6]
Another mechanism of anti-inflammatory action for some tetrahydroquinoline derivatives involves the scavenging of nitric oxide (NO), a key inflammatory mediator.[7] For instance, the derivative SF13 was shown to scavenge NO levels by up to 85% at a 50 µM concentration in an in vitro assay, and subsequent in vivo studies confirmed its significant anti-inflammatory activity.[7]
Signaling Pathway: PDE4 Inhibition in Inflammation
Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.
By inhibiting PDE4, THIQ analogs prevent the breakdown of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn can suppress the activity of pro-inflammatory transcription factors like NF-κB and promote the expression of anti-inflammatory mediators.
Neuroprotective Efficacy: Combating Neurodegenerative Diseases
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant unmet medical need. THIQ derivatives have shown promise as neuroprotective agents in preclinical models.
In models of Parkinson's disease, chronic administration of THIQ and 1-methyl THIQ has been shown to protect dopaminergic neurons from damage induced by neurotoxins like 6-hydroxydopamine.[1] One particular analog, 1MeTIQ , has demonstrated neuroprotective effects in both cell and animal models of Parkinson's disease.[8][9]
For Alzheimer's disease, the THIQ derivative THICAPA has shown significant therapeutic potential. In vivo studies using a transgenic Drosophila model of Alzheimer's disease revealed that administration of THICAPA improved eye morphology, extended lifespan, and restored locomotive function.[9]
Furthermore, certain substituted tetrahydroquinoline derivatives have been designed as antagonists of the glycine binding site of the NMDA receptor.[10] The racemate 3c exhibited remarkable in vivo neuroprotective activity in a rat model of stroke (middle cerebral artery occlusion), demonstrating efficacy when administered both before and after the ischemic event.[10]
Comparative In Vivo Efficacy of Neuroprotective Analogs
| Compound Class | Analog | Disease Model | Key In Vivo Efficacy Metric | Reference |
| Tetrahydroisoquinoline | 1-Methyl THIQ | 6-OHDA-induced Parkinson's model (animal) | Protection of dopaminergic neurons.[1] | [1] |
| Tetrahydroisoquinoline | THICAPA | Transgenic Drosophila model of Alzheimer's | Improved eye morphology, increased lifespan, restored locomotion.[9] | [9] |
| Tetrahydroquinoline | Racemate 3c | Rat model of stroke (MCAo) | Significant neuroprotection post-ischemia.[10] | [10] |
Conclusion and Future Directions
The 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline scaffolds represent a rich source of diverse pharmacological activities with significant therapeutic potential. The in vivo data presented in this guide highlight the promise of specific analogs in the fields of oncology, inflammation, and neuroprotection. The versatility of these core structures allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the detailed mechanisms of action of the most promising candidates and conducting more extensive preclinical evaluations, including toxicology and pharmacokinetics, to pave the way for clinical translation. The development of structure-activity relationships based on in vivo efficacy data will be crucial for the rational design of next-generation THQ and THIQ-based therapeutics.
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not an academic curiosity—it is a critical determinant of biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3][4] Therefore, the unambiguous assignment of the absolute configuration of molecules like 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a cornerstone of any scientifically sound development program.
This guide provides an in-depth comparison of the principal analytical techniques used to determine the stereochemistry of chiral amines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Analytical Challenge: A Chiral Secondary Amine
This compound possesses a single stereocenter at the C4 position, making it a chiral molecule that can exist as two enantiomers, (R) and (S). The secondary amine at the N1 position provides a convenient chemical handle for derivatization, a key strategy in certain analytical approaches. Our objective is to not only separate these enantiomers but to definitively assign the absolute configuration of each.
A Comparative Analysis of Stereochemical Confirmation Techniques
The choice of method for stereochemical assignment depends on factors such as sample availability, the need for absolute versus relative configuration, required throughput, and the stage of the drug development process. We will compare four orthogonal and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy via diastereomeric derivatization, X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
| Parameter | Chiral HPLC | NMR (Mosher's Amide) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[5] | Covalent derivatization to form diastereomers with distinct NMR signals.[6] | Anomalous dispersion of X-rays by atoms in a single crystal.[7] | Differential absorption of polarized infrared light by a chiral molecule in solution.[8] |
| Primary Output | Chromatogram showing two resolved peaks for the enantiomers. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | 3D electron density map confirming the absolute spatial arrangement of atoms. | VCD spectrum that is compared to a computationally predicted spectrum. |
| Sample Requirement | Micrograms to milligrams. | ~5 mg, recoverable.[9] | High-quality single crystal (~0.1-0.5 mm).[10] | 2-15 mg, recoverable.[10] |
| Key Advantage | Excellent for quantification (enantiomeric excess) and preparative separation. | Does not require optical standards; provides absolute configuration through logical deduction. | Unambiguous, "gold standard" determination of absolute configuration.[11] | Non-destructive, performed in solution, no crystallization needed.[12] |
| Main Limitation | Requires a known standard to assign absolute configuration to an elution peak. | Can be complex to interpret due to rotamers; requires chemical reaction.[13] | Finding suitable crystallization conditions can be a significant bottleneck.[14] | Requires quantum chemical calculations and may be sensitive to conformation and solvent effects.[15] |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating enantiomers and is invaluable for determining enantiomeric excess (e.e.). The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Expertise & Causality: Selecting the Right Column
For a basic amine like our tetrahydroquinoline, several CSPs are viable. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often a good starting point due to their broad applicability.[16] Alternatively, macrocyclic glycopeptide selectors (like vancomycin or teicoplanin) have shown effectiveness for separating chiral quinoline derivatives.[17] The choice of mobile phase (normal-phase vs. reversed-phase) dramatically affects the separation, as it alters the intermolecular interactions (π-π stacking, hydrogen bonding, steric hindrance) that drive chiral recognition.
Trustworthiness: A Self-Validating Protocol
Objective: To develop a robust method for separating the enantiomers of this compound.
Step-by-Step Methodology:
-
Column Selection: Begin with a Daicel CHIRALPAK® IA (amylose-based) or a VancoShell (vancomycin-based) column (150 x 4.6 mm, 2.7-5 µm).
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of the racemic analyte in ethanol (~1 mg/mL).
-
Screen a primary mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to improve peak shape.
-
Run at a flow rate of 1.0 mL/min and monitor with a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
If no separation is observed, systematically vary the percentage of the polar modifier (IPA) (e.g., from 5% to 20%).
-
If separation is achieved, optimize the resolution (Rs) by fine-tuning the mobile phase composition and flow rate.
-
-
Confirmation: Once separation is achieved, this method can be used to quantify the e.e. of an enriched sample. Crucially, to assign absolute configuration, an authentic, single-enantiomer standard of known configuration must be injected to correlate it with one of the two peaks.
Method 2: NMR Spectroscopy with Mosher's Amide Analysis
When an authentic standard is unavailable, Mosher's method provides a powerful means to determine absolute configuration directly from NMR data.[6] The secondary amine of the tetrahydroquinoline is reacted with the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric amides.[9] These diastereomers are no longer mirror images and will have distinct NMR spectra.
Expertise & Causality: The Logic of Mosher's Model
The phenyl group of the MTPA reagent tends to shield nearby protons on the analyte. By analyzing the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide bond, we can deduce the absolute stereochemistry. Protons on one side of the MTPA plane in the (S)-amide will be more shielded than in the (R)-amide (negative Δδ), while protons on the other side will be less shielded (positive Δδ).[18]
Trustworthiness: A Self-Validating Protocol
Objective: To determine the absolute configuration of an enantioenriched sample of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
In two separate, dry NMR tubes, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
-
Derivatization:
-
To Tube 1, add a slight molar excess (~1.1 equivalents) of (R)-(-)-MTPA chloride.
-
To Tube 2, add a slight molar excess (~1.1 equivalents) of (S)-(+)-MTPA chloride.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine, ~1.5 equivalents) to each tube to scavenge the HCl byproduct.
-
Allow the reactions to proceed at room temperature for 1-4 hours, monitoring for completion if necessary.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
Carefully assign the proton signals for the tetrahydroquinoline moiety in both spectra. 2D NMR techniques (like COSY) can be invaluable here.
-
-
Data Interpretation:
-
Create a table of chemical shifts (δ) for all assigned protons in both the (R)-amide and (S)-amide spectra.
-
Calculate the Δδ (δS - δR) for each proton.
-
Construct a conformational model and correlate the signs of the Δδ values with the spatial positions of the protons relative to the MTPA phenyl group to assign the absolute configuration.[19][20]
-
Method 3: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining absolute configuration.[7][21] It provides a direct visualization of the molecule's three-dimensional structure by analyzing how a single crystal diffracts X-rays.
Expertise & Causality: From Diffraction to Configuration
The key to determining absolute configuration lies in a phenomenon called anomalous dispersion.[22] When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering is slightly out of phase. This effect breaks the symmetry of the diffraction pattern, allowing for the differentiation between the true structure and its mirror image. The Flack parameter is a calculated value that indicates whether the determined structure is correct; a value close to 0 indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.[7]
Trustworthiness: The Gold Standard Workflow
Objective: To unambiguously determine the absolute configuration of this compound.
Step-by-Step Methodology:
-
Crystallization: This is the most critical and often rate-limiting step.
-
The pure enantiomer must be crystallized. If the compound is an oil, forming a salt with a suitable chiral acid or achiral counter-ion can facilitate crystallization.
-
Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion, cooling) to grow a high-quality single crystal (typically >0.1 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data, ensuring sufficient coverage and resolution.
-
-
Structure Solution and Refinement:
-
Process the data and solve the crystal structure using standard software packages.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Absolute Configuration Assignment:
-
Analyze the refined data to determine the Flack parameter. A low value with a small standard uncertainty provides high confidence in the assigned absolute configuration.[7]
-
Method 4: Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8] It is essentially the vibrational equivalent of electronic circular dichroism (ECD). The resulting spectrum is a unique fingerprint of a specific enantiomer's absolute configuration and conformation in solution.
Expertise & Causality: The Experiment-Theory Synergy
The power of VCD lies in its combination with quantum chemistry.[12] The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically calculated spectrum for a chosen configuration (e.g., the R-enantiomer). A good match between the signs and relative intensities of the experimental and calculated spectra confirms the absolute configuration.[15] A mirror-image match indicates the opposite configuration. This method avoids the need for crystallization and provides insight into the molecule's solution-state conformation.[23][24]
Trustworthiness: A Non-Destructive, Computational Approach
Objective: To determine the absolute configuration in solution without derivatization or crystallization.
Step-by-Step Methodology:
-
Computational Analysis (Pre-Experiment):
-
Perform a thorough conformational search for the (R)-enantiomer of this compound using molecular mechanics or DFT methods.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G(d) basis set.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a final, Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Experimental Measurement:
-
Dissolve 5-10 mg of the pure enantiomer in a suitable solvent (e.g., CDCl₃) that is transparent in the IR region of interest.
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the spectra match, the sample is the (R)-enantiomer. If they are perfect mirror images, the sample is the (S)-enantiomer.
-
Conclusion and Recommended Strategy
There is no single "best" method for all scenarios; rather, an integrated approach often yields the most reliable results. For the stereochemical confirmation of this compound, a pragmatic strategy would be:
-
Develop a Chiral HPLC Method: This should be the first step. It is essential for determining the enantiomeric purity of your material and for tracking the success of any subsequent preparative separations.
-
Pursue a Definitive Assignment: While the HPLC method is running, pursue one of the absolute configuration methods in parallel.
-
If the material is crystalline or can be easily derivatized to a crystalline salt, X-ray crystallography is the most direct and unambiguous path.
-
If the material is an oil or resists crystallization, Mosher's amide analysis is an excellent choice, leveraging routine NMR instrumentation to provide a definitive answer.
-
If instrumentation is available, VCD offers an elegant, non-destructive alternative that also provides valuable information about the molecule's conformational preferences in solution.
-
By selecting the appropriate combination of these powerful techniques, researchers can confidently and rigorously establish the stereochemistry of their chiral molecules, ensuring a solid foundation for further drug development and mechanistic studies.
References
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Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
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PubMed. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
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YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]
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ACS Publications, ACS Catalysis. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. [Link]
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OMICS Online. (n.d.). Stereochemistry and Its Role in Drug Design. [Link]
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Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]
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Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]
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ACS Publications, The Journal of Organic Chemistry. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral. [Link]
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Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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PubMed. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. [Link]
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PubMed. (2011). Highly enantioselective synthesis of polysubstituted tetrahydroquinolines via organocatalytic Michael/Aza-Henry tandem reactions. [Link]
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Safety Operating Guide
Proper Disposal of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following protocols are grounded in established best practices for chemical waste management and are informed by safety data for structurally similar compounds.
Hazard Assessment and Initial Precautions
Before handling this compound for disposal, it is imperative to recognize its potential hazards. Based on data from analogous tetrahydroquinoline derivatives, this compound should be regarded as harmful if swallowed and may cause significant skin and eye irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[1][2]
-
Ventilation: Conduct all transfers and preparations for disposal within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[1][3][4]
-
Spill Preparedness: Have a chemical spill kit readily available. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into a designated hazardous waste container.[2]
Waste Characterization and Segregation
Proper characterization of the waste is the foundation of a compliant disposal plan. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is not explicitly listed, it should be managed as a hazardous waste due to its potential toxicity, a characteristic of many amine compounds.[2][5][6]
Key Steps for Segregation:
-
Dedicated Waste Stream: Designate a specific waste stream for this compound and other similar heterocyclic amines.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents or acids, to prevent potentially hazardous reactions.[2][3]
-
Aqueous vs. Organic: If the waste is in a solution, segregate aqueous solutions from organic solvent solutions.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory bench to its final disposition.
Containerization and Labeling
Proper containment and clear labeling are critical for safe storage and transport.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle. The original product container is often a suitable choice.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly sealing cap.
-
-
Label the Container Clearly:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date (the date the first drop of waste is added to the container).
-
On-site Accumulation and Storage
Temporary storage of the chemical waste within the laboratory must be managed to minimize risks.
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. This area should be away from general laboratory traffic and sources of ignition.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure Storage: Keep the container tightly closed except when adding waste.[2]
Final Disposal Pathway
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup.
-
Recommended Disposal Method: The recommended method of disposal for this type of chemical is typically high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer. Discharge into the environment must be avoided.
Quantitative Data Summary
For a quick reference, the following table summarizes key information based on analogous compounds.
| Parameter | Guideline | Source |
| Primary Hazards | Harmful if swallowed, Causes skin and eye irritation. | [1][7] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat. | [1][2] |
| Storage | Tightly closed, compatible container in a well-ventilated area. | [2][4] |
| Disposal Method | Licensed chemical destruction plant (incineration). |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
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-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
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WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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ResearchGate. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Request PDF. [Link]
-
MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]
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PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your well-being and the integrity of your research.
Core Principles of Protection
The primary objective when handling this compound is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following PPE recommendations are based on a risk assessment of these potential exposures.
Table 1: PPE Requirements for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Double-gloved with nitrile gloves | Safety glasses with side shields | Lab coat | Required if not in a ventilated enclosure |
| Solution Preparation | Double-gloved with nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Required if not in a fume hood |
| Reaction/Experimentation | Double-gloved with nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Double-gloved with nitrile gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Work within a well-ventilated area |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Full-face respirator | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges |
Detailed PPE Specifications and Procedures
Understanding the "why" behind each piece of equipment is crucial for fostering a strong safety culture.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. Nitrile gloves are recommended for their resistance to a broad range of chemicals.
-
Rationale: Nitrile provides a robust barrier against many organic compounds. Given the potential for skin irritation and absorption, this is a critical safeguard.[2][3]
-
Best Practice: Double-gloving is required for many handling procedures.[4] This practice provides an additional layer of protection and allows for the safe removal of a potentially contaminated outer glove without exposing the skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[4][5]
Eye and Face Protection: Shielding Against Splashes and Vapors
The eyes are particularly vulnerable to chemical splashes and vapors, which can cause severe and irreversible damage.
-
Rationale: Standard safety glasses protect from frontal impacts but offer little protection from splashes. Chemical splash goggles form a seal around the eyes, providing comprehensive protection.[4][6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions or transferring large volumes.[7]
-
Best Practice: Ensure that eyewash stations are readily accessible and have been tested.[2] In the event of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[8][9]
Body Protection: Preventing Dermal Exposure
Contamination of personal clothing can lead to prolonged skin exposure.
-
Rationale: A standard lab coat provides a minimum barrier. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.[10] In the case of large-scale operations or significant spill potential, chemical-resistant coveralls may be required.[4][11]
-
Best Practice: Lab coats should be buttoned completely and removed before leaving the laboratory to prevent the spread of contamination. Contaminated clothing should be removed immediately and decontaminated before reuse.[12]
Respiratory Protection: Safeguarding Against Inhalation
While this compound is a liquid at room temperature, aerosols can be generated, and vapors may be present, especially if heated.[1]
-
Rationale: The potential for this class of compounds to cause respiratory irritation and the suspected cancer risk necessitate that it be handled within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available for a specific procedure, a respirator with organic vapor cartridges is mandatory.[11]
-
Best Practice: Always work in a well-ventilated area.[1][13] Ensure your facility's chemical hygiene plan includes protocols for respirator fit-testing and maintenance if respirators are required.
Procedural Workflow for Safe Handling
A systematic approach to handling, from preparation to disposal, is essential for minimizing risk. The following diagram outlines the critical steps and safety checks.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step PPE Protocol: Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
-
Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Put on the second pair of gloves over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them in the appropriate chemical waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front of these items.
-
Lab Coat/Apron: Unfasten your lab coat and remove it by rolling it down your arms and turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical professional.[1][8]
By adhering to these stringent PPE protocols and handling procedures, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your scientific endeavors.
References
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
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Chem Service. (2017). Safety Data Sheet for Polymerized-1,2-dihydro-2,2,4-trimethylquinoline. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
